molecular formula C45H69N3O14 B8103882 DBCO-NHCO-PEG12-amine

DBCO-NHCO-PEG12-amine

Número de catálogo: B8103882
Peso molecular: 876.0 g/mol
Clave InChI: AKUCYRZHMXXTCA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

DBCO-NHCO-PEG12-amine is a heterobifunctional reagent featuring a dibenzocyclooctyne (DBCO) group and a terminal primary amine, connected by a 12-unit polyethylene glycol (PEG) spacer . The DBCO group undergoes a rapid, catalyst-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-modified molecules, making it ideal for sensitive biological systems where copper is undesirable . The primary amine group readily reacts with carboxylic acids or activated NHS esters to form stable amide bonds, providing a second orthogonal conjugation handle . This dual reactivity enables highly efficient, multi-step bioconjugation strategies for linking azide-functionalized and carboxyl-functionalized molecules. The extended PEG12 spacer is critical for enhancing the solubility of conjugated complexes in aqueous buffers, reducing aggregation, and providing the flexibility and steric reach necessary to optimize biomolecular interactions . This makes the linker exceptionally valuable in advanced research applications, including the construction of Antibody-Drug Conjugates (ADCs) where it can modulate hydrophobicity, improve solubility, and influence pharmacokinetics . It is also widely used in protein and antibody labeling for creating well-defined conjugates, the synthesis of Proteolysis-Targeting Chimeras (PROTACs) , and the development of diagnostic probes and drug delivery systems . With a molecular formula of C45H69N3O14 and a molecular weight of 876.04 g/mol, it is supplied at a high purity (≥95%) to ensure reproducible experimental results . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H69N3O14/c46-13-16-52-18-20-54-22-24-56-26-28-58-30-32-60-34-36-62-38-37-61-35-33-59-31-29-57-27-25-55-23-21-53-19-17-51-15-12-44(49)47-14-11-45(50)48-39-42-7-2-1-5-40(42)9-10-41-6-3-4-8-43(41)48/h1-8H,11-39,46H2,(H,47,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUCYRZHMXXTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H69N3O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

876.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of DBCO-NHCO-PEG12-amine: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and applications of DBCO-NHCO-PEG12-amine, a heterobifunctional linker at the forefront of bioconjugation and targeted therapeutic development. By dissecting its constituent parts and the pivotal role of strain-promoted azide-alkyne cycloaddition (SPAAC), this document serves as a comprehensive resource for professionals leveraging advanced chemical biology tools.

Introduction to this compound

This compound is a sophisticated chemical linker designed for the precise and stable covalent ligation of molecules in complex biological environments.[1] It is comprised of three key functional components: a Dibenzocyclooctyne (DBCO) group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine (NH2) group.[2][3] This unique architecture enables a two-step, orthogonal conjugation strategy, making it an invaluable tool in the construction of antibody-drug conjugates (ADCs), PROTACs, and advanced molecular imaging probes.[4][5]

The primary mechanism of action revolves around the DBCO group's ability to undergo a highly efficient and selective reaction with azide-containing molecules via SPAAC, a cornerstone of bioorthogonal "click chemistry".[][7] The PEG spacer enhances solubility and reduces steric hindrance, while the terminal amine provides a versatile handle for conjugation to a second molecule of interest.[2][8]

Core Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The defining feature of the DBCO linker is its participation in the SPAAC reaction. This reaction is a type of Huisgen 1,3-dipolar cycloaddition wherein the strained alkyne of the DBCO ring reacts with an azide (B81097) to form a stable triazole linkage.[1]

Key Principles of SPAAC:

  • Ring Strain: The high ring strain of the cyclooctyne (B158145) in the DBCO group is the driving force behind the reaction.[1][] This inherent strain significantly lowers the activation energy for the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and pH.[9]

  • Bioorthogonality: Both the DBCO and azide functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules and do not participate in side reactions within a cellular context.[1][] This ensures highly specific and targeted conjugation.

  • Copper-Free: Unlike the related copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper(I) catalyst.[9] This is a critical advantage for applications in living cells and organisms, as it avoids cellular toxicity and simplifies reaction conditions.[2][9]

The reaction is concerted and proceeds to a high yield, creating a stable covalent bond between the two molecules being linked.[1][9]

Functional Roles of the Molecular Components

The utility of this compound is derived from the synergistic functions of its three parts:

ComponentFunctionAdvantages in Bioconjugation
DBCO Group Reactive moiety for SPAACEnables highly selective, catalyst-free conjugation to azide-modified molecules under physiological conditions.[2][9]
PEG12 Spacer Hydrophilic linkerEnhances aqueous solubility, improves stability, reduces aggregation, and minimizes steric hindrance between conjugated molecules.[2][10] Can optimize the pharmacokinetic properties of ADCs, such as half-life and biodistribution.[10]
Amine (NH2) Group Versatile conjugation handleAllows for stable amide bond formation with molecules containing carboxylic acids or activated esters (e.g., NHS esters).[3][11]

Applications in Drug Development

The heterobifunctional nature of this compound makes it particularly well-suited for the development of complex therapeutics like Antibody-Drug Conjugates (ADCs).[4][10] In a typical ADC synthesis, the linker is used to connect a cytotoxic payload to a monoclonal antibody that targets a specific cancer cell antigen.

Logical Workflow in ADC Construction:

  • Payload Activation: A cytotoxic drug with a carboxylic acid group is activated to an NHS ester.

  • Linker-Payload Conjugation: The terminal amine of this compound reacts with the activated drug to form a stable amide bond. This results in a DBCO-functionalized payload.

  • Antibody Modification: The targeting antibody is separately modified to introduce an azide group at a specific site.

  • Final "Click" Reaction: The azide-modified antibody is reacted with the DBCO-functionalized payload. The SPAAC reaction proceeds, covalently linking the drug to the antibody via the stable triazole ring.[4]

This precise, site-specific conjugation is crucial for creating homogeneous ADCs with a well-defined drug-to-antibody ratio (DAR), a key factor influencing efficacy and toxicity.[4][9]

Experimental Protocols

General Protocol for Antibody Labeling with DBCO-NHS Ester

This protocol describes the initial step often required before using a molecule like this compound, where a DBCO group is introduced onto a protein via its amine residues.

Objective: To introduce a reactive DBCO group onto an antibody using a DBCO-NHS ester.[9]

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.[9]

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS) freshly dissolved in anhydrous DMSO to a 10 mM stock concentration.[9]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).[9]

  • Size-exclusion chromatography column or dialysis cassette for purification.[12]

Procedure:

  • Preparation: Ensure the antibody solution is free from amine-containing buffers or stabilizers. If necessary, perform a buffer exchange into PBS.[9]

  • Reaction Setup: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent (DMSO) should be kept below 20%.[9]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[9]

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted DBCO-NHS ester. Incubate for another 15-30 minutes.

  • Purification: Remove excess, unreacted DBCO reagent by running the reaction mixture through a desalting column or by dialysis against PBS.[12]

  • Characterization: Confirm successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy or mass spectrometry.

General Protocol for SPAAC "Click" Reaction

Objective: To conjugate an azide-containing molecule to a DBCO-labeled molecule.

Materials:

  • DBCO-functionalized molecule (e.g., protein, payload) in an appropriate buffer.

  • Azide-containing molecule.

Procedure:

  • Preparation: Dissolve the azide-containing molecule in the reaction buffer.

  • Reaction: Add the DBCO-functionalized molecule to the azide-containing solution. A 1.5 to 3.0 molar excess of one reagent is often used to drive the reaction to completion.[12]

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or for 2-12 hours at 4°C.[12] Reaction times can be as short as 5 minutes depending on the specific reactants and concentrations.[9]

  • Purification: Purify the final conjugate to remove any unreacted starting materials. The method will depend on the nature of the conjugate (e.g., HPLC, size-exclusion chromatography, dialysis).[12][13]

Visualizations

Caption: SPAAC reaction mechanism.

Caption: ADC synthesis workflow.

Caption: Components and applications logic.

References

The Pivotal Role of the PEG12 Spacer in DBCO Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, particularly in the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and targeted drug delivery systems, the choice of a linker is a critical determinant of success. Among the array of available options, dibenzocyclooctyne (DBCO) linkers have gained prominence for their role in copper-free click chemistry. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, specifically a 12-unit PEG (PEG12), into the DBCO linker architecture is not a trivial modification but a strategic design choice that imparts a multitude of advantageous properties to the final bioconjugate. This technical guide provides a comprehensive exploration of the function of the PEG12 spacer in DBCO linkers, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.

Core Functions of the PEG12 Spacer

The integration of a PEG12 spacer into a DBCO linker addresses several key challenges in bioconjugation, primarily by enhancing the physicochemical and pharmacokinetic properties of the resulting conjugate.

1. Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads used in ADCs are inherently hydrophobic. This hydrophobicity can lead to poor solubility in aqueous buffers, a critical requirement for most biological experiments and therapeutic formulations. It can also induce aggregation of the ADC, which can compromise its efficacy and potentially elicit an immunogenic response. The PEG12 spacer, with its hydrophilic repeating ethylene (B1197577) oxide units, imparts a significant increase in the overall water solubility of the DBCO linker and the conjugated payload. This "hydrophilic shield" effectively mitigates the hydrophobicity of the payload, preventing aggregation and ensuring the stability of the bioconjugate in solution.

2. Improved Pharmacokinetics and Biocompatibility: The PEGylation of bioconjugates is a well-established strategy to improve their pharmacokinetic (PK) profile. The PEG12 spacer contributes to this by creating a hydration shell around the conjugate, which increases its hydrodynamic radius. This can reduce renal clearance and prolong the circulation half-life of the ADC, allowing for greater tumor accumulation and therapeutic efficacy.[1][2] Furthermore, PEG is known for its biocompatibility and low immunogenicity, which helps to minimize adverse immune responses against the conjugate.

3. Reduced Steric Hindrance and Enhanced Reaction Efficiency: The flexible and linear nature of the PEG12 spacer acts as a molecular arm, physically separating the DBCO moiety from the biomolecule to which it is attached. This spatial separation is crucial for minimizing steric hindrance, which can otherwise impede the approach of the azide-containing binding partner to the DBCO group. By extending the DBCO group away from the surface of the biomolecule, the PEG12 spacer facilitates more efficient and complete strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[3][4][5]

Quantitative Data Summary

The following table summarizes the impact of PEG spacers on key properties of bioconjugates, with a focus on data relevant to a PEG12 spacer.

PropertyDBCO Linker (No PEG)DBCO-PEG12 LinkerRationale and Key Findings
Aqueous Solubility Poor, especially with hydrophobic payloads. Often requires organic co-solvents for conjugation.Significantly Increased. Enables conjugation in aqueous buffers with minimal or no organic co-solvents.The hydrophilic nature of the PEG12 spacer imparts greater water solubility to the entire linker-payload construct, preventing aggregation.[3][4][5]
Pharmacokinetics (PK) Shorter circulation half-life due to potential aggregation and clearance.Slower clearance rates and prolonged half-life.Studies on ADCs with varying PEG lengths have shown that those with a PEG12 spacer exhibit improved PK profiles compared to those with shorter or no PEG spacers.[1][2]
Steric Hindrance High potential for steric hindrance, especially with bulky biomolecules, leading to lower conjugation efficiency.Minimized steric hindrance, leading to improved reaction kinetics and higher conjugation yields.The PEG12 spacer provides optimal distance between the biomolecule and the reactive DBCO group, facilitating easier access for the binding partner.[3][4][5]
Immunogenicity Higher potential for immunogenicity, especially if aggregation occurs.Reduced immunogenicity.PEGylation is a well-known strategy to "shield" the bioconjugate from the immune system.

Experimental Protocols

Detailed methodologies for the key experiments involving DBCO-PEG12 linkers are provided below.

Protocol 1: Protein Labeling with DBCO-PEG12-NHS Ester

This protocol describes the conjugation of a DBCO-PEG12-NHS ester to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)

  • DBCO-PEG12-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.

  • DBCO-PEG12-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-PEG12-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEG12-NHS ester stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO-PEG12-NHS ester using a desalting column equilibrated with the desired storage buffer for the protein.

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the DBCO group at approximately 309 nm.[6]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction

This protocol outlines the copper-free click chemistry reaction between a DBCO-labeled protein and an azide-containing molecule.

Materials:

  • DBCO-labeled protein (from Protocol 1)

  • Azide-containing molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the DBCO-labeled protein and the azide-containing molecule in the reaction buffer.

  • SPAAC Reaction: Mix the DBCO-labeled protein and the azide-containing molecule in the desired molar ratio (a 1.5 to 10-fold molar excess of one component can be used to drive the reaction to completion).[7]

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours.[7] The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification (Optional): If necessary, purify the resulting bioconjugate using size-exclusion chromatography or other appropriate methods to remove any unreacted components.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate common signaling pathways targeted by ADCs that may utilize DBCO-PEG12 linkers.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER3 HER3 HER2->HER3 RAS RAS HER2->RAS PI3K PI3K HER3->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation mTOR->Proliferation ADC Anti-HER2 ADC (e.g., Trastuzumab-based) ADC->HER2 Binds & Internalizes

Caption: HER2 signaling pathway and the intervention point for an anti-HER2 ADC.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription STAT3->Transcription ADC Anti-EGFR ADC ADC->EGFR Binds & Internalizes

Caption: EGFR signaling pathway and the point of action for an anti-EGFR ADC.

Experimental Workflows

The following diagrams illustrate typical experimental workflows involving DBCO-PEG12 linkers.

ADC_Mechanism_of_Action cluster_workflow ADC Workflow Start ADC Administration (Systemic Circulation) Tumor_Localization Tumor Site Localization (Enhanced Permeability and Retention Effect) Start->Tumor_Localization Binding ADC Binds to Target Antigen on Cancer Cell Tumor_Localization->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Lysosomal_Trafficking Trafficking to Lysosome Internalization->Lysosomal_Trafficking Payload_Release Payload Release (e.g., via cleavable linker) Lysosomal_Trafficking->Payload_Release Apoptosis Cytotoxic Payload Induces Cancer Cell Apoptosis Payload_Release->Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Bioconjugation_Workflow cluster_workflow Bioconjugation Workflow Protein Protein (e.g., Antibody) DBCO_Protein DBCO-Labeled Protein Protein->DBCO_Protein Amine Coupling DBCO_Linker DBCO-PEG12-NHS Ester DBCO_Linker->DBCO_Protein Azide_Payload Azide-Modified Payload Final_Conjugate Final Bioconjugate (e.g., ADC) Azide_Payload->Final_Conjugate DBCO_Protein->Final_Conjugate SPAAC Reaction

Caption: A typical two-step bioconjugation workflow using a DBCO-PEG12-NHS ester.

References

An In-depth Technical Guide to DBCO-NHCO-PEG12-amine: Core Reactivity and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of DBCO-NHCO-PEG12-amine, a heterobifunctional linker integral to advancements in bioconjugation and drug development. Designed for researchers, scientists, and professionals in drug development, this document details the core functionalities of this linker, presents key experimental protocols, and summarizes essential data for its effective implementation.

Introduction to this compound

This compound is a versatile molecule composed of three primary functional components: a Dibenzocyclooctyne (DBCO) group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine.[1][2] This strategic combination of moieties makes it an invaluable tool for covalently linking different molecules with high specificity and efficiency, particularly within biological systems.[3][4]

The DBCO group is a strained alkyne that readily reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of copper-free click chemistry, prized for its rapid kinetics and bioorthogonality, meaning it proceeds with high specificity in complex biological environments without interfering with native biochemical processes.[5][6] The absence of a need for a cytotoxic copper catalyst makes it ideal for applications involving live cells and sensitive biomolecules.[7][8]

The PEG12 spacer is a hydrophilic chain that confers several advantageous properties to the linker and the resulting conjugate. It enhances water solubility, reduces the potential for aggregation of the conjugated molecules, and minimizes steric hindrance, thereby improving reaction efficiency and the biological activity of the final conjugate.[9][10][11]

The terminal primary amine provides a reactive handle for conjugation to various functional groups, most commonly carboxylic acids or their activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[1][12] This allows for the initial covalent attachment of the DBCO moiety to a wide array of biomolecules, including proteins, antibodies, and peptides.[4][13]

Physicochemical and Technical Data

The following table summarizes the key properties of this compound.

PropertyValueReference(s)
Molecular Formula C45H69N3O14[2][12]
Molecular Weight 876.05 g/mol [2]
Purity Typically >95-98%[1][12]
Solubility Soluble in DMSO, DMF, DCM[9]
Storage Conditions -20°C, protected from light and moisture[1][12]

Core Reactivity and Reaction Mechanisms

The utility of this compound lies in its dual reactivity, enabling a two-step conjugation strategy.

Step 1: Amine-Reactive Conjugation

The primary amine of the linker can be reacted with a molecule containing a carboxylic acid or an activated ester. For instance, in antibody-drug conjugate (ADC) development, the amine group can be conjugated to a payload that has a reactive carboxyl group.

Step 2: Copper-Free Click Chemistry

Following the initial conjugation, the DBCO group is available to react with an azide-modified molecule. This SPAAC reaction is highly efficient and forms a stable triazole linkage.[5][6] This bioorthogonal reaction is central to the utility of DBCO linkers in complex biological systems.[7]

Below is a diagram illustrating the general reactivity of the this compound linker.

cluster_linker This compound cluster_reactants Reactants cluster_products Conjugated Products DBCO DBCO PEG PEG12 Spacer Azide Azide (-N3) -modified Molecule DBCO->Azide Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Amine Primary Amine (-NH2) Carboxyl Carboxylic Acid or NHS Ester Amine->Carboxyl Amide Bond Formation Amide_Product Stable Amide Linkage Carboxyl->Amide_Product Triazole_Product Stable Triazole Linkage Azide->Triazole_Product

Caption: Reactivity of this compound.

Quantitative Data on Conjugation

While specific kinetic data for this compound is not extensively published, the efficiency of DBCO-based conjugations is consistently reported as high to near-quantitative.[14] The following table summarizes recommended reaction conditions based on established protocols for similar DBCO-PEG linkers.

ParameterRecommended ConditionReference(s)
Molar Excess of DBCO-NHS Ester to Antibody 10-30 fold[15][16]
Molar Excess of Azide-Molecule to DBCO-Antibody 2-4 fold[15][17]
Reaction pH (Amine Coupling) 7.0-9.0[18]
Reaction pH (SPAAC) 7.0-7.5
Reaction Time (Amine Coupling) 30-60 minutes at room temperature[15][16]
Reaction Time (SPAAC) 4-12 hours at room temperature or overnight at 4°C[16][18]
Solvent for Stock Solutions Anhydrous DMSO or DMF[8][15]
Final Organic Solvent Concentration <10-20% (v/v)[8][17]

Experimental Protocols

The following are generalized protocols for the use of this compound in a two-step bioconjugation process, such as the creation of an antibody-drug conjugate (ADC).

This protocol describes the activation of an antibody with a DBCO-NHS ester, which can be synthesized from DBCO-NHCO-PEG12-acid (a related compound) or is often commercially available as DBCO-PEG12-NHS ester.[9][19]

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG12-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment

Procedure:

  • Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers and stabilizing proteins like BSA.[15] The concentration should be between 1-10 mg/mL.[17]

  • DBCO-PEG12-NHS Ester Preparation: Immediately before use, dissolve the DBCO-PEG12-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[15][17]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO-PEG12-NHS ester solution to the antibody solution.[8] The final concentration of the organic solvent should not exceed 10-20% (v/v).[8][17]

  • Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.[15]

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.[13][15]

  • Purification: Remove excess, unreacted DBCO-linker using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[16]

This protocol details the conjugation of an azide-modified payload to the DBCO-functionalized antibody.

Materials:

  • DBCO-modified antibody (from Protocol 1)

  • Azide-modified payload (e.g., a cytotoxic drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Mix the DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified payload.[15][17]

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[16][18]

  • Purification: Purify the resulting ADC from unreacted payload and other impurities using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[8]

  • Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and stability.

Visualization of Workflows and Applications

The following diagrams illustrate the experimental workflow for ADC synthesis and the conceptual pathway of ADC action.

cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation (SPAAC) Antibody Antibody (in amine-free buffer) Incubate1 Incubate (RT, 60 min) Antibody->Incubate1 DBCO_NHS DBCO-PEG12-NHS Ester (in DMSO) DBCO_NHS->Incubate1 Quench Quench (Tris buffer) Incubate1->Quench Purify1 Purify (Desalting column) Quench->Purify1 DBCO_Antibody DBCO-Antibody Purify1->DBCO_Antibody Incubate2 Incubate (RT, 4-12h or 4°C, overnight) DBCO_Antibody->Incubate2 Azide_Payload Azide-Payload Azide_Payload->Incubate2 Purify2 Purify (SEC/HIC) Incubate2->Purify2 ADC Antibody-Drug Conjugate (ADC) Purify2->ADC

Caption: Workflow for ADC Synthesis.

cluster_adc ADC cluster_cell Target Cell ADC Antibody-Drug Conjugate Receptor Antigen ADC->Receptor Binding Membrane Cell Membrane Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: Conceptual Pathway of ADC Action.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable reagent in a variety of applications:

  • Antibody-Drug Conjugates (ADCs): This linker is used to attach cytotoxic drugs to antibodies, creating targeted cancer therapies.[4][8][] The hydrophilic PEG spacer can help to overcome the hydrophobicity of some payloads, potentially improving the pharmacokinetic properties and allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.[11][21]

  • PROTACs: this compound can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[22][23]

  • Biomolecule Labeling: The linker facilitates the labeling of proteins, peptides, and oligonucleotides for applications in diagnostics and molecular imaging.[1][3]

  • Surface Modification: It can be used to functionalize surfaces for various biomedical and research applications.[24]

Conclusion

This compound is a powerful and versatile heterobifunctional linker that plays a critical role in modern bioconjugation. Its combination of a bioorthogonal DBCO group, a beneficial PEG spacer, and a reactive amine handle enables the straightforward and efficient construction of complex biomolecular conjugates. For researchers and developers in the pharmaceutical and biotechnology sectors, a thorough understanding of its reactivity and proper implementation of established protocols are key to leveraging its full potential in creating next-generation therapeutics and research tools.

References

introduction to strain-promoted alkyne-azide cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Introduction to the Core Principles of SPAAC

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a important technique in bioorthogonal chemistry, providing a method for covalently linking molecules within complex biological systems.[1] Developed by Carolyn Bertozzi in 2004, this reaction is a type of copper-free "click chemistry," so-called for its efficiency and specificity.[2] The primary advantage of SPAAC is its biocompatibility; it proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, which are required for the related Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4]

The reaction's driving force is the significant ring strain of a cyclooctyne (B158145), the smallest stable cyclic alkyne.[1] This inherent strain lowers the activation energy for the cycloaddition reaction with an azide (B81097), allowing it to proceed rapidly at physiological temperatures.[1][5] The azide and the strained alkyne functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules and do not interfere with native cellular processes.[1][6] This high degree of specificity allows for precise labeling of biomolecules such as proteins, lipids, and nucleic acids in living cells and organisms.[][8]

The reaction between the cyclooctyne and the azide results in the formation of a stable triazole linkage.[] Due to its versatility, high efficiency, and biocompatibility, SPAAC has found widespread use in various fields, including drug development, targeted drug delivery, molecular imaging, bioconjugation, and materials science.[2][3][6][]

Reaction Mechanism

The mechanism of SPAAC is a concerted [3+2] Huisgen cycloaddition.[1] In this pericyclic reaction, the azide functions as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile).[1] The high energy of the cyclooctyne, resulting from its distorted bond angles, is released upon the formation of the more stable, fused triazole ring system.[5][6] This release of enthalpy from the ring strain is the primary driver for the reaction to proceed spontaneously without a catalyst.[6][] Unlike the copper-catalyzed version, SPAAC often results in a mixture of regioisomers, which is a key consideration for certain applications.[9]

SPAAC_Mechanism cluster_product Product Azide R1-N-N≡N (Azide) Triazole Stable Triazole Linkage Azide->Triazole + Cyclooctyne Strained Cyclooctyne Cyclooctyne->Triazole

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Analysis of SPAAC Kinetics

The rate of the SPAAC reaction is a critical factor for its application, especially in biological systems where concentrations of reactants may be low and reaction times are limited. The kinetics are typically second-order, and the rate is highly dependent on the structure of the cyclooctyne.[1][3] Various generations of cyclooctynes have been developed with the aim of increasing reaction rates without compromising stability.[3][10]

Factors influencing the reaction rate include:

  • Cyclooctyne Structure: Modifications to the cyclooctyne ring, such as the addition of fluorine atoms or fusion to aromatic rings, can significantly increase strain and reactivity.[3][8]

  • Azide Electronics: The electronic properties of the azide substituent can influence the rate. Electron-withdrawing groups on the azide can sometimes accelerate the reaction.[5]

  • Solvent and Environment: Reaction conditions such as pH, temperature, and buffer composition can affect the kinetics.[11][12] For example, rates are often faster in aqueous media compared to organic solvents.[12]

Below is a table summarizing the second-order rate constants for several commonly used cyclooctynes with benzyl (B1604629) azide, providing a basis for comparison.

Cyclooctyne AbbreviationFull NameSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
BCN Bicyclo[6.1.0]nonyne0.012 - 0.024Known for its balance of high reactivity and small size.[13][14]
DBCO / ADIBO Dibenzocyclooctyne / Azadibenzocyclooctyne0.25 - 0.90High reactivity, widely used for biomolecule labeling.[2][3][14]
DIFO Difluorinated Cyclooctyne~0.08Fluorine groups increase reactivity.[2][15]
BARAC Biarylazacyclooctynone>1.0Extremely reactive but can be less stable.[2][16]
DIBO 4-DibenzocyclooctynolFast kinetics, among the most stable cyclooctynes.[8][13]
[9+1]CPP Strained Alkyne-Containing Cycloparaphenylene2.2 x 10⁻³Reactivity is size-dependent.[17]
[11+1]CPP Strained Alkyne-Containing Cycloparaphenylene4.5 x 10⁻⁴Larger CPP exhibits lower reactivity.[17]
m[9+1]CPP meta-linked [9+1]CPP9.6 x 10⁻³Meta linkage increases local strain and reactivity.[17]

Rate constants can vary depending on the specific azide, solvent, and temperature used in the experiment.[11][14]

Experimental Protocols

Detailed methodologies are crucial for the successful application of SPAAC. Below are representative protocols for protein labeling and the synthesis of a PROTAC (Proteolysis Targeting Chimera).

Protocol 1: General Protein Labeling with a DBCO-Functionalized Dye

This protocol describes the labeling of an azide-modified protein with a DBCO-containing fluorescent dye.

Materials:

  • Azide-modified protein of interest in a suitable buffer (e.g., PBS pH 7.4).

  • DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-FAM), dissolved in DMSO to a stock concentration of 10 mM.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Spin desalting columns for purification.

Procedure:

  • Reagent Preparation: Prepare a solution of the azide-modified protein in PBS at a concentration of 1-5 mg/mL.

  • Reaction Setup: Add the DBCO-dye stock solution to the protein solution. A 5- to 20-fold molar excess of the DBCO reagent over the protein is typically recommended to ensure complete labeling. The final concentration of DMSO should be kept below 10% (v/v) to maintain protein stability.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, or at 4°C overnight. The optimal time and temperature should be determined empirically for the specific protein and reagents.

  • Purification: Remove the unreacted DBCO-dye by passing the reaction mixture through a spin desalting column equilibrated with PBS.

  • Analysis: Confirm the conjugation and determine the labeling efficiency using SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prep_Protein Prepare Azide-Protein in PBS Mix Mix Protein and Dye (5-20x molar excess of dye) Prep_Protein->Mix Prep_Dye Prepare DBCO-Dye Stock in DMSO Prep_Dye->Mix Incubate Incubate (RT for 1-4h or 4°C overnight) Mix->Incubate Purify Purify via Spin Desalting Column Incubate->Purify Analyze Analyze by SDS-PAGE and Mass Spectrometry Purify->Analyze

Caption: Experimental workflow for labeling an azide-modified protein using SPAAC.

Protocol 2: Synthesis of a Pomalidomide-Based PROTAC via SPAAC

This protocol outlines the conjugation of an azide-functionalized pomalidomide (B1683931) ligand to a DBCO-functionalized ligand for a target protein.[18]

Materials:

  • Pomalidomide-C5-azide.[18]

  • DBCO-functionalized target protein ligand (e.g., with a PEG linker).[18]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Preparative HPLC system for purification.

  • LC-MS for reaction monitoring and product characterization.

Procedure:

  • Dissolve Reactants: Dissolve equimolar amounts of Pomalidomide-C5-azide and the DBCO-functionalized target ligand in anhydrous DMSO to a final concentration of approximately 10 mM each.[18]

  • Reaction: Combine the two solutions in a clean, dry vial. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Purification: Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO/water) and purify the resulting PROTAC molecule using preparative HPLC.

  • Characterization: Lyophilize the pure fractions and confirm the identity and purity of the final PROTAC product by high-resolution mass spectrometry and NMR.

Applications in Research and Drug Development

The bioorthogonality and efficiency of SPAAC have made it an invaluable tool across multiple scientific disciplines.

  • Bioconjugation and Labeling: SPAAC is widely used to label proteins, nucleic acids, glycans, and lipids for visualization and tracking in living cells without perturbing their natural functions.[4][] This is instrumental in studying complex biological systems.[]

  • Targeted Drug Delivery: The reaction is used to conjugate targeting ligands (e.g., antibodies) to drug-loaded nanoparticles or polymers, enabling site-specific drug delivery to tissues like tumors.[3] This approach enhances therapeutic efficacy while minimizing off-target side effects.[3]

  • Molecular Imaging: SPAAC facilitates the development of novel imaging probes.[3] A common strategy is "pre-targeting," where a tagged antibody is administered first, allowed to accumulate at the target site, and then a small, fast-clearing radiolabeled probe is introduced, which "clicks" to the antibody for imaging modalities like PET or SPECT.[19]

  • Synthesis of Complex Molecules: In drug discovery, SPAAC is employed for the efficient synthesis of complex molecules, such as antibody-drug conjugates (ADCs) and PROTACs, which require precise and stable linkages.[18][20]

  • Materials Science: SPAAC is used for surface modification of materials, functionalization of nanoparticles, and the synthesis of polymers and hydrogels.[6]

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging Inject_Ab Administer DBCO-Antibody to Animal Model Accumulate Allow Antibody to Accumulate at Tumor Site & Clear from Blood Inject_Ab->Accumulate 24-72 hours Inject_Probe Administer Radiolabeled Azide Probe Accumulate->Inject_Probe SPAAC In Vivo SPAAC Reaction at Target Site Inject_Probe->SPAAC Rapid Reaction Image Perform PET/SPECT Imaging SPAAC->Image

Caption: Workflow for pre-targeted in vivo imaging using SPAAC.

References

Technical Guide: Handling and Storage of DBCO-NHCO-PEG12-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the proper handling and storage conditions for DBCO-NHCO-PEG12-amine. Adherence to these guidelines is critical for maintaining the stability and reactivity of this heterobifunctional linker, ensuring reproducible results in applications such as bioconjugation, antibody-drug conjugates (ADCs), and nanoparticle functionalization.

Introduction to this compound

This compound is a valuable tool in bioconjugation and chemical biology. It features a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) and a terminal primary amine for conjugation to molecules containing activated esters (e.g., NHS esters) or carboxylic acids.[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous solutions, increases flexibility, and reduces steric hindrance.[1][2][3]

Storage and Stability

Proper storage is paramount to prevent the degradation of this compound. The primary concerns are temperature, moisture, and light exposure.

Quantitative Storage Recommendations
ParameterConditionRationale
Temperature -20°C is the most commonly recommended storage temperature.[1][2][4] Some suppliers suggest storage at -5°C.[5] For solutions in solvent, -80°C can extend storage for up to 6 months, while at -20°C, it is recommended for 1 month.[6]Minimizes degradation of the reactive DBCO and amine functional groups.
Light Store protected from light.[1][4][6]The DBCO group can be sensitive to photodegradation.
Moisture Store in a dry, desiccated environment.[4][5] The container should be sealed.[1]The amine group is hygroscopic and can absorb moisture from the air, which can affect its reactivity.
Atmosphere For long-term storage of solutions, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6]Prevents oxidation of the molecule.

Handling and Solution Preparation

Careful handling is essential to maintain the integrity of this compound during experimental use.

General Handling Workflow

The following diagram illustrates the recommended workflow for handling this compound from reception to experimental use.

G cluster_storage Storage cluster_preparation Preparation cluster_use Experimental Use cluster_aliquot_storage Aliquot Storage storage Store at -20°C Protect from light and moisture equilibration Equilibrate vial to room temperature storage->equilibration dissolution Dissolve in anhydrous solvent (e.g., DMSO, DMF) equilibration->dissolution aliquoting Aliquot into single-use volumes dissolution->aliquoting reaction Use immediately in conjugation reaction aliquoting->reaction Immediate Use aliquot_storage Store aliquots at -20°C or -80°C under inert gas if possible aliquoting->aliquot_storage Future Use

Caption: Workflow for handling this compound.

Solubility
SolventSolubilityNotes
DMSO (Dimethyl sulfoxide) Soluble.[3][4]Use anhydrous grade to minimize hydrolysis. Hygroscopic nature of DMSO can impact product solubility.[6]
DMF (Dimethylformamide) Soluble.[3]Use anhydrous grade.
DCM (Dichloromethane) Soluble.[3]
Water Soluble.[4]The PEG spacer enhances water solubility.[2]
Chloroform Soluble.[4]
Experimental Protocols

Protocol 1: Reconstitution of this compound

  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation of moisture onto the compound.

  • Solvent Addition: Add the desired volume of anhydrous solvent (e.g., DMSO or DMF) to the vial to achieve the target concentration.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution.

  • Aliquoting: For optimal stability, it is highly recommended to aliquot the stock solution into single-use volumes.[1][4] This minimizes the number of freeze-thaw cycles the compound is subjected to.

  • Storage of Aliquots: Store the aliquots at -20°C or -80°C. For extended storage, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.

Protocol 2: General Procedure for Copper-Free Click Chemistry

This protocol outlines a general procedure for conjugating this compound to an azide-containing molecule.

  • Reactant Preparation: Prepare the azide-containing molecule in a suitable reaction buffer.

  • Stoichiometry: Add the this compound solution to the azide-containing solution. A common molar excess of the limiting reagent is 1.5 to 3.0 equivalents.[4]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 2-12 hours.[4] The optimal reaction time and temperature will depend on the specific reactants and their concentrations.

  • Purification: Purify the resulting conjugate using appropriate methods such as dialysis or size-exclusion chromatography.[4]

Signaling Pathways and Logical Relationships

The reactivity of this compound is based on two orthogonal functional groups, enabling sequential or one-pot conjugation strategies.

G cluster_reagents Reactants cluster_reactions Reactions cluster_products Products dbco_amine This compound spaac Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) dbco_amine->spaac DBCO group amide_coupling Amide Bond Formation dbco_amine->amide_coupling Amine group azide_molecule Azide-containing Molecule (R1-N3) azide_molecule->spaac activated_ester Activated Ester-containing Molecule (R2-CO-NHS) activated_ester->amide_coupling triazole_product Stable Triazole Linkage spaac->triazole_product amide_product Stable Amide Bond amide_coupling->amide_product

Caption: Orthogonal reactivity of this compound.

This diagram illustrates the dual functionality of the molecule. The DBCO group reacts specifically with azides via SPAAC, while the primary amine reacts with activated esters to form stable amide bonds.[1] This allows for precise, site-specific modifications and the construction of complex bioconjugates.

References

A Technical Guide to DBCO-NHCO-PEG12-amine: Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the heterobifunctional linker, DBCO-NHCO-PEG12-amine, tailored for researchers, scientists, and professionals in the field of drug development. This document details the molecule's physicochemical properties, experimental protocols for its use in bioconjugation, and visual representations of the underlying chemical workflows.

Core Properties of this compound

This compound is a versatile crosslinker molecule integral to the field of bioconjugation. It features a dibenzocyclooctyne (DBCO) group, a primary amine (-NH2) group, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This combination of functional groups allows for a two-step, bioorthogonal conjugation strategy, primarily employed in the development of antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled biomolecules.[1][2][3]

The DBCO moiety facilitates a highly efficient and specific reaction with azide-functionalized molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] The primary amine group provides a reactive handle for covalent attachment to biomolecules, typically through reaction with activated esters (like NHS esters) or carboxylic acids. The PEG12 spacer enhances the solubility of the molecule and its conjugates in aqueous buffers, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[1]

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 876.04 g/mol [5]
876.05 g/mol [6]
876.1 g/mol [7][8]
Molecular Formula C45H69N3O14[6][7]
Purity >95%[5]

Experimental Protocols

The use of this compound in bioconjugation typically involves a two-stage process:

  • Activation of a Biomolecule with an Azide or DBCO group.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Below are generalized protocols for the conjugation of this compound to a protein (e.g., an antibody) and its subsequent reaction with an azide-modified molecule.

Protocol 1: Labeling of an Amine-Containing Protein with this compound

This protocol describes the conjugation of the amine group of this compound to a carboxylic acid on a protein, often activated as an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Activation of Carboxylic Acids on the Protein (if necessary):

    • Dissolve the protein in the Activation Buffer.

    • Add a molar excess of EDC and Sulfo-NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature.

    • Remove excess EDC and Sulfo-NHS using a desalting column, exchanging the buffer to the Coupling Buffer (PBS, pH 7.4).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound solution to the activated protein solution. The final DMSO concentration should be below 10%.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

    • Remove excess, unreacted this compound using a desalting column or dialysis equilibrated with PBS (pH 7.4).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the reaction between the DBCO-labeled protein from Protocol 1 and an azide-functionalized molecule.

Materials:

  • DBCO-labeled protein in PBS, pH 7.4

  • Azide-functionalized molecule

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reaction Setup:

    • Combine the DBCO-labeled protein with the azide-functionalized molecule in the Reaction Buffer. A 1.5- to 10-fold molar excess of the azide-functionalized molecule is recommended.[5]

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[8] The reaction progress can be monitored by techniques such as SDS-PAGE or LC-MS.

  • Purification:

    • Purify the final conjugate to remove any unreacted molecules using an appropriate method, such as size-exclusion chromatography.

Visualizing the Workflow and Reaction Pathway

The following diagrams illustrate the logical workflow of a typical bioconjugation experiment and the underlying chemical reaction pathway.

experimental_workflow cluster_prep Reagent Preparation cluster_conjugation Conjugation Steps cluster_spaac Click Chemistry cluster_analysis Analysis prep_protein Prepare Amine-Containing Protein in PBS conjugate Conjugate DBCO-amine to Protein prep_protein->conjugate prep_dbco Dissolve this compound in DMSO prep_dbco->conjugate prep_azide Prepare Azide-Functionalized Molecule spaac Perform SPAAC Reaction with Azide-Molecule prep_azide->spaac purify1 Purify DBCO-labeled Protein conjugate->purify1 purify1->spaac purify2 Purify Final Conjugate spaac->purify2 analyze Characterize Final Conjugate (e.g., SDS-PAGE, MS) purify2->analyze reaction_pathway cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: SPAAC Reaction protein Protein-COOH dbco_protein DBCO-labeled Protein protein->dbco_protein EDC, NHS dbco_amine DBCO-NHCO-PEG12-NH2 dbco_amine->dbco_protein final_conjugate Final Protein Conjugate dbco_protein->final_conjugate Copper-free Click Chemistry azide Azide-Molecule azide->final_conjugate

References

An In-depth Technical Guide to the Solubility Profile of DBCO-NHCO-PEG12-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of DBCO-NHCO-PEG12-amine, a heterobifunctional linker crucial for advancements in bioconjugation and drug delivery. This document outlines the qualitative and estimated quantitative solubility of the molecule, details experimental protocols for solubility determination and its application in bioconjugation, and presents visual workflows to facilitate understanding and implementation in a research setting.

Introduction to this compound

This compound is a key reagent in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its structure incorporates three key components:

  • Dibenzocyclooctyne (DBCO): A reactive group that participates in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. This allows for the highly specific and efficient conjugation to azide-modified molecules in aqueous environments without the need for a cytotoxic copper catalyst.

  • Polyethylene (B3416737) Glycol (PEG12): A 12-unit polyethylene glycol spacer. The hydrophilic and flexible nature of the PEG chain enhances the aqueous solubility and stability of the molecule and the resulting conjugate.[1][2] It also minimizes steric hindrance, providing better access for biomolecular interactions.[1]

  • Amine (NH2): A primary amine group that can be readily coupled with carboxylic acids or their activated esters (e.g., NHS esters) to form stable amide bonds.[1][3]

This dual functionality allows for a versatile, two-step conjugation strategy, making it an invaluable tool for linking various biomolecules.

Solubility Profile

The solubility of this compound is a critical factor for its effective use in bioconjugation reactions, which are often performed in aqueous buffers. The presence of the hydrophilic PEG12 spacer significantly enhances its water solubility.[2][3]

Qualitative Solubility

Multiple suppliers of this compound and similar compounds consistently report its solubility in various common laboratory solvents.

SolventSolubility
WaterSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
Dichloromethane (DCM)Soluble
ChloroformSoluble

This data is based on product information from various suppliers for DBCO-PEG-amine compounds.

Quantitative Solubility Data

However, for a closely related compound, DBCO-PEG9-amine , a solubility of ≥ 2.5 mg/mL (3.36 mM) has been reported in a specific formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. While this provides a useful reference point, it is important to note that this is not the exact molecule and the solvent is a complex mixture.

Due to the lack of specific quantitative data, it is strongly recommended that researchers determine the solubility of this compound in their specific buffer systems and solvent compositions empirically. A general protocol for this determination is provided in the following section.

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol outlines a general method to determine the solubility of this compound in an aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS).

Materials:

  • This compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Vortexer

  • Benchtop centrifuge

  • Spectrophotometer or HPLC system

  • Calibrated balance

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed microcentrifuge tube.

    • Add a defined volume of the desired aqueous buffer (e.g., 1 mL).

    • Vortex the tube vigorously for 2-3 minutes.

    • Incubate the suspension at a constant temperature (e.g., 25°C) on a shaker for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After incubation, centrifuge the tube at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the excess, undissolved solid.

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Quantification:

    • Using a Spectrophotometer: If the molar extinction coefficient of DBCO is known at a specific wavelength, the concentration can be determined using the Beer-Lambert law (A = εcl).

    • Using HPLC: This is the more accurate method.

      • Prepare a series of standard solutions of this compound with known concentrations.

      • Generate a standard curve by injecting the standards into an HPLC system (e.g., with a C18 column) and plotting the peak area against concentration.

      • Inject the filtered supernatant and determine its concentration from the standard curve.

  • Calculation:

    • The determined concentration represents the solubility of this compound in the chosen buffer, typically expressed in mg/mL or mM.

General Protocol for Two-Step Bioconjugation

This protocol describes a general workflow for using this compound to link two molecules: a carboxyl-containing molecule (Molecule A) and an azide-containing molecule (Molecule B).

Step 1: Amide Coupling of this compound to a Carboxyl-Containing Molecule

Materials:

  • This compound

  • Carboxyl-containing molecule (Molecule A)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Dissolve Molecule A in Activation Buffer.

    • Dissolve this compound in a small amount of anhydrous DMSO or DMF before diluting with Activation Buffer.

    • Prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer.

  • Activation of Carboxylic Acid:

    • Add a molar excess of EDC and NHS to Molecule A.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation:

    • Add the activated Molecule A-NHS ester to the this compound solution. A molar excess of the amine linker is often used.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Add Quenching Buffer to stop the reaction.

    • Purify the resulting Molecule A-PEG-DBCO conjugate using a desalting column or dialysis to remove excess reagents.

Step 2: Copper-Free Click Chemistry of the DBCO-Functionalized Molecule with an Azide-Containing Molecule

Materials:

  • Purified Molecule A-PEG-DBCO

  • Azide-containing molecule (Molecule B)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve Molecule B in the Reaction Buffer.

    • Add Molecule B to the solution of Molecule A-PEG-DBCO. A 1.5 to 5-fold molar excess of the azide-containing molecule is typically used.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification:

    • Purify the final conjugate (Molecule A-PEG-Molecule B) using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove any unreacted components.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key workflows described in this guide.

G Experimental Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sample Sample Collection cluster_quant Quantification cluster_calc Calculation A Add excess this compound to buffer B Vortex and incubate for 24-48h A->B C Centrifuge to pellet excess solid B->C D Collect clear supernatant C->D F Analyze supernatant and standards by HPLC D->F E Prepare standard solutions E->F G Determine concentration from standard curve F->G H Calculated concentration = Solubility G->H

Caption: Workflow for determining the aqueous solubility of this compound.

G Two-Step Bioconjugation Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Copper-Free Click Chemistry A Activate Molecule A (-COOH) with EDC/NHS B React with DBCO-PEG12-Amine A->B C Quench and Purify B->C D Molecule A-PEG-DBCO C->D F Incubate with Molecule A-PEG-DBCO D->F E Molecule B (-N3) E->F G Purify Final Conjugate F->G H Molecule A-PEG-Molecule B G->H

Caption: General workflow for a two-step bioconjugation using this compound.

G Signaling Pathway Analogy: Targeted Drug Delivery cluster_construct ADC Construction cluster_action Mechanism of Action Antibody Antibody (-N3) ADC Antibody-Drug Conjugate (ADC) Linker DBCO-PEG12-Amine Linker->Antibody Click Chemistry Drug_COOH Drug (-COOH) Drug_COOH->Linker Amide Coupling TargetCell Target Cell (e.g., Cancer Cell) ADC->TargetCell Binding ADC binds to cell surface receptor TargetCell->Binding Internalization Internalization of ADC Binding->Internalization Release Drug is released from the ADC Internalization->Release Effect Drug induces cell death Release->Effect

Caption: Conceptual pathway for an ADC created using a DBCO-PEG-Amine linker.

References

Methodological & Application

Application Notes and Protocols for DBCO-NHCO-PEG12-amine Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the bioconjugation of molecules using the heterobifunctional linker, DBCO-NHCO-PEG12-amine. This linker contains a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a terminal primary amine for conjugation to carboxyl groups or other electrophiles. The inclusion of a 12-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.

This document outlines a two-stage bioconjugation strategy:

  • Biomolecule Activation and DBCO-Linker Conjugation: Covalent attachment of the this compound linker to a biomolecule containing carboxyl groups (e.g., proteins with glutamic or aspartic acid residues) via carbodiimide (B86325) chemistry.

  • Copper-Free Click Chemistry: Strain-promoted alkyne-azide cycloaddition (SPAAC) of the DBCO-functionalized biomolecule to an azide-containing molecule of interest.

Key Features of this compound Bioconjugation

  • Bioorthogonality: The DBCO-azide reaction is highly specific and does not interfere with native biological functional groups, enabling conjugation in complex biological samples.[1][2]

  • Copper-Free: SPAAC eliminates the need for cytotoxic copper catalysts, making it suitable for applications involving living cells or in vivo studies.[1][2][3]

  • Stable Linkage: The resulting triazole linkage from the click reaction is highly stable under physiological conditions.[4][5]

  • Enhanced Solubility and Flexibility: The hydrophilic PEG12 spacer improves the water solubility of the conjugate and provides a flexible connection, minimizing steric hindrance.

Data Presentation

The following tables summarize key quantitative data for optimizing the bioconjugation protocol.

Table 1: Recommended Reaction Conditions for Biomolecule Activation and DBCO-Linker Conjugation

ParameterRecommended ValueNotes
Biomolecule Carboxyl Group Activation (EDC/NHS Chemistry)
Activation BufferMES Buffer (0.1 M), pH 4.5-6.0Optimal for EDC/NHS activation.[6]
Molar Excess of EDC1.5 - 10-fold over biomoleculeTo be optimized for each specific biomolecule.
Molar Excess of Sulfo-NHS1.5 - 10-fold over biomoleculeTo be optimized for each specific biomolecule.
Activation Time15 - 30 minutesAt room temperature.
Conjugation of this compound
Coupling BufferPhosphate-Buffered Saline (PBS), pH 7.2-8.0Amine-free buffer is crucial.[7]
Molar Excess of DBCO-Linker10 - 50-fold over biomoleculeHigher excess may be needed for dilute solutions.[8]
Reaction Time2 hours at room temperature or overnight at 4°CLonger incubation at lower temperatures.[9]
Quenching ReagentTris or Hydroxylamine (50-100 mM final conc.)To deactivate unreacted NHS esters.[7]
Quenching Time15 - 30 minutesAt room temperature.[10]

Table 2: Recommended Reaction Conditions for Copper-Free Click Chemistry (SPAAC)

ParameterRecommended ValueNotes
Reaction BufferPBS, pH 7.0-7.4Avoid buffers containing azides.[4]
Molar Excess of Azide-Molecule1.5 - 3-fold over DBCO-biomoleculeCan be inverted if the azide-molecule is limiting.[4]
Reaction TemperatureRoom Temperature (20-25°C) or 4°CReaction is faster at room temperature.[4]
Reaction Time2 - 12 hoursDependent on concentration and temperature.[4][11]
SolventAqueous buffer (DMSO or DMF co-solvent up to 20%)Co-solvent can be used if solubility is an issue.[12]

Table 3: Purification and Characterization Parameters

StepMethodKey Considerations
Purification of DBCO-Biomolecule
Removal of Excess LinkerDesalting Spin Column, Dialysis, SECChoose based on the size difference between the biomolecule and the linker.[7]
Purification of Final Conjugate
Removal of Excess Azide-MoleculeDesalting Spin Column, Dialysis, HPLC, SECMethod depends on the properties of the final conjugate and excess reagents.[7]
Characterization
Degree of Labeling (DOL)UV-Vis SpectrophotometryCalculate using the absorbance at 280 nm (protein) and 309 nm (DBCO).[7]
Purity and ConfirmationSDS-PAGE, Mass Spectrometry, HPLCTo confirm conjugation and assess purity.[7]

Experimental Protocols

Protocol 1: Activation of Biomolecule Carboxyl Groups and Conjugation with this compound

This protocol describes the covalent attachment of the DBCO-linker to a protein via its carboxyl groups.

Materials:

  • Biomolecule (e.g., protein) in a suitable buffer (e.g., MES)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • This compound

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (must be amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting spin columns or dialysis cassettes

Procedure:

  • Prepare the Biomolecule:

    • Dissolve or exchange the biomolecule into the Activation Buffer at a concentration of 1-5 mg/mL.

  • Activate Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add a 1.5 to 10-fold molar excess of EDC and Sulfo-NHS to the biomolecule solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Remove Excess Activation Reagents (Optional but Recommended):

    • To prevent polymerization of the biomolecule, it is advisable to remove excess EDC and Sulfo-NHS. This can be achieved by buffer exchange using a desalting spin column or dialysis into the Coupling Buffer.

  • Conjugate with this compound:

    • Dissolve the this compound in the Coupling Buffer.

    • Add a 10 to 50-fold molar excess of the DBCO-linker to the activated biomolecule solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the DBCO-labeled Biomolecule:

    • Remove excess, unreacted DBCO-linker and quenching reagents using a desalting spin column, dialysis, or size-exclusion chromatography (SEC). The purified DBCO-labeled biomolecule is now ready for the copper-free click reaction.

Protocol 2: Copper-Free Click Chemistry (SPAAC) with an Azide-Modified Molecule

This protocol describes the reaction between the DBCO-labeled biomolecule and an azide-functionalized molecule.

Materials:

  • Purified DBCO-labeled biomolecule

  • Azide-modified molecule of interest

  • Reaction Buffer: PBS, pH 7.0-7.4 (azide-free)

  • Purification supplies (e.g., desalting columns, HPLC system)

Procedure:

  • Prepare the Reactants:

    • Ensure the DBCO-labeled biomolecule is in the appropriate Reaction Buffer.

    • Dissolve the azide-modified molecule in a compatible solvent (e.g., Reaction Buffer, DMSO, or DMF).

  • Perform the Click Reaction:

    • Add a 1.5 to 3-fold molar excess of the azide-modified molecule to the DBCO-labeled biomolecule.

    • If a co-solvent was used for the azide-molecule, ensure the final concentration in the reaction mixture is below 20% to avoid denaturation of proteins.[12]

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[4]

  • Purify the Final Conjugate:

    • Remove the excess, unreacted azide-modified molecule using an appropriate method such as desalting spin columns, dialysis, or HPLC, depending on the properties of the conjugate and the excess reagent.

Protocol 3: Characterization of the DBCO-Biomolecule Conjugate

Degree of Labeling (DOL) Calculation:

The DOL, which represents the average number of DBCO molecules per biomolecule, can be determined using UV-Vis spectrophotometry.

  • Measure the absorbance of the purified DBCO-biomolecule conjugate at 280 nm (A280) and 309 nm (A309).

  • Calculate the concentration of the biomolecule and the DBCO moiety using their respective molar extinction coefficients.

  • The DOL is the molar ratio of DBCO to the biomolecule.

Formula for DOL of an Antibody (IgG):

DOL = (A₃₀₉ × ε_IgG) / ((A₂₈₀ - (CF × A₃₀₉)) × ε_DBCO)

Where:

  • ε_IgG ≈ 210,000 M⁻¹cm⁻¹ at 280 nm

  • ε_DBCO ≈ 12,000 M⁻¹cm⁻¹ at 309 nm

  • CF (Correction Factor for DBCO absorbance at 280 nm) ≈ A₂₈₀ of DBCO / A₃₀₉ of DBCO

Visualizations

Bioconjugation_Workflow cluster_0 Stage 1: DBCO Linker Conjugation cluster_1 Stage 2: Copper-Free Click Chemistry Biomolecule Biomolecule (with -COOH groups) Activated_Biomolecule Activated Biomolecule (NHS-ester) Biomolecule->Activated_Biomolecule EDC, Sulfo-NHS DBCO_Biomolecule DBCO-labeled Biomolecule Activated_Biomolecule->DBCO_Biomolecule DBCO_Linker This compound DBCO_Linker->DBCO_Biomolecule Purification1 Purification DBCO_Biomolecule->Purification1 Azide_Molecule Azide-modified Molecule Final_Conjugate Final Bioconjugate Purification1->Final_Conjugate Azide_Molecule->Final_Conjugate SPAAC Purification2 Purification Final_Conjugate->Purification2 Characterization Characterization (DOL, Purity) Purification2->Characterization

Caption: Overall experimental workflow for bioconjugation.

Signaling_Pathway Carboxyl Protein-COOH Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl->Acylisourea + EDC EDC Acylisourea->Carboxyl competing reaction NHS_Ester Sulfo-NHS Ester Intermediate (more stable) Acylisourea->NHS_Ester + Hydrolysis Hydrolysis Sulfo_NHS Sulfo-NHS Amide_Bond Stable Amide Bond (DBCO-labeled Protein) NHS_Ester->Amide_Bond + DBCO_Amine This compound

Caption: EDC/NHS activation of carboxyl groups for amine coupling.

Logical_Relationship DBCO_Biomolecule DBCO-labeled Biomolecule Transition_State [3+2] Cycloaddition Transition State DBCO_Biomolecule->Transition_State Azide_Molecule Azide-modified Molecule Azide_Molecule->Transition_State Triazole_Linkage Stable Triazole Linkage (Final Conjugate) Transition_State->Triazole_Linkage Strain-Promoted

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

References

Application Note: Covalent Labeling of Antibodies using DBCO-NHCO-PEG12-amine for Bioorthogonal Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Bioorthogonal chemistry provides powerful tools for the specific modification of biomolecules. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a premier example of bioorthogonal "click chemistry," enabling the covalent ligation of an azide (B81097) and a cyclooctyne, such as dibenzocyclooctyne (DBCO), with high efficiency and specificity under physiological conditions.[1][] This reaction proceeds without the need for cytotoxic copper catalysts, making it ideal for biological applications.[]

This application note details a two-stage method to label a payload of interest (e.g., a therapeutic drug, a fluorescent dye, or a biotin (B1667282) tag) to a monoclonal antibody (mAb).

  • Antibody Activation: The DBCO-NHCO-PEG12-amine linker is covalently attached to the antibody by targeting surface-exposed carboxyl groups (on aspartic and glutamic acid residues). This reaction is mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, which activates the carboxyl groups to form a stable amide bond with the linker's primary amine.[3]

  • SPAAC Conjugation: The now DBCO-functionalized antibody is reacted with an azide-modified payload. The PEG12 spacer enhances the solubility of the conjugate and reduces potential steric hindrance.[3]

This method results in a randomly labeled but highly stable antibody conjugate, suitable for applications ranging from diagnostics to the development of Antibody-Drug Conjugates (ADCs).[4]

Experimental Protocols

Part 1: Preparation of DBCO-Functionalized Antibody

This protocol describes the activation of antibody carboxyl groups with EDC/NHS and subsequent reaction with this compound.

Materials and Reagents:

  • Monoclonal antibody (mAb) at 2-10 mg/mL in an amine-free and carboxyl-free buffer (e.g., PBS is not ideal, 0.1 M MES buffer is recommended).

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 2 M Hydroxylamine, pH 8.5

  • Reaction Solvent: Anhydrous Dimethylsulfoxide (DMSO)

  • Purification: Zeba™ Spin Desalting Columns (7K or 40K MWCO) or Size Exclusion Chromatography (SEC).[6][7]

Protocol:

  • Buffer Exchange: Ensure the antibody is in an amine-free and carboxylate-free buffer such as MES. If the antibody is in a buffer like PBS or Tris, perform a buffer exchange using a desalting column equilibrated with Activation Buffer. Adjust the antibody concentration to 2-10 mg/mL.

  • Reagent Preparation:

    • Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[8]

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare fresh 100 mM solutions of EDC and NHS in cold Activation Buffer.

  • Activation of Antibody Carboxyl Groups:

    • In a microcentrifuge tube, add the required volume of antibody solution.

    • Add a 50 to 100-fold molar excess of EDC and NHS to the antibody solution. For example, for 1 mL of a 5 mg/mL IgG solution (~33 nmol), add ~1.65-3.3 µmol of EDC and NHS.

    • Mix gently and incubate for 15-30 minutes at room temperature.[5]

  • Conjugation with this compound:

    • Add a 20 to 50-fold molar excess of the this compound stock solution to the activated antibody.

    • Incubate the reaction for 2 hours at room temperature with gentle rotation.

  • Quenching the Reaction:

    • To quench unreacted NHS esters and EDC, add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per mL of reaction).[8]

    • Incubate for an additional 15 minutes at room temperature.

  • Purification:

    • Remove excess DBCO linker and reaction byproducts by purifying the DBCO-antibody conjugate.

    • For rapid purification, use a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[7]

    • For higher purity, use size-exclusion chromatography (SEC).[7]

  • Characterization and Storage:

    • Determine the concentration of the purified DBCO-antibody using a BCA assay or by measuring absorbance at 280 nm.

    • The degree of labeling (DOL) can be estimated by measuring the absorbance at 309 nm (for DBCO) and 280 nm (for the antibody).[9]

    • Store the DBCO-functionalized antibody at 4°C for short-term use (up to 1 month) or at -80°C for long-term storage. Note that the DBCO group can lose reactivity over time.[10]

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Storage mAb Antibody in Amine-Free Buffer Activation Add EDC/NHS Activate Carboxyls (15-30 min, RT) mAb->Activation 50-100x excess Reagents Prepare Fresh EDC/NHS/DBCO Solutions Reagents->Activation Conjugation Add DBCO-PEG-Amine (2 hours, RT) Reagents->Conjugation Activation->Conjugation 20-50x excess Quench Add Tris or Hydroxylamine (15 min, RT) Conjugation->Quench Purify Purify via Desalting Column or SEC Quench->Purify Store Characterize & Store DBCO-Antibody Purify->Store

Figure 1. Workflow for the preparation of a DBCO-functionalized antibody.

Part 2: SPAAC Conjugation of Azide-Payload to DBCO-Antibody

This protocol describes the copper-free click chemistry reaction between the DBCO-functionalized antibody and an azide-containing payload.

Materials and Reagents:

  • DBCO-functionalized antibody (from Part 1)

  • Azide-functionalized payload (e.g., drug, fluorophore)

  • Reaction Buffer: PBS, pH 7.4 or other suitable amine-free buffer.[11]

  • Purification system (e.g., SEC, HIC, or dialysis)[6][7]

Protocol:

  • Prepare Reactants:

    • Dissolve the azide-functionalized payload in a compatible solvent (e.g., DMSO or water) to a known concentration (e.g., 10 mM).

    • Ensure the DBCO-antibody is at a concentration of 1-5 mg/mL in the Reaction Buffer.

  • SPAAC Reaction:

    • Add a 2 to 10-fold molar excess of the azide-payload to the DBCO-antibody solution.[5][10] A higher excess can drive the reaction to completion.

    • Mix gently by inversion or slow rotation.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight (12-24 hours).[5][11] The reaction progress can be monitored by LC-MS if desired.

  • Purification of the Final Conjugate:

    • Remove the unreacted azide-payload and any reaction byproducts.

    • Size-exclusion chromatography (SEC) is highly effective for removing small molecule impurities.[7]

    • For ADCs, Hydrophobic Interaction Chromatography (HIC) can be used to separate species with different drug-to-antibody ratios (DARs).[12]

    • Dialysis can also be used but may be less efficient for complete removal of excess payload.[]

  • Characterization and Storage:

    • Characterize the final conjugate for purity, aggregation (by SEC), and drug-to-antibody ratio (DAR).

    • The DAR can be determined using UV-Vis spectrophotometry (if the payload has a unique absorbance), Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (LC-MS).[4][12]

    • Store the final conjugate under appropriate conditions, typically at 4°C or frozen at -80°C in a cryoprotectant-containing buffer.

G cluster_reactants cluster_product Ab_DBCO Antibody-PEG-DBCO Plus + Payload_N3 Azide-Payload ADC Antibody Conjugate Reacts SPAAC Reaction (4-24h, RT or 4°C) Plus->Reacts Reacts->ADC

Figure 2. Schematic of the SPAAC "click" conjugation reaction.

Data Presentation and Characterization

Quantitative analysis is critical to ensure the quality and consistency of the antibody conjugate. Key parameters include the degree of labeling (DOL) and the drug-to-antibody ratio (DAR).

Table 1: Recommended Molar Ratios for Labeling Protocols

Step Reagent Molar Excess (vs. Antibody) Recommended Range Purpose
Part 1 EDC / NHS 50x - 100x Optimize for desired activation without causing aggregation. Activates carboxyl groups on the antibody.
This compound 20x - 50x Higher ratios increase the number of DBCOs per antibody. Covalently attaches the DBCO linker to the antibody.

| Part 2 | Azide-Payload | 2x - 10x | Use higher excess to ensure complete reaction of available DBCO sites. | Covalently attaches the payload to the DBCO-antibody.[5][10] |

Table 2: Typical Characterization Data for an Antibody Conjugate

Parameter Method Typical Result Purpose
Purity & Aggregation Size Exclusion Chromatography (SEC) >95% monomer To confirm the absence of aggregates and impurities.[7]
Conjugation Confirmation SDS-PAGE Shift in band molecular weight To visually confirm the attachment of the payload.
Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy Average DAR: 2 - 4 A simple method if the payload has a distinct absorbance.[12]
Hydrophobic Interaction Chromatography (HIC) Distribution of DAR species (e.g., DAR0, DAR2, DAR4) Separates antibody species based on the number of conjugated drugs.[12]
Mass Spectrometry (LC-MS) Precise mass of conjugate species Provides the most accurate DAR value and distribution.[4][14]

| Antigen Binding | ELISA / SPR | Binding affinity (KD) similar to unmodified mAb | To ensure the conjugation process did not compromise antibody function. |

Calculating Drug-to-Antibody Ratio (DAR) via UV-Vis Spectroscopy The average number of payload molecules per antibody can be estimated if both the antibody and the payload have distinct absorbance maxima (e.g., 280 nm for the antibody and λmax for the payload).[9][12]

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the λmax of the payload (A_payload).

  • Calculate the antibody concentration using the Beer-Lambert law, correcting for the payload's contribution at 280 nm.

    • Correction Factor (CF) = A280_payload / A_payload_max

    • Corrected A280 = A280_conjugate - (A_payload_conjugate * CF)

    • Antibody Conc. (M) = Corrected A280 / ε_antibody

  • Calculate the payload concentration.

    • Payload Conc. (M) = A_payload_conjugate / ε_payload

  • Calculate the DAR.

    • DAR = [Payload Concentration] / [Antibody Concentration]

References

Application Notes and Protocols for DBCO-NHCO-PEG12-amine in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker technology connecting the antibody to the drug payload is a critical determinant of the ADC's efficacy, stability, and safety profile.[1][2] DBCO-NHCO-PEG12-amine is a heterobifunctional linker that facilitates a highly efficient and bioorthogonal approach to ADC synthesis.[3][4]

This linker features a Dibenzocyclooctyne (DBCO) group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal amine group.[3][4] The DBCO moiety enables copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which allows for the covalent attachment of azide-modified payloads in complex biological environments without the need for a cytotoxic copper catalyst.[5] The PEG12 spacer enhances the solubility and stability of the resulting ADC, mitigating aggregation issues often associated with hydrophobic drug payloads.[1][6][7] The terminal amine group provides a versatile handle for conjugation to the antibody, typically through activated carboxylic acid groups on the payload or a secondary linker.[3][8]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis of ADCs.

Principle of the Method

The synthesis of an ADC using this compound typically follows a two-stage process:

  • Payload Modification: The amine group of the this compound linker is first conjugated to a payload molecule that contains a reactive group such as a carboxylic acid or an N-hydroxysuccinimide (NHS) ester. This step results in a DBCO-functionalized drug payload.

  • Antibody-Payload Conjugation (Click Chemistry): An azide (B81097) group is introduced onto the antibody, often through the modification of lysine (B10760008) or cysteine residues, or by genetic incorporation of an azide-containing unnatural amino acid.[9][10] The DBCO-functionalized payload is then conjugated to the azide-modified antibody via the SPAAC reaction.[5][11] This reaction is highly specific and proceeds efficiently under mild, aqueous conditions.[12][13]

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Molecular FormulaC45H69N3O14[14]
Molecular Weight876.05 g/mol [14]
Purity>96%[14]
Storage-20°C, in a dry environment[3]
SolubilitySoluble in DMSO, DMF, DCM[15]
Table 2: Typical Reaction Parameters for ADC Synthesis using DBCO-based Linkers
ParameterTypical Range/ValuePurposeReference
Antibody Modification (e.g., with Azide)
Antibody Concentration1-10 mg/mLTo ensure efficient reaction kinetics.[5]
Molar Excess of Azide-Modification Reagent10-20 foldTo achieve a desired degree of azide incorporation.[1]
Reaction BufferAmine-free buffer (e.g., PBS, pH 7.4)To prevent side reactions with the modification reagent.[1][5]
Reaction Time1-4 hours at room temperatureFor sufficient modification of the antibody.[16]
Payload Conjugation (SPAAC)
Molar Excess of DBCO-Payload1.5 to 5-fold over azide groupsTo drive the click chemistry reaction to completion.[1]
Reaction BufferPBS, pH ~7.4Physiological pH is optimal for the click reaction.[1]
Reaction Time2 hours at room temperature to overnight at 4°CFor efficient conjugation of the payload to the antibody.[5][11]
QuenchingOptional, can be stopped by purificationTo remove unreacted components.[16]

Experimental Protocols

Protocol 1: Preparation of a DBCO-Functionalized Payload

Objective: To conjugate the this compound linker to a drug payload containing a carboxylic acid group.

Materials:

  • Drug payload with a carboxylic acid moiety

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel

  • Stirring apparatus

  • Purification system (e.g., HPLC)

Procedure:

  • Activation of the Payload: a. Dissolve the carboxylic acid-containing drug payload and NHS in anhydrous DMF or DMSO at a molar ratio of 1:1.2. b. Add DCC to the solution at a molar ratio of 1:1.1 relative to the payload. c. Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C to form the NHS-activated payload.[1]

  • Conjugation to this compound: a. In a separate vessel, dissolve this compound in anhydrous DMF or DMSO. b. Add the NHS-activated payload solution to the this compound solution. A slight molar excess of the DBCO-linker may be used. c. Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Purification: a. Purify the resulting DBCO-functionalized payload using reverse-phase HPLC to remove unreacted starting materials and byproducts. b. Characterize the purified product by LC-MS to confirm its identity and purity.

Protocol 2: Site-Specific Introduction of Azide Groups onto an Antibody

Objective: To introduce azide functionalities onto the antibody for subsequent conjugation. This protocol describes a method for modifying lysine residues.

Materials:

  • Monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-NHS ester (e.g., Azido-PEG4-NHS ester)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)

  • Desalting column or dialysis cassette for buffer exchange/purification

Procedure:

  • Antibody Preparation: a. Ensure the antibody solution is free of amine-containing buffers and stabilizers. If necessary, perform a buffer exchange into PBS.[5] b. Adjust the antibody concentration to 1-10 mg/mL.[5]

  • Azide-NHS Ester Preparation: a. Freshly dissolve the Azide-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: a. Add a 10-20 fold molar excess of the Azide-NHS ester solution to the antibody solution.[1] b. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.[1] c. Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[5]

  • Quenching and Purification: a. Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. b. Purify the azide-modified antibody by passing it through a desalting column or by dialysis to remove excess reagents.

Protocol 3: Copper-Free Click Chemistry Conjugation of DBCO-Payload to Azide-Antibody

Objective: To conjugate the DBCO-functionalized payload to the azide-modified antibody via SPAAC.

Materials:

  • Azide-modified antibody

  • DBCO-functionalized payload

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

Procedure:

  • Reaction Setup: a. Mix the azide-modified antibody with a 1.5 to 5-fold molar excess of the DBCO-functionalized payload in the reaction buffer.[1]

  • Incubation: a. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.[5][11]

  • Purification of the ADC: a. Purify the resulting ADC using SEC or HIC to remove unreacted payload and other impurities. b. The purified ADC can be stored at 2-8°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 4: Characterization of the ADC - Determination of Drug-to-Antibody Ratio (DAR)

Objective: To determine the average number of drug molecules conjugated to each antibody.

Methods:

  • Hydrophobic Interaction Chromatography (HIC): a. HIC separates ADC species based on the increased hydrophobicity imparted by the drug-linker.[17] This allows for the quantification of different DAR species (DAR 0, DAR 2, DAR 4, etc.).[17][] b. The weighted average DAR can be calculated from the peak areas of the different species.[][19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): a. LC-MS provides the precise mass of the intact ADC and its subunits (light and heavy chains after reduction).[17][20] b. This allows for the accurate determination of the average DAR and the distribution of drug-loaded species.[20]

  • UV/Vis Spectroscopy: a. This method can be used to estimate the average DAR by measuring the absorbance of the ADC at two different wavelengths – one where the antibody absorbs (typically 280 nm) and one where the drug absorbs.[17][21] b. This technique requires that the drug has a distinct absorbance spectrum from the antibody.[21]

Visualizations

ADC_Synthesis_Workflow cluster_payload_mod Payload Modification cluster_ab_mod Antibody Modification cluster_conjugation SPAAC Conjugation Payload Drug Payload (with COOH) Activated_Payload Activated Payload (NHS Ester) Payload->Activated_Payload NHS/DCC DBCO_Linker This compound DBCO_Payload DBCO-Payload Conjugate DBCO_Linker->DBCO_Payload Activated_Payload->DBCO_Payload ADC Antibody-Drug Conjugate (ADC) DBCO_Payload->ADC Click Chemistry DBCO_Payload->ADC Antibody Monoclonal Antibody Azide_Antibody Azide-Modified Antibody Antibody->Azide_Antibody Azide_Reagent Azide-NHS Ester Azide_Reagent->Azide_Antibody Azide_Antibody->ADC Click Chemistry Azide_Antibody->ADC SPAAC_Mechanism DBCO DBCO (on Payload) Triazole Stable Triazole Linkage DBCO->Triazole Strain-Promoted [3+2] Cycloaddition Azide Azide (on Antibody) Azide->Triazole

References

Application Notes and Protocols for the Conjugation of DBCO-NHCO-PEG12-amine with NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, the precise and efficient linking of molecules is paramount for the development of advanced therapeutics, diagnostics, and research tools. A powerful and versatile strategy involves the reaction of an amine-terminated linker, such as DBCO-NHCO-PEG12-amine, with an N-hydroxysuccinimide (NHS) ester-activated molecule. This method is foundational for creating tailored bioconjugates used in applications ranging from antibody-drug conjugates (ADCs) and targeted drug delivery to sophisticated cellular imaging.[1]

The DBCO (Dibenzocyclooctyne) moiety is a key player in copper-free click chemistry, a bioorthogonal reaction that enables the specific and efficient ligation of molecules in complex biological environments.[1] The incorporation of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, in this case, a 12-unit PEG chain, enhances solubility, reduces steric hindrance, and can minimize the immunogenicity of the resulting conjugate.[2][3]

This document provides detailed application notes and experimental protocols for the reaction of this compound with NHS esters.

Reaction Principle

The core of this conjugation method is the reaction between a primary amine (-NH2) and an NHS ester. The NHS ester is a reactive group formed by the activation of a carboxylic acid. In this specific application, the molecule of interest (e.g., a protein, antibody, or small molecule) is first functionalized to contain an NHS ester. This activated molecule then readily reacts with the primary amine of the this compound linker.

The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine of the DBCO linker acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4] A critical competing reaction is the hydrolysis of the NHS ester by water, which is why careful control of reaction conditions, particularly pH, is crucial for high-yield conjugation.[4]

Once the DBCO group is successfully conjugated to the molecule of interest, it is available for a subsequent strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-containing molecule. This two-step approach allows for the modular and specific assembly of complex bioconjugates.[5]

Quantitative Data Summary

The efficiency of the this compound reaction with an NHS ester is influenced by several factors. The following tables summarize key quantitative parameters to guide reaction optimization.

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueNotes
pH 7.2 - 8.5Optimal range for balancing amine reactivity and minimizing NHS ester hydrolysis.[6]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster, while 4°C can be used for sensitive biomolecules, typically requiring longer incubation.[7][8]
Reaction Time 30 minutes - 2 hours at room temperature; 2 - 12 hours at 4°COptimization is recommended for specific reactants.[8][9]
Solvent for DBCO-amine DMSO or DMFThe DBCO-amine should be dissolved in an anhydrous water-miscible organic solvent before addition to the aqueous reaction buffer.[10]
Molar Excess of DBCO-amine 1.5 to 20-fold molar excess over the NHS-ester activated moleculeThe optimal ratio depends on the concentration of the reactants and the desired degree of labeling. For proteins at concentrations >5 mg/mL, a lower excess (e.g., 10-fold) is often sufficient, while more dilute solutions may require a higher excess (e.g., 20- to 50-fold).[7]

Table 2: Recommended Buffers

BufferpH RangeNotes
Phosphate-Buffered Saline (PBS)7.2 - 7.4A commonly used buffer for bioconjugation.[9]
HEPES7.0 - 8.0A non-amine containing buffer suitable for this reaction.[10]
Borate Buffer8.0 - 9.0Can be used to increase the rate of reaction, but care must be taken to monitor NHS ester hydrolysis.[10]
Carbonate-Bicarbonate Buffer8.0 - 9.0Another option for reactions at a slightly higher pH.[10]

Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the DBCO-amine for reaction with the NHS ester.[9]

Experimental Protocols

Protocol 1: General Protocol for Conjugating this compound to an NHS Ester-Activated Protein

This protocol describes a general procedure for labeling a protein that has been pre-activated with an NHS ester.

Materials:

  • NHS ester-activated protein in a suitable amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

  • Prepare the DBCO-amine Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL). This should be done immediately before use as NHS esters are moisture-sensitive.[11]

  • Conjugation Reaction:

    • To the solution of the NHS ester-activated protein, add the calculated amount of the this compound stock solution to achieve the desired molar excess.

    • Gently mix the reaction solution. Ensure the final concentration of the organic solvent (DMSO or DMF) is kept to a minimum (ideally less than 10% of the total reaction volume) to avoid protein denaturation.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-12 hours at 4°C with gentle stirring or rotation.[8][9]

  • Quench the Reaction:

    • To stop the reaction and consume any unreacted NHS esters, add a quenching buffer to a final concentration of 20-50 mM (e.g., add Tris-HCl to a final concentration of 50 mM).[1]

    • Incubate for 15-30 minutes at room temperature.[1]

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound and the quenching agent by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[1]

  • Characterization and Storage:

    • Characterize the purified DBCO-labeled protein using appropriate methods such as SDS-PAGE to confirm conjugation and mass spectrometry to determine the degree of labeling.

    • Store the purified conjugate under conditions that are optimal for the protein.

Protocol 2: Two-Step, One-Pot Activation and Conjugation of a Carboxyl-Containing Molecule

This protocol describes the activation of a molecule containing a carboxylic acid with EDC and NHS, followed by conjugation to this compound.

Materials:

  • Molecule with a carboxylic acid group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system

Procedure:

  • Prepare Reagents:

    • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.

    • Prepare a stock solution of the carboxyl-containing molecule in Activation Buffer.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Activation of the Carboxylic Acid:

    • In a reaction tube, combine the carboxyl-containing molecule with a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the carboxyl-containing molecule.[1]

    • Vortex briefly to mix and incubate for 15-30 minutes at room temperature to form the NHS ester.[1]

  • Conjugation to DBCO-amine:

    • Add the desired molar excess of the this compound stock solution to the activated molecule solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1]

  • Quench and Purify:

    • Follow steps 3 and 4 from Protocol 1 to quench the reaction and purify the conjugate.

Visualizations

Reaction_Mechanism Molecule_NHS Molecule-NHS Ester Intermediate Tetrahedral Intermediate Molecule_NHS->Intermediate + Primary Amine (Nucleophilic Attack) DBCO_Amine This compound DBCO_Amine->Intermediate Conjugate DBCO-PEG12-NHCO-Molecule (Stable Amide Bond) Intermediate->Conjugate Collapse of Intermediate NHS_byproduct N-hydroxysuccinimide (NHS) Intermediate->NHS_byproduct Release of Leaving Group

Caption: Reaction mechanism of this compound with an NHS ester.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation cluster_cleanup 3. Quenching & Purification cluster_analysis 4. Analysis & Application Prep_NHS Prepare NHS-ester activated molecule Mix Mix Reactants (pH 7.2-8.5) Prep_NHS->Mix Prep_DBCO Dissolve DBCO-Amine in DMSO/DMF Prep_DBCO->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Add Quenching Buffer (e.g., Tris) Incubate->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Characterize Characterize (SDS-PAGE, MS) Purify->Characterize Click_Chem Proceed to Copper-Free Click Chemistry Characterize->Click_Chem

Caption: Experimental workflow for DBCO-amine and NHS ester conjugation.

References

Site-Specific Protein Modification with DBCO-NHCO-PEG12-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a cornerstone of modern chemical biology, enabling the development of advanced therapeutics, diagnostics, and research tools. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecules under physiological conditions. This reaction occurs between a strained alkyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule, without the need for a cytotoxic copper catalyst.[1][2]

The DBCO-NHCO-PEG12-amine linker is a versatile, heterobifunctional reagent designed for this purpose. It features three key components:

  • Dibenzocyclooctyne (DBCO): A reactive group that enables rapid and selective conjugation with azide-containing molecules.[3]

  • PEG12 Spacer: A 12-unit polyethylene (B3416737) glycol chain that enhances aqueous solubility, improves conjugate stability, and minimizes steric hindrance during conjugation.[3]

  • Amine (-NH2) Group: A primary amine that allows for covalent attachment to proteins, typically by targeting surface-exposed carboxylic acid residues (aspartic acid, glutamic acid) or the C-terminus through activation with carbodiimide (B86325) chemistry (EDC/NHS).[4][5]

These application notes provide detailed protocols for the site-specific modification of proteins using this compound, from initial protein labeling to the final SPAAC conjugation and characterization of the resulting bioconjugate.

Reaction Principle

The overall process is a two-stage strategy:

  • Protein Activation and DBCO Labeling: The target protein's carboxyl groups are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The amine group of this compound then reacts with the activated carboxyls to form a stable amide bond, covalently attaching the DBCO moiety to the protein.[4]

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO-labeled protein is then reacted with a molecule containing an azide (B81097) group (e.g., a fluorescent dye, a small molecule drug, or another protein). The DBCO and azide groups "click" together to form a stable triazole linkage, resulting in the final bioconjugate.[2]

G cluster_0 Stage 1: Protein-DBCO Labeling cluster_1 Stage 2: SPAAC 'Click' Reaction Protein-COOH Protein Carboxyl Groups (-COOH) EDC_NHS EDC / NHS Activation Protein-COOH->EDC_NHS Activated_Protein Activated Protein (NHS-Ester) EDC_NHS->Activated_Protein DBCO_Protein DBCO-Labeled Protein Activated_Protein->DBCO_Protein DBCO_Linker This compound DBCO_Linker->DBCO_Protein Final_Conjugate Final Protein Conjugate DBCO_Protein->Final_Conjugate Azide_Molecule Azide-Containing Molecule (e.g., Dye-N3) Azide_Molecule->Final_Conjugate

Caption: Overall workflow for protein modification.

Experimental Protocols

Protocol 1: Labeling of Target Protein with this compound

This protocol details the covalent attachment of the DBCO linker to a protein's carboxyl groups.

Materials:

  • Target Protein

  • This compound (prepare a 10 mg/mL stock in anhydrous DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin Desalting Columns (with appropriate Molecular Weight Cut-Off, MWCO)

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the target protein into Activation Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and carboxylates.[6]

  • Activation of Protein Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS relative to the amount of protein.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[7]

  • Conjugation with this compound:

    • Add the this compound stock solution to the activated protein. A 10 to 20-fold molar excess of the DBCO linker over the protein is a recommended starting point.[8]

    • Immediately adjust the reaction pH to 7.4 by adding Coupling Buffer. The final DMSO concentration should be kept below 15-20% to avoid protein denaturation.[4][8]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[7]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.[7]

    • Incubate for an additional 30 minutes at room temperature.[4]

  • Purification of DBCO-Labeled Protein:

    • Equilibrate a spin desalting column with PBS (pH 7.4).

    • Apply the quenched reaction mixture to the column.

    • Centrifuge according to the manufacturer's instructions to collect the purified DBCO-labeled protein.[1]

    • The purified protein can be used immediately or stored at 4°C for short-term use or -80°C for long-term storage. Note that the DBCO group may slowly lose reactivity over time.[4][9]

Protocol 2: SPAAC Reaction with an Azide-Modified Molecule

This protocol describes the "click" reaction between the DBCO-labeled protein and an azide-containing molecule.

Materials:

  • Purified DBCO-Labeled Protein (from Protocol 1)

  • Azide-containing molecule (e.g., Azide-PEG4-Fluorophore)

  • Reaction Buffer: PBS, pH 7.4 (azide-free)

Procedure:

  • Prepare Reactants:

    • Prepare the azide-containing molecule in Reaction Buffer.

    • Ensure the DBCO-labeled protein is also in an azide-free buffer like PBS.

  • SPAAC Reaction:

    • Combine the DBCO-labeled protein and the azide-modified molecule in a microcentrifuge tube.

    • A molar excess of 1.5 to 10-fold of the azide molecule relative to the DBCO-protein is recommended to drive the reaction to completion.[10]

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[1]

  • Purification of the Final Conjugate:

    • Purify the final protein conjugate from excess azide-reagent using a spin desalting column or size-exclusion chromatography.

Protocol 3: Characterization and Quantification

1. Determination of Degree of Labeling (DOL)

The DOL, or the average number of DBCO molecules per protein, can be determined spectrophotometrically.

  • Procedure:

    • Measure the absorbance of the purified DBCO-protein conjugate at 280 nm (A280) for protein concentration and 309 nm (A309) for DBCO concentration.[1]

    • Calculate the protein concentration, correcting for the DBCO absorbance at 280 nm.

    • Calculate the DOL using the Beer-Lambert law.

  • Calculation Formulas:

    Protein Concentration (M) = [A₂₈₀ - (A₃₀₉ × CF)] / ε_protein

    Degree of Labeling (DOL) = A₃₀₉ / (ε_DBCO × Protein Concentration (M))

    Where:

    • CF (Correction Factor for DBCO at 280 nm) ≈ 0.90[1]

    • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹)

    • ε_DBCO = Molar extinction coefficient of DBCO at 309 nm ≈ 12,000 M⁻¹cm⁻¹[1]

2. SDS-PAGE Analysis

  • Analyze the unlabeled protein, DBCO-labeled protein, and the final conjugate by SDS-PAGE. A successful conjugation will result in a shift to a higher molecular weight.[11]

3. Mass Spectrometry

  • For precise characterization, MALDI-TOF or ESI-MS can be used to determine the exact mass of the conjugates, confirming the number of attached DBCO linkers and the final azide molecule.[12]

Data Presentation

Table 1: Reaction Parameters for Protein Labeling
ParameterRecommended RangeNotes
Protein Concentration 1 - 5 mg/mLHigher concentrations can improve efficiency but may increase aggregation risk.[3]
Molar Excess of EDC/NHS 2 to 5-fold (EDC), 1.2 to 2-fold (NHS) over proteinPrepare fresh solutions as EDC is prone to hydrolysis.[6][7]
Molar Excess of DBCO Linker 10 to 40-fold over proteinOptimize based on the desired Degree of Labeling (DOL).[4]
Reaction Time (Labeling) 2 hours at RT or Overnight at 4°CLonger incubation at lower temperatures can be beneficial for sensitive proteins.[7]
Final DMSO Concentration < 20%High concentrations of organic solvents can denature proteins.[4]
Molar Excess of Azide-Molecule 1.5 to 10-fold over DBCO-proteinDrives the SPAAC reaction towards completion.[10]
Reaction Time (SPAAC) 4 - 12 hours at RT or Overnight at 4°CReaction progress can be monitored by the decrease in DBCO absorbance at 309 nm.[1][13]
Table 2: Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low Degree of Labeling (DOL) Inactive EDC/NHS or DBCO linker.Prepare EDC/NHS solutions fresh. Ensure DBCO-amine stock is anhydrous.[4]
Buffer contains primary amines (e.g., Tris).Perform buffer exchange into a non-amine buffer like PBS or MES.[4]
Protein Aggregation/Precipitation High concentration of DMSO.Keep final DMSO concentration below 20%.[4]
Reaction pH is close to the protein's pI.Adjust buffer pH to be at least 1-2 units away from the pI.[3]
Hydrophobic nature of the DBCO group.Use a DBCO reagent with a hydrophilic PEG linker (as in this protocol).[14]
Low SPAAC Reaction Yield Inactive (oxidized) DBCO group.Store DBCO-labeled protein protected from light and use promptly.[2]
Presence of sodium azide in buffers.Ensure all buffers for the SPAAC reaction are azide-free.[9]

Application Example: Probing the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cellular processes like proliferation, differentiation, and apoptosis.[15][16] A protein modified with this compound can be used to study this pathway.

For instance, a growth factor (ligand) could be labeled with an azide. This azide-ligand can then be "clicked" onto a DBCO-modified antibody that targets a specific cell surface receptor (e.g., EGFR). The resulting antibody-ligand conjugate can be used to stimulate the MAPK pathway in a controlled manner, allowing researchers to investigate downstream signaling events like the phosphorylation of MEK and ERK.

MAPK_Pathway cluster_conjugate Stimulus cluster_cell Cellular Response Antibody_DBCO Antibody-DBCO Conjugate Antibody-Ligand Conjugate Antibody_DBCO->Conjugate Ligand_Azide Azide-Ligand Ligand_Azide->Conjugate Receptor Cell Surface Receptor (e.g., EGFR) Conjugate->Receptor Binds & Activates Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus (Gene Expression, Cell Proliferation) ERK->Nucleus Translocates & Activates Transcription Factors

Caption: Probing the MAPK pathway with a conjugate.

References

Application Notes and Protocols for Cell Surface Labeling Using DBCO-NHCO-PEG12-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise modification of cell surfaces is a cornerstone of modern biological research and therapeutic development. Strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," offers a powerful and bioorthogonal method for covalently labeling living cells with high specificity and efficiency. This is achieved by introducing an azide (B81097) group onto the cell surface through metabolic glycoengineering, followed by reaction with a dibenzocyclooctyne (DBCO)-functionalized molecule.

DBCO-NHCO-PEG12-amine is a heterobifunctional linker that is exceptionally well-suited for this purpose. It features a DBCO group for copper-free click chemistry, a stable amine group for conjugation to various payloads (e.g., fluorophores, biotin, drugs), and a 12-unit polyethylene (B3416737) glycol (PEG12) spacer. The hydrophilic PEG12 linker enhances solubility, reduces steric hindrance, and provides a flexible spacer between the cell surface and the conjugated payload, which can be advantageous for maintaining the biological activity of both.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cell surface labeling.

Principle of the Method

The cell surface labeling strategy using this compound is a two-step process:

  • Metabolic Glycoengineering: Cells are cultured in the presence of an unnatural sugar, typically a peracetylated N-azidoacetylmannosamine (Ac4ManNAz). Cellular enzymes process this sugar and incorporate it into sialic acid residues on cell surface glycans. This results in the presentation of azide (-N3) groups on the cell surface.[3][4][5]

  • Copper-Free Click Chemistry: The azide-decorated cells are then treated with the this compound, which has been pre-conjugated to a molecule of interest (e.g., a fluorescent dye for imaging). The strained alkyne of the DBCO group reacts specifically and efficiently with the azide groups on the cell surface, forming a stable triazole linkage. This covalent attachment allows for the targeted labeling of the cells.[6]

Core Applications

The versatility of the this compound linker enables a wide range of applications in research and drug development, including:

  • Cell Imaging and Tracking: Conjugation of fluorescent dyes to the linker allows for the visualization and tracking of labeled cells in vitro and in vivo.

  • Targeted Drug Delivery: The amine group can be used to attach cytotoxic drugs or other therapeutic agents, enabling their targeted delivery to azide-labeled cells, such as cancer cells.[7]

  • Immune Cell Interaction Studies: Labeled immune cells can be tracked to study their migration, activation, and interaction with other cell types.

  • Proteomics and Glycomics: Biotin can be conjugated to the linker to enable the enrichment and subsequent identification of cell surface glycoproteins.

Data Presentation

The following tables summarize key quantitative data related to cell surface labeling using the metabolic glycoengineering and DBCO-click chemistry approach. Note that these values are often cell-type dependent and may require optimization for your specific experimental system.

Table 1: Metabolic Labeling with Ac4ManNAz

ParameterTypical RangeCell Type ExampleReference
Ac4ManNAz Concentration10 - 100 µMA549, MCF7, HCT116[3][8][9]
Incubation Time24 - 72 hoursA549, MCF7[8][9]
Cell Viability> 90% at optimal concentrationsA549[9]

Table 2: DBCO-Based Cell Surface Labeling

ParameterTypical RangeNotesReference
DBCO-conjugate Concentration5 - 50 µMDependent on the payload and cell type.[9]
Incubation Time30 - 120 minutesLonger times may increase labeling but also background.[10]
Labeling Temperature4°C to 37°C37°C is common for live-cell labeling.[6]
Labeling EfficiencyVariableAssessed by flow cytometry or fluorescence microscopy.[10]
Cell Viability> 90% at optimal concentrationsShould be assessed for each new conjugate and cell line.[9]

Experimental Protocols

The following are detailed protocols for cell surface labeling using this compound.

Protocol 1: Metabolic Labeling of Cells with Ac4ManNAz

This protocol describes the introduction of azide groups onto the cell surface glycans of cultured mammalian cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cells in an appropriate culture vessel (e.g., 6-well plate, T-75 flask) and allow them to adhere and grow to approximately 70-80% confluency.

  • Prepare Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.

  • Metabolic Labeling:

    • Dilute the Ac4ManNAz stock solution into pre-warmed complete cell culture medium to the desired final concentration (typically 25-50 µM).

    • Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.

    • Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting (for suspension cells): If using suspension cells, gently pellet the cells by centrifugation and resuspend in fresh, pre-warmed medium containing Ac4ManNAz.

  • Washing: After the incubation period, gently wash the cells twice with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for labeling with a DBCO-functionalized molecule.

Protocol 2: Labeling of Azide-Modified Cells with a this compound Conjugate

This protocol describes the copper-free click chemistry reaction on the surface of azide-labeled cells. This example assumes the this compound has been pre-conjugated to a fluorescent dye.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound conjugated to a fluorescent dye

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free DMEM or HBSS) or FACS buffer (PBS with 1% BSA)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Prepare DBCO-Conjugate Solution: Prepare a working solution of the DBCO-fluorophore conjugate in the appropriate buffer (e.g., live-cell imaging buffer) at the desired final concentration (typically 10-20 µM).

  • Cell Preparation:

    • For adherent cells, wash twice with pre-warmed PBS.

    • For suspension cells, gently pellet and resuspend in the appropriate buffer.

  • Labeling Reaction:

    • Add the DBCO-conjugate solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the labeling solution and wash the cells three times with the appropriate buffer to remove any unbound DBCO-conjugate.

  • Analysis:

    • Fluorescence Microscopy: Add fresh imaging buffer to the cells and proceed with imaging on a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

    • Flow Cytometry: Resuspend the cells in FACS buffer and analyze on a flow cytometer using the appropriate laser and emission filters.[6][10]

Protocol 3: Cell Viability Assay

It is crucial to assess the cytotoxicity of the labeling process. An MTT or a live/dead cell staining assay can be used.

Materials:

  • Labeled and unlabeled (control) cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or a commercial live/dead cell viability kit

  • 96-well plate

  • Plate reader

Procedure (MTT Assay Example):

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and perform the metabolic and DBCO labeling as described above. Include untreated control wells.

  • MTT Addition: After the final washing step of the labeling protocol, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Metabolic Glycoengineering cluster_1 DBCO Conjugation & Labeling cluster_2 Analysis cell_culture 1. Seed and Culture Cells add_ac4manaz 2. Add Ac4ManNAz to Culture Medium cell_culture->add_ac4manaz incubate_azide 3. Incubate for 24-48h add_ac4manaz->incubate_azide wash_azide 4. Wash Cells incubate_azide->wash_azide add_dbco 6. Incubate Azide-Cells with DBCO-Conjugate wash_azide->add_dbco prepare_dbco 5. Prepare DBCO-PEG12-Payload Conjugate prepare_dbco->add_dbco incubate_click 7. Incubate for 30-60 min add_dbco->incubate_click wash_click 8. Wash Cells incubate_click->wash_click microscopy 9a. Fluorescence Microscopy wash_click->microscopy flow_cytometry 9b. Flow Cytometry wash_click->flow_cytometry viability_assay 9c. Cell Viability Assay wash_click->viability_assay

Caption: Experimental workflow for cell surface labeling.

Conceptual Signaling Pathway for Targeted Therapy

G cluster_0 Cell Surface Labeling cluster_1 Drug Internalization and Action Azide Azide on Cell Surface DBCO_Drug DBCO-PEG12-Drug Azide->DBCO_Drug Click Reaction Internalization Receptor-Mediated Endocytosis DBCO_Drug->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Target Intracellular Target (e.g., DNA, Kinase) Drug_Release->Target Apoptosis Apoptosis Target->Apoptosis

Caption: Targeted drug delivery signaling pathway.

References

Application Notes and Protocols for Peptide Conjugation with DBCO-NHCO-PEG12-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, offers a highly specific and bioorthogonal method for conjugating biomolecules. This application note provides a detailed protocol for conjugating a peptide to DBCO-NHCO-PEG12-amine. This process involves the formation of a stable amide bond between a carboxylic acid group on the peptide (either the C-terminus or an acidic amino acid side chain) and the terminal amine of the DBCO-PEG linker. The resulting DBCO-labeled peptide is then ready for efficient and specific conjugation to any azide-containing molecule, such as proteins, oligonucleotides, or surfaces. The inclusion of a 12-unit polyethylene (B3416737) glycol (PEG) spacer enhances water solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the final conjugate.

The conjugation strategy is a two-stage process. First, a carboxylic acid on the peptide is activated using carbodiimide (B86325) chemistry with EDC and NHS (or Sulfo-NHS) to form a reactive NHS ester. Second, this activated peptide is reacted with the amine group of the this compound linker to form the final, stable conjugate.

Experimental Protocols

This section details the step-by-step methodology for the conjugation reaction.

Materials and Reagents
  • Peptide containing at least one carboxylic acid group (C-terminus, Asp, or Glu)

  • This compound

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Conjugation Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[1]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1]

  • Purification equipment: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system or desalting columns.[2]

  • Characterization equipment: Mass Spectrometer (ESI-MS or MALDI-TOF) and UV-Vis Spectrophotometer.[3]

Protocol: Peptide Conjugation with this compound

Step 1: Preparation of Reagents

  • Peptide Solution: Prepare a stock solution of the peptide in the Activation Buffer (0.1 M MES, pH 6.0) at a concentration of 1-5 mg/mL.

  • DBCO-Linker Solution: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mM.[1]

  • EDC/NHS Solution: Prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO. These reagents are moisture-sensitive and should be prepared fresh.[4]

Step 2: Activation of Peptide Carboxylic Acid

  • In a microcentrifuge tube, add the peptide solution.

  • Add the EDC and NHS solutions to the peptide solution. A common molar ratio is 1:1.5:1.5 (Peptide:EDC:NHS).[4]

  • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups on the peptide, forming a reactive NHS ester.[3]

Step 3: Conjugation to this compound

  • Add the freshly prepared this compound solution to the activated peptide solution. The molar excess of the DBCO linker relative to the peptide can be varied to control the degree of labeling (see Table 1). A 10- to 20-fold molar excess is a common starting point.[3]

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Conjugation Buffer (e.g., PBS) if necessary.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle shaking.[3] The progress of the reaction can be monitored by LC-MS.

Step 4: Quenching the Reaction

  • To stop the reaction and quench any unreacted NHS esters, add the Quenching Buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.[3][5]

  • Incubate for an additional 15-30 minutes at room temperature.[4]

Step 5: Purification of the DBCO-Labeled Peptide

  • Remove unreacted DBCO linker and byproducts. The choice of purification method depends on the peptide's size and properties.

  • Reverse-Phase HPLC (RP-HPLC): This is the most effective method for purifying peptides and resolving labeled from unlabeled species.[3] The DBCO-conjugated peptide will have a longer retention time than the unconjugated peptide.[6]

  • Desalting Columns: For rapid buffer exchange and removal of small molecule impurities from larger peptides (>2 kDa), use a desalting spin column according to the manufacturer's protocol.[2]

Step 6: Characterization and Storage

  • Mass Spectrometry: Confirm the successful conjugation and purity using ESI-MS or MALDI-TOF to verify the mass increase corresponding to the addition of the DBCO-NHCO-PEG12 moiety.[3]

  • UV-Vis Spectroscopy: Estimate the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the peptide, if it contains Trp or Tyr) and at ~309 nm (for the DBCO group).[3][7]

  • Storage: Store the purified, lyophilized DBCO-peptide at -20°C or -80°C, protected from light.[3]

Data Presentation

The efficiency of peptide labeling is influenced by several factors, including concentration, pH, and the molar ratio of reactants. The following tables summarize typical reaction parameters and expected outcomes.

Table 1: Reaction Parameters for Peptide Conjugation

ParameterRecommended RangeNotes
Peptide Concentration 1 - 5 mg/mLHigher concentrations can improve reaction efficiency.
Molar Ratio (Peptide:EDC:NHS) 1:1.5:1.5 to 1:5:5Higher ratios can increase activation efficiency but may lead to side reactions.
Molar Excess of DBCO-Linker 5x - 20xA higher excess can drive the reaction to completion. Should be optimized for each peptide.[3]
Reaction pH (Activation) 6.0Optimal for NHS ester formation.
Reaction pH (Conjugation) 7.2 - 7.5Favors the reaction between the NHS ester and the amine.[1]
Reaction Time 2 hours at RT or overnight at 4°CLonger incubation can improve yield.[3]
Reaction Temperature 4°C to 25°C (Room Temp)Room temperature is generally sufficient.[5]

Table 2: Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Conjugation Efficiency Inefficient peptide activation.Ensure EDC/NHS reagents are fresh. Optimize molar ratios.
Hydrolysis of NHS ester.Perform the conjugation step immediately after activation.
Sub-optimal pH.Verify the pH of the activation and conjugation buffers.
Multiple Labeled Species Peptide has multiple carboxylic acid sites.Reduce the molar excess of the DBCO-linker to favor mono-labeling.
Peptide Degradation pH of the reaction is too high or low.Ensure the conjugation buffer is within the recommended pH range of 7.2-7.5.[6]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2-4: Activation & Conjugation cluster_downstream Step 5-6: Purification & Analysis prep_peptide Prepare Peptide in Activation Buffer (pH 6.0) activation Activate Peptide with EDC and NHS (15-30 min, RT) prep_peptide->activation prep_dbco Prepare DBCO-Linker in DMSO/DMF conjugation Add DBCO-Amine Linker (2h RT or O/N 4°C) prep_dbco->conjugation prep_edc Prepare fresh EDC/NHS in DMSO/DMF prep_edc->activation activation->conjugation quenching Quench Reaction with Tris-HCl conjugation->quenching purification Purify Conjugate (RP-HPLC or Desalting) quenching->purification characterization Characterize Product (MS, UV-Vis) purification->characterization storage Store at -20°C / -80°C characterization->storage

Caption: Workflow for labeling peptides with this compound.

Signaling Pathway Diagram

reaction_pathway peptide Peptide-COOH edc_nhs + EDC / NHS peptide->edc_nhs activated_peptide Peptide-CO-NHS (Activated NHS Ester) edc_nhs->activated_peptide dbco_amine + DBCO-PEG12-NH2 activated_peptide->dbco_amine final_conjugate Peptide-CO-NH-PEG12-DBCO (Final Conjugate) dbco_amine->final_conjugate

Caption: Chemical pathway for peptide conjugation to DBCO-amine.

References

Application Notes and Protocols for DBCO-NHCO-PEG12-amine in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-NHCO-PEG12-amine is a heterobifunctional linker that plays a crucial role in the development of fluorescent probes for biological imaging and diagnostics.[1][2] This linker incorporates a dibenzocyclooctyne (DBCO) group, a terminal primary amine, and a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG12) spacer.[2] The DBCO moiety enables highly efficient and biocompatible copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), for conjugation to azide-modified biomolecules.[3] The terminal amine allows for the covalent attachment of a wide variety of molecules, including fluorescent dyes, through standard amine-reactive chemistries.[2] The PEG12 spacer enhances water solubility, reduces aggregation, and minimizes steric hindrance, thereby improving the performance of the resulting fluorescent probe.[1]

These application notes provide an overview of the properties of this compound and detailed protocols for its use in the development and application of fluorescent probes.

Chemical Properties and Specifications

This compound is a versatile reagent for bioconjugation. Its key features are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C45H69N3O14[4]
Molecular Weight 876.05 g/mol [4]
Purity >96%[4]
Reactive Groups DBCO (reacts with azides), Amine (reacts with NHS esters, carboxylic acids, etc.)[1][2]
Solubility Soluble in water, DMSO, and chloroform.[5]
Storage Store at -20°C, desiccated and protected from light. Avoid frequent freeze-thaw cycles.[1]

Core Applications

The unique properties of this compound make it an ideal tool for a variety of applications in fluorescent probe development:

  • Fluorescent Labeling of Biomolecules: This linker can be used to conjugate fluorescent dyes to proteins, antibodies, nucleic acids, and other biomolecules for use in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[6]

  • Live Cell Imaging: The biocompatibility of the copper-free click chemistry allows for the labeling and tracking of biomolecules in living cells without causing cytotoxicity.[7][8]

  • Development of Targeted Probes: By conjugating the linker to a targeting moiety (e.g., an antibody or a small molecule) and a fluorescent dye, highly specific probes for imaging particular cell types or subcellular structures can be created.

  • Drug Delivery Systems: The PEG spacer can improve the pharmacokinetic properties of drug-fluorophore conjugates, enabling their use in drug delivery and theranostic applications.[9]

Experimental Protocols

The following section provides detailed protocols for the use of this compound in the development of fluorescent probes.

Protocol 1: Conjugation of a Fluorescent Dye to this compound

This protocol describes the reaction of the primary amine of this compound with an amine-reactive fluorescent dye, such as one containing an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., NHS ester of a fluorophore)

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

  • Conjugation buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.3-8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography or reverse-phase HPLC)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Prepare a stock solution of the amine-reactive fluorescent dye in anhydrous DMSO according to the manufacturer's instructions.

  • Conjugation Reaction:

    • In a microcentrifuge tube, dissolve this compound in the conjugation buffer.

    • Add a 1.1 to 1.5-fold molar excess of the activated fluorescent dye to the this compound solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Purify the DBCO-PEG12-fluorophore conjugate from unreacted components using a suitable purification method, such as size-exclusion chromatography or reverse-phase HPLC.

    • Monitor the purification by measuring the absorbance at the appropriate wavelengths for the fluorophore and the DBCO group (~309 nm).

Protocol 2: Labeling of an Azide-Modified Protein with a DBCO-PEG12-Fluorophore Conjugate

This protocol outlines the copper-free click chemistry reaction between the DBCO-functionalized fluorescent probe and an azide-modified protein.

Materials:

  • Purified DBCO-PEG12-fluorophore conjugate (from Protocol 1)

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide (B81097).[10]

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-modified protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • Add the DBCO-PEG12-fluorophore conjugate to the protein solution. A 10- to 20-fold molar excess of the DBCO-conjugate over the protein is recommended as a starting point.[11]

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.[5][12] The reaction can also be performed at 37°C to increase the reaction rate.[13]

  • Purification:

    • Remove the excess, unreacted DBCO-PEG12-fluorophore conjugate using a desalting column or size-exclusion chromatography.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the excitation maximum of the fluorophore. A correction factor for the absorbance of the DBCO group at 280 nm may be necessary for accurate protein concentration determination.[14]

    • The success of the conjugation can also be confirmed by SDS-PAGE, where the labeled protein will show a shift in molecular weight.

Protocol 3: Live Cell Imaging with a Fluorescently Labeled Antibody

This protocol describes the use of an antibody fluorescently labeled using this compound to image azide-modified cell surface proteins.

Materials:

  • Live cells metabolically labeled with an azide-containing sugar (e.g., Ac4ManNAz)

  • Fluorescently labeled antibody (prepared as in Protocol 2)

  • Live cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)

  • Fluorescence microscope with an environmentally controlled chamber

Procedure:

  • Cell Preparation:

    • Plate the azide-labeled cells on a suitable imaging dish or slide and allow them to adhere.

    • Gently wash the cells twice with pre-warmed live cell imaging buffer.

  • Labeling:

    • Dilute the fluorescently labeled antibody in the live cell imaging buffer to a final concentration of 1-10 µg/mL.

    • Add the antibody solution to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.[7]

  • Washing:

    • Remove the antibody solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound antibody.[7]

  • Imaging:

    • Add fresh live cell imaging buffer to the cells and proceed with imaging on the fluorescence microscope.

    • Acquire images using the appropriate filter sets for the chosen fluorophore.

Quantitative Data Summary

The efficiency of the SPAAC reaction is influenced by several factors. The following tables provide a summary of key quantitative data to aid in experimental design.

Table 1: Recommended Molar Excess of Reagents for Bioconjugation

Reaction StepBiomoleculeReagentRecommended Molar ExcessReference(s)
Amine CouplingThis compoundNHS-activated Fluorophore1.1 - 1.5 foldGeneral practice
Copper-Free Click ChemistryAzide-modified ProteinDBCO-PEG12-Fluorophore10 - 20 fold[11]
Copper-Free Click ChemistryDBCO-labeled AntibodyAzide-modified Oligonucleotide2 - 4 fold[10]

Table 2: Typical Reaction Conditions for DBCO-Azide Conjugation

ParameterRecommended ConditionNotesReference(s)
Temperature 4°C to 37°CHigher temperatures increase the reaction rate.[12][13]
Incubation Time 2 - 12 hoursCan be extended overnight at 4°C.[5][12]
pH 7.0 - 8.5Optimal pH for both amine coupling and SPAAC.[10][15]
Buffer PBS, HEPES, BicarbonateAvoid buffers containing primary amines for NHS ester reactions and sodium azide for DBCO reactions.[10][12]

Table 3: Second-Order Rate Constants for SPAAC Reactions with DBCO Compounds

DBCO CompoundAzide CompoundBuffer (pH)Rate Constant (M⁻¹s⁻¹)Reference(s)
Sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideHEPES (7)0.55–1.22[16][17]
Sulfo DBCO-amine3-azido-L-alanineHEPES (7)Not specified, but slower than the sugar azide[16][17]
Sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosidePBS (7)0.32–0.85[16][17]
DBCO-PEG5-trastuzumabAzide compoundsVarious0.18–0.37 (31 ± 16% faster with PEG linker)[16][17]

Mandatory Visualizations

G cluster_0 Step 1: Fluorophore Conjugation cluster_1 Step 2: Biomolecule Labeling cluster_2 Step 3: Application DBCO_amine This compound DBCO_dye DBCO-PEG12-Fluorophore Conjugate DBCO_amine->DBCO_dye Amine Coupling (pH 8.3-8.5) NHS_dye NHS-Ester Fluorophore NHS_dye->DBCO_dye Labeled_protein Fluorescently Labeled Biomolecule DBCO_dye->Labeled_protein Azide_protein Azide-Modified Biomolecule Azide_protein->Labeled_protein Copper-Free Click (SPAAC) Imaging Fluorescence Imaging (e.g., Live Cell Imaging) Labeled_protein->Imaging

Caption: Experimental workflow for fluorescent probe development.

G cluster_pathway Cell Surface Receptor Labeling and Imaging Azide_sugar Azide-Sugar (e.g., Ac4ManNAz) Cell Live Cell Azide_sugar->Cell Metabolic Labeling Azide_cell Cell with Azide-Modified Glycoproteins Cell->Azide_cell Labeled_cell Fluorescently Labeled Cell Azide_cell->Labeled_cell SPAAC Labeling Labeled_antibody DBCO-Antibody- Fluorophore Conjugate Labeled_antibody->Labeled_cell Microscope Fluorescence Microscopy Labeled_cell->Microscope Imaging

Caption: Signaling pathway for cell surface labeling.

G Start Start: Low Fluorescence Signal Cause1 Problem: Inefficient Labeling Start->Cause1 Cause2 Problem: Reagent Degradation Start->Cause2 Cause3 Problem: Suboptimal Reaction Conditions Start->Cause3 Solution1a Solution: Optimize Molar Ratio Cause1->Solution1a Solution1b Solution: Increase Incubation Time Cause1->Solution1b Solution2a Solution: Use Fresh Reagents Cause2->Solution2a Solution2b Solution: Store Reagents Properly Cause2->Solution2b Solution3a Solution: Optimize pH and Buffer Cause3->Solution3a Solution3b Solution: Increase Temperature Cause3->Solution3b

Caption: Troubleshooting guide for low fluorescence signal.

References

Application Notes and Protocols for DBCO-NHCO-PEG12-Amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the conjugation of DBCO-NHCO-PEG12-amine to target molecules. It includes detailed protocols, quantitative data, and visual diagrams to facilitate successful bioconjugation for applications in research, diagnostics, and therapeutics.

Introduction

This compound is a heterobifunctional linker that plays a crucial role in modern bioconjugation.[1][2] It features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a stable amide linkage, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG12) spacer, and a terminal primary amine.[1][2] The DBCO group enables highly efficient and specific strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[3][4] The PEG12 spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[1][5][6] The terminal amine group provides a versatile handle for conjugation to various functional groups, such as carboxylic acids or activated esters (e.g., NHS esters), forming stable amide bonds.[7]

This technology is instrumental in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, molecular imaging agents, and various research tools for labeling and tracking biomolecules.[1][3][8]

Chemical Reaction and Experimental Workflow

The conjugation process typically involves a two-step approach. First, the primary amine of this compound is reacted with a molecule containing a carboxylic acid or an activated ester. The resulting DBCO-functionalized molecule is then reacted with an azide-containing target molecule via SPAAC.

cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) DBCO_PEG_Amine This compound DBCO_Molecule DBCO-Functionalized Molecule DBCO_PEG_Amine->DBCO_Molecule EDC/Sulfo-NHS or Direct Reaction with NHS Ester (pH 7.2-8.5) Molecule_COOH Molecule with Carboxylic Acid / NHS Ester Molecule_COOH->DBCO_Molecule Final_Conjugate Final Conjugate DBCO_Molecule->Final_Conjugate Copper-Free Click Chemistry (Physiological Conditions) Azide_Target Azide-Containing Target Molecule Azide_Target->Final_Conjugate

Figure 1: Chemical reaction scheme for a two-step conjugation using this compound.

The general experimental workflow involves preparation of reagents, the conjugation reaction, purification of the conjugate, and finally, characterization and analysis.

Start Start: Prepare Reagents Reagent_Prep Dissolve this compound and Target Molecule in Appropriate Buffers Start->Reagent_Prep Conjugation Perform Conjugation Reaction (Amide Coupling or SPAAC) Reagent_Prep->Conjugation Purification Purify Conjugate (e.g., HPLC, Desalting Column) Conjugation->Purification Characterization Characterize Conjugate (e.g., UV-Vis, Mass Spectrometry) Purification->Characterization End End: Store Purified Conjugate Characterization->End

Figure 2: General experimental workflow for bioconjugation.

Experimental Protocols

This section provides detailed protocols for the two primary uses of this compound: conjugation to a carboxylic acid-containing molecule and subsequent reaction with an azide-containing molecule.

Protocol 1: Conjugation of this compound to a Carboxylic Acid

This protocol describes the activation of a carboxylic acid with EDC and Sulfo-NHS for subsequent reaction with the primary amine of this compound.

Materials:

  • Molecule with a terminal carboxylic acid

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[5]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin columns or HPLC for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the carboxylic acid-containing molecule in an amine-free buffer to a concentration of 1-5 mg/mL.[5]

    • Prepare a fresh solution of EDC and Sulfo-NHS in water or buffer.

    • Dissolve this compound in DMSO or DMF to a concentration of 10 mM.[9]

  • Activation of Carboxylic Acid:

    • Add a 1.5-2 fold molar excess of both EDC and Sulfo-NHS (relative to the carboxylic acid-containing molecule) to the protein solution.[5]

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the this compound solution to the activated molecule solution.[5]

    • Incubate the reaction for 1-2 hours at room temperature.[5]

  • Quenching Reaction (Optional):

    • To quench the reaction, add a quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.[9]

  • Purification:

    • Remove excess, unreacted linker and coupling reagents using a desalting spin column or by reverse-phase HPLC.[4][10] The DBCO-conjugated molecule will typically have a longer retention time than the unconjugated molecule.[4]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the reaction between a DBCO-functionalized molecule and an azide-containing target.

Materials:

  • Purified DBCO-functionalized molecule (from Protocol 1)

  • Azide-containing target molecule

  • Azide-free buffer (e.g., PBS, pH 7.0-7.5)[9][11]

Procedure:

  • Preparation of Reactants:

    • Prepare the DBCO-functionalized molecule and the azide-containing molecule in a compatible, azide-free buffer.[9]

  • Conjugation Reaction:

    • Add the azide-modified molecule to the DBCO-labeled molecule. A 1.5 to 3-fold molar excess of the DBCO-conjugate to the azide-containing protein is a common starting point.[9]

    • Incubate the reaction for 2-24 hours at room temperature or 4°C.[9] Higher temperatures (up to 37°C) can increase reaction efficiency.[9]

  • Purification:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), or reverse-phase HPLC, depending on the properties of the conjugate.[10]

Characterization and Quality Control

The success of the conjugation can be assessed using several analytical techniques:

  • UV-Vis Spectrophotometry: The degree of labeling (DOL), which is the average number of DBCO molecules per target molecule, can be determined by measuring the absorbance at 280 nm (for protein) and 309 nm (for DBCO).[10][12] The DOL can be calculated using the following formula: DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO) Where:

    • A₃₀₉ and A₂₈₀ are the absorbances at 309 nm and 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_DBCO is the molar extinction coefficient of DBCO at 309 nm (typically ~12,000 M⁻¹cm⁻¹).

    • CF is a correction factor for the absorbance of DBCO at 280 nm.[10][12]

  • Mass Spectrometry (MS): To confirm the successful conjugation and determine the exact mass of the final product.[4]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.[4][10]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the increase in molecular weight of a protein after conjugation.[11]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the conjugation reactions.

ParameterRecommended ValueReference(s)
Amide Coupling (Protocol 1)
Protein Concentration1-5 mg/mL[5][10]
Molar Excess of DBCO-linker to Protein5 to 20-fold[5]
Molar Excess of EDC/Sulfo-NHS to Linker1.5 to 2-fold[5]
Reaction pH7.2-8.5[11][]
Reaction Time1-2 hours at room temperature[5]
SPAAC (Protocol 2)
Molar Excess of DBCO-molecule to Azide-protein1.5 to 3-fold[9]
Molar Excess of Azide-molecule to DBCO-protein2 to 4-fold[9]
Reaction pH7.0-9.0[4][9]
Reaction Temperature4°C to 37°C[9]
Reaction Time2 to 24 hours[9]

Note: Optimal conditions, particularly the molar excess of reagents, should be determined empirically for each specific molecule.[10]

Troubleshooting

ProblemPossible CauseSolutionReference(s)
Low Conjugation Efficiency Hydrolysis of NHS ester due to moisture.Prepare fresh DBCO-reagent solution in anhydrous DMSO immediately before use.[4][9]
Buffer contains primary amines (e.g., Tris, glycine).Use an amine-free buffer such as bicarbonate, borate, or PBS.[4][9]
Insufficient molar excess of reagents.Optimize the molar ratio of the DBCO-linker to the target molecule.[14]
Low Recovery of Conjugate Aggregation due to the hydrophobicity of the DBCO molecule.Use a lower molar excess of the DBCO reagent. The PEG12 spacer in this compound helps to mitigate this.[14]
Non-specific binding to purification column.Screen different purification resins and membranes.[14]
Difficulty in Purification Similar properties of conjugated and unconjugated molecules.Optimize the purification method. For HPLC, adjust the gradient.[4]

References

Application Notes and Protocols: DBCO-PEG12-Amine and Derivatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibenzocyclooctyne (DBCO) reagents are central to copper-free click chemistry, a bioorthogonal reaction that enables the efficient and specific conjugation of molecules in complex biological environments. The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) between a DBCO group and an azide (B81097) is characterized by high reaction rates, specificity, and biocompatibility, as it proceeds readily under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1][2][3][4]

The DBCO-NHCO-PEG12-amine linker is a heterobifunctional reagent featuring a DBCO moiety for copper-free click chemistry and a terminal primary amine for conjugation to other molecules.[5][6] The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, improves stability, reduces immunogenicity, and minimizes steric hindrance between the conjugated molecules.[7][8][9][10] These characteristics make DBCO-PEG linkers invaluable tools in drug delivery, antibody-drug conjugate (ADC) development, molecular imaging, and surface modification.[11][12][13]

This document provides detailed protocols and reaction conditions for the two primary reactions involving this class of linker:

  • Acylation of Amine-Containing Molecules: Utilizing amine-reactive DBCO-PEG12-NHS (or TFP) esters to label proteins, antibodies, or other molecules.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The copper-free click reaction between a DBCO-labeled molecule and an azide-labeled counterpart.

Part 1: Acylation of Primary Amines with DBCO-PEG-NHS Ester

This reaction covalently attaches the DBCO-PEG moiety to a biomolecule containing primary amines (e.g., lysine (B10760008) residues in proteins) through the formation of a stable amide bond.[14][15]

Reaction Principle

The N-hydroxysuccinimide (NHS) ester group reacts specifically with primary amines at a neutral to slightly basic pH to form a stable amide linkage.[16][17]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 DBCO-PEG-NHS Ester P1 DBCO-PEG-Biomolecule R1->P1 + R2 Biomolecule-NH2 (e.g., Protein) R2->P1 C1 pH 7-9 C2 Aqueous Buffer (PBS, HEPES) C3 Room Temp (or 4°C) P2 NHS (byproduct)

Caption: Amine acylation reaction workflow.

Quantitative Data: Reaction Parameters for Amine Acylation
ParameterRecommended ConditionNotesCitations
pH 7.0 - 9.0Conjugation is favored at neutral or slightly basic pH. Lower pH can decrease efficiency, while higher pH increases NHS ester hydrolysis.[7][16][17]
Buffer Amine-free buffers (e.g., PBS, HEPES, Borate, Bicarbonate)Buffers containing primary amines like Tris or glycine (B1666218) will compete with the target molecule for the NHS ester and should be avoided.[17]
Reagent Solvent Anhydrous DMSO or DMFDBCO-PEG-NHS esters are moisture-sensitive and should be dissolved in a dry, water-miscible organic solvent immediately before use.[17][18]
Molar Excess 10 to 50-fold molar excess of DBCO reagent over the biomoleculeFor protein concentrations >5 mg/mL, use a 10-fold excess. For concentrations <5 mg/mL, a 20 to 50-fold excess is recommended.[17]
Temperature Room Temperature (20-25°C) or 4°C (on ice)Room temperature reactions are faster. Reactions on ice can be used for sensitive biomolecules.[17][18]
Reaction Time 30 minutes - 2 hours30 minutes at room temperature or 2 hours on ice is typical. Longer times may not significantly improve yield due to hydrolysis.[17]
Experimental Protocol: Labeling a Protein with DBCO-PEG12-NHS Ester

Materials:

  • Protein sample (1-5 mg/mL) in amine-free buffer (e.g., PBS, pH 7.4).

  • DBCO-PEG12-NHS Ester.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0).

  • Purification column (e.g., size-exclusion chromatography like Zeba™ Desalt Spin Columns).

Procedure:

  • Prepare Protein Sample: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange.

  • Prepare DBCO Reagent: NHS esters are moisture-sensitive.[17] Allow the vial of DBCO-PEG12-NHS ester to equilibrate to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use.[17]

  • Reaction Incubation: Add the calculated molar excess of the DBCO reagent stock solution to the protein sample. Vortex gently to mix.

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4][17]

  • Quench Reaction (Optional but Recommended): Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15 minutes at room temperature.[17]

  • Purification: Remove excess, unreacted DBCO reagent and byproducts using a desalting or size-exclusion chromatography column according to the manufacturer's protocol.

  • Characterization (Optional): The degree of labeling can be determined by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~309 nm (for DBCO).[18] The DBCO-labeled protein is now ready for the SPAAC reaction or can be stored at 4°C or -20°C (protected from light). For long-term storage, avoid azide-containing buffers.[1]

Part 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This copper-free click reaction forms a stable triazole linkage between the DBCO-labeled biomolecule and an azide-containing molecule.[19][20]

Reaction Principle

The high ring strain of the DBCO alkyne allows it to undergo a [3+2] cycloaddition with an azide without a catalyst, forming a stable triazole bond.[2][3] This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups.[1][18]

G cluster_reactants Reactants cluster_conditions Conditions R1 DBCO-PEG-Biomolecule P1 Biomolecule-PEG-Triazole-Molecule R1->P1 + R2 Azide-Molecule R2->P1 C1 pH 6-9 C2 Aqueous Buffer C3 4°C to 37°C

Caption: SPAAC "click" reaction workflow.

Quantitative Data: Reaction Parameters for SPAAC
ParameterRecommended ConditionNotesCitations
Molar Ratio 1.5 to 10-fold molar excess of one componentTo drive the reaction to completion, use an excess of the less precious or more abundant reactant. A 1.5:1 to 3:1 ratio is a common starting point.[1][21][22]
Temperature 4°C to 37°CHigher temperatures lead to faster reaction rates. For sensitive biomolecules, the reaction can be performed overnight at 4°C.[1][21]
Reaction Time 2 - 24 hoursTypical reactions are complete within 4-12 hours at room temperature. Lower temperatures or concentrations may require longer incubation times (up to 48 hours).[18][21][22][23]
Solvent Aqueous buffers (e.g., PBS). Co-solvents are acceptable.The reaction is compatible with a wide range of solvents. If a reactant has poor aqueous solubility, it can be dissolved in DMSO or DMF first. Keep the final organic solvent concentration below 20% to avoid protein precipitation.[4][21]
Concentration Higher concentrations are more efficientReactions proceed faster at higher reactant concentrations.[1][17]
Experimental Protocol: Conjugating a DBCO-Protein to an Azide-Oligonucleotide

Materials:

  • Purified DBCO-labeled protein (from Part 1).

  • Azide-labeled oligonucleotide.

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Prepare Reactants: Prepare the DBCO-protein and azide-oligonucleotide in the reaction buffer.

  • Initiate Reaction: Combine the DBCO-protein and azide-oligonucleotide in the desired molar ratio (e.g., add a 2 to 4-fold molar excess of the azide-oligonucleotide to the DBCO-protein).[4]

  • Incubate: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[4][18] Incubation can be extended up to 48 hours to maximize yield if needed.[21]

  • Purification: The final conjugate can be purified from excess reagents using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or high-performance liquid chromatography (HPLC). The choice of method depends on the properties of the final conjugate and the unreacted starting materials.

  • Validation: Successful conjugation can be confirmed by methods such as SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate, or by mass spectrometry.[4][7]

References

Purifying a Key Tool in Bioconjugation: A Detailed Protocol for DBCO-Conjugated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of dibenzocyclooctyne (DBCO)-conjugated proteins. DBCO-protein conjugates are pivotal intermediates in the realm of bioconjugation, primarily utilized in copper-free click chemistry, a highly specific and bioorthogonal reaction. This strain-promoted alkyne-azide cycloaddition (SPAAC) is instrumental in the creation of antibody-drug conjugates (ADCs), advanced imaging agents, and various protein-based research tools.

Following the conjugation of a protein with a DBCO moiety, a critical purification step is necessary to remove unreacted DBCO reagents and to separate protein species with varying degrees of labeling. This ensures the quality, efficacy, and safety of the final bioconjugate. This document outlines the general workflow, detailed experimental protocols for various purification techniques, and methods for characterizing the final product.

Overall Experimental Workflow

The generation of purified DBCO-conjugated proteins follows a logical sequence of steps, beginning with the conjugation reaction and culminating in the analysis of the purified product.

Workflow cluster_conjugation Protein Conjugation cluster_purification Purification cluster_analysis Characterization start Target Protein conjugation Conjugation Reaction (Primary Amines) start->conjugation dbco_reagent DBCO-NHS Ester dbco_reagent->conjugation quench Quenching (e.g., Tris buffer) conjugation->quench purification Removal of Excess Reagent (e.g., SEC, TFF, Dialysis) quench->purification analysis Purity & DOL Analysis (UV-Vis, MS, SDS-PAGE) purification->analysis final_product Purified DBCO-Protein Conjugate analysis->final_product

Figure 1. General workflow for the conjugation, purification, and characterization of DBCO-proteins.

Experimental Protocols

Protocol 1: Protein Conjugation with DBCO-NHS Ester

This protocol provides a general method for labeling a target protein with a DBCO-NHS ester.[1] It is crucial to empirically determine the optimal conditions, particularly the molar excess of the DBCO reagent, for each specific protein.

Materials:

  • Target protein (e.g., antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0.

  • DBCO-NHS ester.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

  • Reagent Preparation: Prepare a 1-5 mg/mL solution of the protein in an amine-free buffer.[2] Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[1]

  • Conjugation Reaction: Add the calculated volume of the 10 mM DBCO-NHS ester stock solution to the protein solution to achieve the desired molar excess (typically 5- to 20-fold).[1] The final concentration of DMSO in the reaction mixture should ideally be below 20%.[1][3]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[1][2]

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.[1][3] Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted NHS-ester.[1][3]

Protocol 2: Purification of DBCO-Conjugated Protein

Following conjugation, it is essential to remove the excess, unreacted DBCO reagent and byproducts. Several methods can be employed for this purification step.

SEC separates molecules based on their size.[4][5][6] Larger molecules, like the DBCO-conjugated protein, elute first, while smaller molecules, such as the unreacted DBCO-NHS ester, are retained and elute later.[3][4]

Materials:

  • SEC column (e.g., prepacked desalting column).

  • Equilibration buffer (e.g., PBS, pH 7.4).

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the appropriate buffer according to the manufacturer's instructions.[3]

  • Sample Loading: Load the quenched conjugation reaction mixture onto the equilibrated column.[3]

  • Elution: Elute the sample with the equilibration buffer.[3]

  • Fraction Collection: Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.[3]

  • Pooling: Pool the fractions containing the purified DBCO-conjugated antibody.[3]

TFF is a rapid and scalable method for buffer exchange and the removal of small molecule impurities.[3][7]

Procedure:

  • Select a TFF membrane with a molecular weight cut-off (MWCO) that retains the protein of interest while allowing small molecules to pass through.

  • Perform diafiltration against a suitable buffer (e.g., PBS) to remove the unreacted DBCO reagent and quenching molecules.[7]

For antibody conjugates, Protein A or Protein G affinity chromatography can be utilized for purification.[3][8]

Procedure:

  • Equilibrate a Protein A or Protein G column with a binding buffer.

  • Load the quenched reaction mixture onto the column.

  • Wash the column to remove unbound material.

  • Elute the DBCO-conjugated antibody using a low-pH elution buffer.

  • Immediately neutralize the eluted fractions with a high-pH buffer.

IEX separates molecules based on their net charge. The conjugation of DBCO can alter the protein's isoelectric point (pI), allowing for separation from the unconjugated protein.[1][9]

Materials:

  • IEX column (anion or cation exchange, depending on the protein's pI).

  • Mobile Phase A: Low ionic strength buffer (e.g., 50 mM Phosphate Buffer, pH 7.0).[1]

  • Mobile Phase B: High ionic strength buffer (e.g., 50 mM Phosphate Buffer + 1 M NaCl, pH 7.0).[1]

Procedure:

  • Equilibrate the IEX column with Mobile Phase A.

  • Load the sample onto the column.

  • Apply a linear gradient from 0-100% Mobile Phase B to elute the bound proteins.[1]

  • Collect fractions and monitor absorbance at 280 nm and 309 nm.[1]

HIC separates molecules based on their hydrophobicity. The addition of the hydrophobic DBCO group increases the protein's affinity for the HIC stationary phase.[1]

Materials:

  • HIC column (e.g., Butyl, Phenyl).[1]

  • Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0).[1]

  • Mobile Phase B: Low salt buffer (e.g., 100 mM Sodium Phosphate, pH 7.0).[1]

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Load the sample onto the column.

  • Apply a reverse linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.[1]

  • Collect fractions and monitor absorbance at 280 nm and 309 nm.[1]

Characterization and Quality Control

Protocol 3: Determination of Degree of Labeling (DOL)

The average number of DBCO molecules per protein, or the Degree of Labeling (DOL), can be determined using UV-Vis spectrophotometry.[1][10]

Procedure:

  • Measure the absorbance of the purified DBCO-protein solution at 280 nm (A280) and 309 nm (A309).[1][10]

  • Calculate the DOL using the following formula:[1]

    DOL = (A₃₀₉ * ε_protein) / ((A₂₈₀ - CF * A₃₀₉) * ε_DBCO)

    Where:

    • A₃₀₉ and A₂₈₀ are the absorbances at 309 nm and 280 nm.[1]

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.[1]

    • ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (approximately 12,000 M⁻¹cm⁻¹).[1]

    • CF is the correction factor for the DBCO group's absorbance at 280 nm.[1]

Protocol 4: Further Characterization
  • SDS-PAGE: Can reveal a slight shift in the molecular weight of the conjugated protein.[1]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate determination of the molecular weight, confirming successful conjugation and the distribution of different labeled species.[1][11]

Quantitative Data Summary

Purification MethodPrinciple of SeparationKey AdvantagesTypical Protein Recovery
Size-Exclusion Chromatography (SEC) Size and shapeMild conditions, preserves protein activity>85%[1][10]
Tangential Flow Filtration (TFF) Size (via MWCO membrane)Rapid, scalable, efficient buffer exchangeHigh
Affinity Chromatography Specific biological interactionHigh selectivity, single-step purificationVariable
Ion-Exchange Chromatography (IEX) Net surface chargeHigh resolution, separates based on pI shiftHigh
Hydrophobic Interaction Chromatography (HIC) Surface hydrophobicityHigh resolution, separates based on increased hydrophobicityHigh

Table 1. Comparison of common purification techniques for DBCO-conjugated proteins.

Logical Relationship of Purification Choices

The selection of a purification strategy often depends on the scale of the preparation and the desired purity of the final product.

Purification_Strategy cluster_primary Primary Purification (Bulk Removal) cluster_secondary High-Resolution Purification (Polishing) start Crude DBCO-Protein Conjugate sec Size-Exclusion Chromatography (Desalting) start->sec tff Tangential Flow Filtration start->tff dialysis Dialysis start->dialysis iex Ion-Exchange Chromatography sec->iex hic Hydrophobic Interaction Chromatography sec->hic affinity Affinity Chromatography (for Antibodies) sec->affinity tff->iex tff->hic tff->affinity dialysis->iex dialysis->hic dialysis->affinity final_product High-Purity DBCO-Protein iex->final_product hic->final_product affinity->final_product

Figure 2. Decision tree for selecting a purification strategy for DBCO-conjugated proteins.

References

Troubleshooting & Optimization

how to prevent aggregation with DBCO-NHCO-PEG12-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing aggregation when using DBCO-NHCO-PEG12-amine in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional linker molecule. It contains two primary reactive groups: a Dibenzocyclooctyne (DBCO) group and a primary amine (-NH2) group.[1] The DBCO group allows for copper-free "click chemistry" reactions with azide-containing molecules, a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] The primary amine can be conjugated to molecules with carboxylic acids or activated esters (like NHS esters) to form stable amide bonds.[1][2]

Q2: Why does aggregation occur when using this compound?

Aggregation is a common challenge when working with DBCO-containing reagents. The primary cause is the inherent hydrophobicity of the DBCO moiety itself.[3] This hydrophobicity can lead to non-specific interactions between molecules, causing them to clump together and precipitate out of solution. Other contributing factors include high concentrations of the reagent or the biomolecule, suboptimal buffer conditions (e.g., pH, ionic strength), and the use of a large molar excess of the DBCO linker during conjugation.[4]

Q3: How does the PEG12 linker help in preventing aggregation?

The polyethylene (B3416737) glycol (PEG) spacer, in this case with 12 ethylene (B1197577) oxide units (PEG12), plays a crucial role in mitigating aggregation.[1] The PEG linker is highly hydrophilic, which helps to increase the overall water solubility of the this compound molecule and the resulting conjugate.[2][3] This hydrophilic shield can also reduce non-specific interactions and steric hindrance, thereby minimizing the tendency for aggregation.[3]

Q4: What are the ideal storage and handling conditions for this compound to prevent aggregation?

To maintain the stability and prevent aggregation of this compound, it is recommended to store it at -20°C in a sealed, light- and moisture-protected container.[2] It is also advisable to prepare solutions fresh before use and to avoid repeated freeze-thaw cycles. For reconstitution, use a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Visible precipitation or cloudiness upon dissolving the DBCO linker. The linker has poor solubility in the chosen solvent or has degraded due to moisture.Dissolve the linker in anhydrous DMSO or DMF before adding it to your aqueous reaction buffer. Ensure the final concentration of the organic solvent is compatible with your biomolecule (typically <20%).[6]
The final conjugate precipitates out of solution after the reaction. The hydrophobicity of the DBCO group is causing the conjugate to aggregate. The protein concentration may be too high, or the buffer conditions may be suboptimal.Optimize the reaction conditions by reducing the protein concentration (a starting range of 1-5 mg/mL is recommended).[4] Screen different buffers with varying pH and consider adding stabilizing excipients (see Table 1).[4]
Low yield of the desired conjugate and presence of high molecular weight aggregates. A high molar excess of the DBCO linker is leading to uncontrolled labeling and aggregation. The reaction time or temperature may be too high.Start with a lower molar excess of the DBCO linker (e.g., 5- to 20-fold molar excess).[7] Optimize the incubation time and temperature; for instance, perform the reaction at 4°C for a longer duration (4-12 hours) instead of at room temperature.[4]
Inconsistent results between experimental batches. Variability in the degree of labeling or degradation of the linker during storage.Implement stringent quality control to characterize the conjugate after each preparation. Store the DBCO linker under the recommended conditions and prepare fresh solutions for each experiment.

Quantitative Data Summary

Table 1: Recommended Buffer Additives to Minimize Aggregation

AdditiveTypical ConcentrationMechanism of Action
Salts (e.g., NaCl, KCl) 50-200 mMModulate electrostatic interactions that can lead to aggregation.[4]
Stabilizing Osmolytes (e.g., Glycerol (B35011), Sucrose) 5-20% (v/v)Promote the native, folded state of the protein.[4]
Amino Acids (e.g., L-Arginine, L-Glutamate) 50-500 mMCan increase protein solubility by binding to charged and hydrophobic regions.[4]
Non-ionic Detergents (e.g., Tween-20, Triton X-100) 0.01-0.1% (w/v)Help to solubilize protein aggregates without causing denaturation.[4]

Table 2: Key Experimental Parameters for Optimization

ParameterRecommended Starting RangeConsiderations
Protein Concentration 1-5 mg/mLHigher concentrations can increase reaction efficiency but also the risk of aggregation.[4]
Molar Excess of DBCO Linker 5- to 20-foldA high molar excess can lead to precipitation of the reagent and/or the protein.[4][7]
Reaction pH 7.0 - 9.0For amine-reactive conjugations, a slightly basic pH is often optimal. However, the ideal pH will depend on the stability of the protein.[8]
Reaction Temperature 4°C to Room TemperatureLower temperatures can slow down the reaction but may reduce aggregation.[9]
Incubation Time 1 - 12 hoursLonger incubation times may be necessary at lower temperatures to achieve a sufficient degree of labeling.[4]
DMSO/DMF Concentration < 20%High concentrations of organic solvents can denature proteins.[6]

Experimental Protocols

Protocol: Conjugation of this compound to a Protein with a Carboxylic Acid Group

This protocol outlines the steps for conjugating the amine group of this compound to a protein containing accessible carboxylic acid groups (e.g., aspartic acid, glutamic acid).

1. Materials and Reagent Preparation:

  • Protein Solution: Prepare the protein in an amine-free buffer (e.g., MES buffer, pH 6.0) at a concentration of 1-5 mg/mL.
  • This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
  • EDC and Sulfo-NHS Stock Solutions: Prepare fresh 10 mg/mL solutions of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) in the reaction buffer.
  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.
  • Purification: Desalting column or dialysis equipment.

2. Activation of Protein Carboxylic Acids: a. In a microcentrifuge tube, add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. b. Add a 1.5- to 2-fold molar excess of EDC and Sulfo-NHS (relative to the DBCO linker) to the reaction mixture.

3. Conjugation Reaction: a. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

4. Quenching the Reaction: a. Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted activated esters. b. Incubate for 15-30 minutes at room temperature.

5. Purification of the Conjugate: a. Remove excess, unreacted DBCO linker and byproducts using a desalting column or dialysis against the desired storage buffer.

6. Characterization and Storage: a. Assess the degree of labeling and check for aggregation using appropriate analytical techniques (e.g., UV-Vis spectroscopy, SDS-PAGE, size-exclusion chromatography). b. Store the purified conjugate at -20°C or -80°C. Consider adding a cryoprotectant like glycerol for long-term stability.[4]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_post Post-Reaction Processing A Prepare Protein Solution (1-5 mg/mL in amine-free buffer) C Combine Protein and DBCO Linker A->C B Prepare Fresh this compound (10 mM in anhydrous DMSO) B->C D Add EDC/Sulfo-NHS to activate carboxylic acids C->D E Incubate (1-2h at RT or 4-12h at 4°C) D->E F Quench Reaction (e.g., with Tris buffer) E->F G Purify Conjugate (SEC or Dialysis) F->G H Characterize and Store (-20°C or -80°C) G->H

Caption: Experimental workflow for DBCO-amine conjugation with aggregation prevention steps.

aggregation_prevention cluster_causes Causes of Aggregation cluster_solutions Prevention Strategies Cause1 DBCO Hydrophobicity Sol1 PEG12 Linker (Increases Hydrophilicity) Cause1->Sol1 Sol4 Proper Handling (Fresh Solutions, Storage) Cause2 High Concentration Sol2 Optimize Concentrations (Protein & Linker) Cause2->Sol2 Cause3 Suboptimal Buffer Sol3 Buffer Optimization (pH, Additives) Cause3->Sol3

References

Technical Support Center: Minimizing Non-Specific Binding of DBCO Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing non-specific binding (NSB) when using Dibenzocyclooctyne (DBCO) linkers in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with DBCO linkers?

A1: Non-specific binding (NSB) involving DBCO linkers is often caused by several factors:

  • Hydrophobic Interactions : The DBCO group itself is hydrophobic and can interact non-specifically with hydrophobic regions on proteins or other surfaces, especially when the linker is in excess.[1] While polyethylene (B3416737) glycol (PEG) chains are added to increase hydrophilicity, they can still show some hydrophobic character.[1]

  • Ionic Interactions : Unwanted electrostatic binding can occur due to charged impurities or the inherent charges of the biomolecules involved.[1]

  • Linker Aggregation : At high concentrations or in suboptimal buffer conditions, DBCO linkers or the resulting conjugates can form aggregates, which then stick non-specifically to surfaces or proteins.[1][2]

  • Insufficient Blocking : In surface-based assays like ELISA or Western blots, exposed surfaces that are not adequately blocked provide sites for molecules to adhere non-specifically.[1]

Q2: How does the PEG component of the linker affect non-specific binding?

A2: The PEG linker has a dual role. Its main purpose is to increase the hydrophilicity and solubility of the conjugate, which generally helps reduce NSB by creating a hydration shell that repels other proteins.[1] However, the ethylene (B1197577) glycol units can also interact non-specifically with proteins and cell surfaces.[1] The key is to strike a balance; a shorter chain like PEG4 is often effective at improving solubility without introducing significant non-specific interactions.[1] Using hydrophilic linkers can allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.[3]

Q3: Is the DBCO-azide reaction truly specific?

A3: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction is highly specific and bio-orthogonal.[4] Under physiological conditions, the DBCO group is exceptionally selective for azide (B81097) groups and does not react with other functional groups naturally present in biological systems, like amines or hydroxyls.[1][4] However, it's crucial to avoid buffers containing sodium azide (NaN₃) as a preservative, as it will compete with your azide-labeled molecule for the DBCO reagent, reducing reaction efficiency.[5] Some non-specific labeling of proteins has been observed with DBCO reagents, potentially through reactions with cysteine residues.[5][6]

Q4: What are the best practices for choosing a buffer to minimize NSB?

A4: Buffer selection is critical. For labeling a protein with a DBCO-NHS ester, a pH between 7.2 and 8.5 is common.[1] However, for the subsequent copper-free click reaction, a physiological pH of 7.0-7.4 is ideal.[1] It is essential to avoid buffers containing primary amines, such as Tris or glycine, during NHS ester reactions as they compete for reaction sites.[1][4][7] To reduce NSB, consider including additives like non-ionic detergents (e.g., Tween-20), increasing salt concentration, or adding protein blockers like BSA.[8][9]

Troubleshooting Guides

This section addresses common problems encountered during experiments using DBCO linkers.

ProblemPotential CauseRecommended Solution
High background signal in fluorescence microscopy, flow cytometry, or blots 1. Hydrophobic binding of the DBCO-fluorophore conjugate to cell membranes or proteins.[1] 2. Insufficient washing or blocking steps.[1] 3. Aggregation of the conjugate.[1]1. Add a non-ionic detergent (e.g., 0.05-0.1% Tween-20) to wash buffers to disrupt hydrophobic interactions.[1][10] 2. Increase the concentration and/or duration of the blocking step (e.g., using 1-5% BSA or non-fat dry milk).[1][10] 3. Filter the conjugate solution through a 0.22 µm spin filter before use to remove aggregates.[1]
Low yield of the final conjugate 1. Inefficient initial labeling with the DBCO or azide moiety.[1] 2. Hydrolysis of the DBCO-NHS ester before it can react with the target protein.[1] 3. Presence of competing azides (e.g., sodium azide) in buffers.[5]1. Optimize the molar ratio of the linker to the biomolecule. Start with a 5- to 20-fold molar excess.[1][11] 2. Prepare the DBCO-NHS ester solution in a dry, water-miscible solvent like DMSO or DMF immediately before use.[4][7][12] 3. Ensure all buffers are azide-free.[4][5]
Inconsistent results between experimental batches 1. Variability in the degree of labeling.[1] 2. Degradation of the linker during storage.[1]1. Precisely control reaction parameters (concentration, temperature, time) and purify the conjugate thoroughly after labeling. 2. Store DBCO linkers, especially NHS esters, desiccated at -20°C or below and protected from light.[1] Equilibrate the vial to room temperature before opening to avoid moisture condensation.[4][7][12]
Precipitation or aggregation of protein during conjugation 1. Using a high molar excess of the hydrophobic DBCO reagent.[11] 2. Suboptimal buffer conditions (pH, ionic strength) for the specific protein.[11] 3. High protein concentration.[11]1. Start with a lower molar excess of the DBCO linker (e.g., 5-10 fold).[11][13] 2. Screen different buffers to find one that maintains protein stability. Consider adding stabilizing excipients. 3. Reduce the protein concentration if aggregation occurs.[11]

Quantitative Data Summary

The following tables provide quantitative data to guide the optimization of your experimental conditions.

Table 1: Recommended Buffer Additives to Reduce Non-Specific Binding

AdditiveTypical ConcentrationPurposeReference
Non-ionic Surfactants
Tween-20 or Triton X-1000.05 - 0.1%Disrupts hydrophobic interactions.[1][8][10]
Protein Blockers
Bovine Serum Albumin (BSA)1 - 5%Blocks non-specific sites on surfaces and shields analytes in solution.[1][9][10]
Non-fat Dry Milk3 - 5%Cost-effective blocking agent for membranes.[10]
Normal Serum10 - 20%Blocks Fc receptors and other non-specific sites in tissue staining.[14]
Other Additives
Sodium Chloride (NaCl)Up to 0.5 MReduces charge-based interactions.[8][9][15]
Reducing Agents (TCEP, DTT)1 - 5 mMPrevents non-native disulfide bond formation that can cause aggregation.[11]

Table 2: Comparison of Common Blocking Agents for Surface-Based Assays

Blocking AgentConcentrationIncubation TimeKey Considerations
Bovine Serum Albumin (BSA)1 - 5% in PBS or TBS1-2 hours at RT or overnight at 4°CHighly purified protein that provides a consistent blocking effect.[10]
Non-fat Dry Milk3 - 5% in TBS1-2 hours at RT or overnight at 4°CCost-effective, but may contain endogenous biotin (B1667282) and phosphoproteins that can interfere with some assays.[10]
Normal Serum5 - 10%30-60 minutes at RTUse serum from the species in which the secondary antibody was raised to prevent cross-reactivity.[14]
Commercial Blocking BuffersVaries by manufacturerVaries by manufacturerOften contain proprietary formulations of proteins and detergents for optimized performance.

Visualizations

Troubleshooting_NSB start_node High Non-Specific Binding (NSB) Observed category_node category_node start_node->category_node Identify Assay Type question_node question_node solution_node solution_node q1 Blocking Optimized? category_node->q1 Surface-Based (ELISA, WB, IHC) q2 Buffer Optimized? category_node->q2 Solution-Based (Flow, IP, Staining) s1 Increase blocker concentration/time (e.g., 1-5% BSA, 2h RT) Test alternative blockers (milk, serum) q1->s1 No q3 Washing Sufficient? q1->q3 Yes s3 Add 0.05% Tween-20 Increase NaCl concentration Adjust pH q2->s3 No q4 Conjugate Aggregated? q2->q4 Yes q3->q2 Yes s2 Increase wash steps (3-5x) Add 0.05% Tween-20 to wash buffer q3->s2 No s4 Filter conjugate (0.22 µm) Use PEGylated DBCO reagent Reduce molar excess in conjugation q4->s4 Yes s5 Issue likely resolved or requires specific investigation of reagent purity/stability. q4->s5 No

Caption: A decision tree for troubleshooting non-specific binding (NSB).

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation & Optimization cluster_purification Purification & Analysis prep_node prep_node process_node process_node optimization_loop optimization_loop analysis_node analysis_node result_node result_node p1 Prepare Protein in Amine-Free Buffer (e.g., PBS) [1-5 mg/mL] r1 Add DBCO-NHS to Protein (Start with 5-20x Molar Excess) p1->r1 p2 Reconstitute DBCO-NHS Ester in Anhydrous DMSO/DMF Immediately Before Use p2->r1 r2 Incubate (1-2h at RT or overnight at 4°C) r1->r2 r3 Quench Reaction (Optional) r2->r3 opt Observe for Precipitation/ Aggregation r3->opt opt->r1 If aggregation occurs, reduce molar excess or protein concentration pu1 Remove Excess DBCO Linker (SEC, Dialysis, or Spin Column) opt->pu1 If clear a1 Analyze Conjugate - Purity (SDS-PAGE) - Degree of Labeling (UV-Vis) pu1->a1 res Purified DBCO-Conjugate Ready for SPAAC Reaction a1->res

References

Technical Support Center: Optimizing DBCO-NHCO-PEG12-Amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals utilizing DBCO-NHCO-PEG12-amine in their experimental workflows. Here, you will find troubleshooting advice and frequently asked questions to help optimize your reaction buffer conditions and achieve successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with an NHS ester?

A1: The conjugation of a primary amine with an N-hydroxysuccinimide (NHS) ester is most efficient at a neutral to slightly basic pH, typically ranging from 7.0 to 8.5.[1][2][3] At these pH levels, the primary amine is sufficiently deprotonated and nucleophilic to attack the NHS ester, while the hydrolysis of the NHS ester, a competing side reaction, is kept at an acceptable rate.[1][2][4]

Q2: Which buffers are recommended for the conjugation reaction?

A2: It is crucial to use an amine-free buffer to prevent the buffer components from competing with your this compound for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate (B1201080) buffer, and carbonate/bicarbonate buffer.[1][2][3][4]

Q3: Are there any buffer additives I should avoid?

A3: Yes. Avoid buffers containing primary amines, such as Tris and glycine, as they will compete in the reaction.[1][2][3][4] Additionally, sodium azide (B81097) should be strictly avoided as it can react with the DBCO group.[1][2][5] Other additives like glycerol, salts (NaCl, KCl), and sugars generally do not interfere with the reaction.[5]

Q4: My this compound is not dissolving well in the reaction buffer. What should I do?

A4: While the PEG12 linker enhances hydrophilicity, concentrated stock solutions of this compound should first be prepared in a dry, water-miscible organic solvent like dimethylsulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1][3][6] This stock solution can then be added to your aqueous reaction buffer at the desired final concentration. Ensure the final concentration of the organic solvent is low enough (typically <10-20%) to not negatively impact the stability or solubility of your other biomolecules, such as proteins.[2][7]

Q5: How can I monitor the progress of my conjugation reaction?

A5: The DBCO group has a characteristic UV absorbance at approximately 310 nm.[7][8] You can monitor the incorporation of the DBCO moiety into your target molecule by UV-Vis spectroscopy. The disappearance of one of the starting materials can also be tracked using analytical techniques like HPLC or LC-MS.

Troubleshooting Guide

Observation Possible Cause Recommended Action
Low or No Conjugation Yield Hydrolysis of NHS Ester: The NHS ester on your target molecule is moisture-sensitive and may have hydrolyzed before or during the reaction.[1][2]Ensure the NHS ester-activated molecule is fresh or has been stored under desiccated conditions. Allow vials to come to room temperature before opening to prevent condensation.[3] Prepare stock solutions immediately before use.[1]
Incorrect pH: The reaction buffer pH is too low (acidic), leading to protonation of the amine and reduced nucleophilicity.Verify the pH of your reaction buffer is within the optimal range of 7.0-8.5.[1][2]
Suboptimal Molar Ratio: The molar excess of this compound is insufficient to drive the reaction to completion.Increase the molar excess of the this compound reagent. A 10- to 50-fold molar excess is often a good starting point, depending on the concentration of the target molecule.[2]
Low Reactant Concentration: Reactions are less efficient at low concentrations.Increase the concentration of your reactants if possible. Conjugation is favored with more concentrated protein solutions.[1][2][4]
Precipitation During Reaction High Concentration of Organic Solvent: The final concentration of DMSO or DMF from the DBCO-reagent stock solution is too high, causing precipitation of your biomolecule (e.g., protein).[2]Keep the final concentration of the organic co-solvent below 15-20%.[2][7][8] If solubility issues persist, consider using a DBCO-PEG variant with enhanced water solubility.
Loss of DBCO Reactivity Acidic Conditions: The DBCO group was exposed to acidic conditions (pH < 5) during the reaction or purification steps, leading to its degradation.[6]Ensure all buffers used after the introduction of the DBCO group are maintained at a neutral or slightly basic pH.
Presence of Azide: The buffer or one of the components inadvertently contained sodium azide.Use azide-free buffers and reagents throughout the entire process, including purification steps like dialysis or desalting.[1][2][5]

Experimental Protocols & Methodologies

Protocol 1: General Conjugation of this compound to an NHS-Activated Protein

This protocol outlines a general procedure. Optimal conditions, particularly the molar ratio of reactants, may need to be determined empirically.

Materials:

  • Protein with activated NHS ester groups in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Purification tools: Desalting column or dialysis cassette.

Procedure:

  • Prepare Protein Solution: Ensure your NHS-activated protein is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • Prepare DBCO Reagent Stock: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-50 mM stock solution.

  • Initiate Conjugation: Add a calculated volume of the DBCO reagent stock solution to the protein solution. The molar excess can range from 10x to 50x, which should be optimized for your specific application.[2][4] Ensure the final DMSO/DMF concentration remains below 20%.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[9]

  • Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[1][9]

  • Purification: Remove excess, unreacted DBCO reagent and quenching buffer components via size-exclusion chromatography (e.g., a desalting column) or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[1][9]

  • Characterization: Confirm successful conjugation and determine the degree of labeling (DOL) using UV-Vis spectroscopy (measuring absorbance at 280 nm for the protein and ~310 nm for the DBCO).

Visual Guides

Reaction Pathway

ReactionPathway cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct DBCO_Amine This compound (H₂N-PEG-DBCO) Conjugate Stable Amide Bond (Protein-NHCO-PEG-DBCO) DBCO_Amine->Conjugate + NHS_Ester Activated Molecule (Protein-NHS) NHS_Ester->Conjugate NHS NHS Conjugate->NHS +

Caption: Reaction of DBCO-amine with an NHS ester to form a stable amide conjugate.

Experimental Workflow

Workflow A Prepare Reactants (Protein-NHS & DBCO-Amine Stock) B Mix Reactants in Amine-Free Buffer (pH 7.0-8.5) A->B C Incubate (1-2h @ RT or Overnight @ 4°C) B->C D Quench Reaction (Add Tris or Glycine) C->D E Purify Conjugate (Desalting Column or Dialysis) D->E F Analyze Product (UV-Vis, HPLC, etc.) E->F

Caption: General experimental workflow for this compound conjugation.

References

DBCO-NHCO-PEG12-amine stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of DBCO-NHCO-PEG12-amine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, the solid form of this compound should be stored at -20°C, protected from light and moisture.[1] For short-term use, stock solutions can be prepared in anhydrous, water-miscible organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and stored at -20°C for a few days up to a couple of months.[1][2] However, it is highly recommended to prepare aqueous working solutions fresh for each experiment to ensure maximum reactivity.[1]

Q2: How stable is the DBCO group in common aqueous buffers?

A2: The dibenzocyclooctyne (DBCO) group is generally stable in aqueous buffers with a pH range of 6-9.[1] However, prolonged exposure to aqueous environments can lead to a gradual degradation of the DBCO moiety, potentially through oxidation or hydration of the strained triple bond.[2][3] One study on a DBCO-modified antibody showed a 3-5% loss of reactivity over four weeks when stored at 4°C.[1][4] Stability is generally highest at a neutral to slightly basic pH.[1]

Q3: Are there any pH conditions to avoid?

A3: Yes, strong acidic conditions (pH < 5) should be avoided. Acidic environments can catalyze the rearrangement and degradation of the DBCO ring structure.[1][5]

Q4: How stable are the amide (NHCO) and PEG12 components of the linker?

A4: The amide bond and the polyethylene (B3416737) glycol (PEG) linker are both highly stable under typical bioconjugation conditions (pH 7-9).[1] The PEG linker is chemically inert and serves to increase solubility and provide spatial separation between the conjugated molecules.[1]

Q5: Should I be concerned about freeze-thaw cycles for my stock solution in DMSO?

A5: Yes, repeated freeze-thaw cycles of stock solutions in DMSO should be avoided. DMSO is hygroscopic, meaning it can absorb moisture from the air. This moisture can contribute to the hydrolysis of the DBCO group over time. It is best practice to aliquot the stock solution into single-use volumes.[1]

Q6: Are there any buffer components that are incompatible with this compound?

A6: Absolutely. Buffers containing sodium azide (B81097) (NaN₃) must be avoided, as the azide group will react directly with the DBCO moiety in a "click" reaction, thereby consuming the reagent.[1][2] Additionally, if you plan to use the terminal amine group for subsequent conjugation (e.g., via NHS ester chemistry), you should avoid buffers containing primary amines like Tris or glycine, as they will compete for the reaction.[1]

Troubleshooting Guide: Low Conjugation Yield

Low or no yield in a copper-free click chemistry reaction is a common issue. Use this guide to diagnose and resolve potential problems related to the stability of your this compound.

Potential Issue Possible Cause Recommended Solution
Degraded DBCO Reagent Improper storage of solid or stock solution (exposure to moisture, light, or non-recommended temperatures).Store the solid reagent at -20°C under dessication and protected from light. Prepare stock solutions in anhydrous DMSO or DMF and aliquot for single use. Avoid repeated freeze-thaw cycles.[1]
Aqueous working solution prepared too far in advance.Prepare fresh aqueous working solutions immediately before starting the conjugation reaction.[1]
DBCO moiety degraded due to prolonged incubation in an aqueous buffer.Minimize the reaction time in aqueous buffers as much as possible. If long incubation is necessary, consider performing it at a lower temperature (e.g., 4°C) to slow down degradation.[6]
Incompatible Reaction Buffer Presence of sodium azide in the buffer.Ensure all buffers are free from sodium azide, which directly reacts with the DBCO group.[1][2]
Use of a buffer with a pH outside the optimal range (6-9).Use a buffer with a pH between 7 and 9, such as Phosphate-Buffered Saline (PBS) at pH 7.4, for optimal stability and reactivity.[1][4]
Strongly acidic conditions (pH < 5) during the experiment.Avoid acidic buffers, as they can cause the degradation of the DBCO ring.[1][5]
Suboptimal Reaction Conditions Reaction temperature is too high for extended periods.While higher temperatures can increase reaction rates, they also accelerate the degradation of DBCO in aqueous solutions.[1] For sensitive biomolecules or long reactions, consider incubating at room temperature or 4°C.[6]

Quantitative Data Summary

While specific stability data for this compound is not extensively published, the following table provides an illustrative stability profile based on a closely related molecule, DBCO-NHCO-PEG4-acid. This data should be used as a guideline, and for critical applications, an in-house stability assessment is recommended.[1]

pH of Aqueous Buffer Temperature Incubation Time Expected % Intact DBCO Reagent (Illustrative) Notes
5.025°C24 hours85 - 90%Potential for slow acid-mediated degradation of the DBCO group.[1]
7.4 (PBS)4°C48 hours>95%Optimal condition for short-term storage of working solutions.[1]
7.4 (PBS)25°C24 hours90 - 95%Demonstrates good stability for typical room temperature reaction times.[1]
7.4 (PBS)37°C24 hours80 - 85%Increased temperature leads to accelerated degradation.[1]
8.525°C24 hours90 - 95%Generally stable, though higher pH can increase the rate of hydrolysis for other functional groups if present.[1]

Experimental Protocols

Protocol: Aqueous Stability Assessment by HPLC

This protocol outlines a method to quantify the stability of this compound in a specific aqueous buffer by monitoring the degradation of the DBCO moiety over time.

Objective: To determine the degradation kinetics of the DBCO group in an aqueous solution.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)

  • Reverse-Phase HPLC (RP-HPLC) with a C18 column

  • UV Detector (monitoring at ~309 nm for DBCO absorbance)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Thermostated incubator or water bath

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.[1]

  • Prepare Working Solution: Dilute the 10 mM stock solution 1:100 into your pre-warmed aqueous buffer to a final concentration of 100 µM. Mix thoroughly.[1]

  • Timepoint Zero (T=0): Immediately after preparation, inject a 20 µL aliquot of the working solution onto the RP-HPLC system. This serves as your baseline measurement.[1]

  • Incubation: Place the vial with the remaining working solution into a thermostated incubator set at the desired temperature (e.g., 25°C or 37°C).[1]

  • Collect Timepoints: At predetermined intervals (e.g., 2, 4, 8, 12, 24, and 48 hours), inject another 20 µL aliquot onto the HPLC.[7]

  • HPLC Analysis: For each injection, run a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact compound from any degradation products.[1]

  • Data Analysis:

    • In the T=0 chromatogram, identify the peak corresponding to the intact this compound.

    • Integrate the area of this peak for each collected timepoint.

    • Calculate the percentage of intact reagent remaining at each timepoint relative to the peak area at T=0.

    • Plot the percentage of intact reagent versus time to visualize the degradation kinetics.[1]

Visualizations

Potential Degradation Pathway

G A This compound (Intact) C Degradation Product (e.g., Hydrolyzed DBCO) A->C Prolonged Incubation (Hydrolysis/Oxidation) B Aqueous Buffer (H₂O, pH 6-9) D Loss of Reactivity with Azides C->D

Caption: Potential degradation pathway of the DBCO moiety in aqueous solutions.

Experimental Workflow for Stability Assessment

G A 1. Prepare 10 mM Stock Solution in Anhydrous DMSO B 2. Dilute to 100 µM in Aqueous Buffer A->B C 3. Inject T=0 Sample onto HPLC B->C D 4. Incubate Solution at Desired Temperature C->D E 5. Inject Samples at Regular Time Intervals D->E F 6. Analyze Peak Area of Intact Compound E->F G 7. Plot % Intact vs. Time F->G

Caption: Experimental workflow for assessing aqueous stability via HPLC.

References

Technical Support Center: DBCO-NHCO-PEG12-amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their DBCO-NHCO-PEG12-amine conjugation reactions for improved efficiency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction behind this compound conjugation?

The conjugation chemistry is based on a two-step process. First, the amine group of this compound is typically reacted with a molecule containing a carboxylic acid or an activated ester (like an NHS ester) to form a stable amide bond. The resulting DBCO-functionalized molecule is then reacted with an azide-containing molecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological functional groups, and it proceeds without the need for a cytotoxic copper catalyst.[1][2][3][4] The PEG12 linker enhances water solubility and provides a flexible spacer to minimize steric hindrance.[5][6][7]

Q2: Why am I observing low or no conjugation product?

Several factors can contribute to low or no product yield. These include:

  • Suboptimal Molar Ratio: An inappropriate ratio of DBCO-functionalized molecule to the azide-containing molecule can limit the reaction.[8]

  • Reagent Degradation: DBCO reagents, especially if activated as NHS esters, are sensitive to moisture and can hydrolyze, rendering them inactive.[8][9] Improper storage can also lead to a loss of reactivity over time.[8][10][11]

  • Suboptimal Reaction Conditions: Factors such as low reactant concentrations, incorrect buffer composition (e.g., presence of sodium azide), improper pH, or insufficient incubation time can negatively impact conjugation efficiency.[8][12]

  • Steric Hindrance: The bulky nature of the molecules being conjugated can physically prevent the DBCO and azide (B81097) groups from reacting.[8][13]

  • Precipitation of Reactants: The DBCO group is hydrophobic, and excessive labeling of a protein can lead to its aggregation and precipitation out of the solution.[8][14][15]

Q3: My protein is aggregating after adding the DBCO reagent. What can I do?

Protein aggregation is a common issue during DBCO conjugation, primarily due to the hydrophobicity of the DBCO group.[14][15] Here are some strategies to minimize aggregation:

  • Optimize Molar Ratio: Use a lower molar excess of the DBCO reagent during the initial labeling step to reduce the degree of labeling and minimize hydrophobicity-induced aggregation.[15]

  • Use PEGylated DBCO Reagents: The inherent PEG12 linker in your reagent is designed to increase hydrophilicity and reduce aggregation.[15]

  • Adjust Buffer Conditions: Ensure the pH and ionic strength of your buffer are optimal for your specific protein's stability.[14] The inclusion of certain additives may also help.

  • Control Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[14] Try reducing the protein concentration if you observe this issue.

  • Consider Site-Specific Labeling: If possible, engineering a specific site for conjugation can lead to more homogeneous products with a lower chance of aggregation compared to random labeling of surface lysines.[14]

Q4: What are the ideal storage conditions for this compound and its derivatives?

This compound and its activated forms (e.g., NHS esters) should be stored at -20°C in a desiccated environment.[10][11][16] DBCO-NHS esters are particularly moisture-sensitive.[8][9] It is recommended to bring the vial to room temperature before opening to prevent condensation.[9] Stock solutions in anhydrous solvents like DMSO or DMF can be stored for a limited time at -20°C, but fresh solutions are always recommended for best results.[9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Degraded DBCO Reagent Use fresh DBCO reagent. Ensure moisture-sensitive reagents like NHS esters are handled in a dry environment.[8][9]
Suboptimal Molar Ratios Empirically determine the optimal molar excess of one reactant. A common starting point is 1.5 to 3 molar equivalents of the DBCO-containing molecule to 1 equivalent of the azide-containing molecule.[9][17]
Inefficient Reaction Conditions Optimize temperature and incubation time. Reactions are typically faster at higher temperatures (e.g., 37°C vs. 4°C), but protein stability must be considered.[9][17] Ensure the buffer is free of azides.[9][10]
Steric Hindrance The PEG12 spacer is designed to reduce steric hindrance. If this is still suspected, consider alternative conjugation strategies or linker lengths.[8][13]
Protein Aggregation During Conjugation High Degree of Labeling Reduce the molar excess of the DBCO-NHS ester during the protein labeling step.[14][15]
Suboptimal Buffer Screen different buffers to find one that maintains protein stability. Ensure the pH is between 7 and 9 for efficient NHS ester reactions.[14][18][19]
High Protein Concentration Perform the conjugation reaction at a lower protein concentration (e.g., 1-5 mg/mL).[14]
Difficulty in Purifying the Conjugate Co-elution of Reactants and Product Optimize the purification method. For size-exclusion chromatography, ensure the column has the appropriate pore size. For HPLC, adjust the gradient.[1][2][15]
Non-specific Binding to Purification Matrix Screen different chromatography resins or membranes to minimize non-specific binding.[15]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with DBCO-NHCO-PEG12-NHS Ester

This protocol describes the initial step of attaching the DBCO moiety to a primary amine-containing biomolecule, such as a protein.

  • Reagent Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a concentration of 1-5 mg/mL.[1][19]

    • Immediately before use, prepare a 10 mM stock solution of the DBCO-NHCO-PEG12-NHS ester in anhydrous DMSO or DMF.[1][9]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution.[3][8][9] The final concentration of the organic solvent should be kept below 20% to avoid protein precipitation.[15][17]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours on ice with gentle mixing.[1][8][15]

  • Quenching:

    • Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[1][15]

    • Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.[11][15]

  • Purification:

    • Remove the unreacted DBCO-NHS ester and quenching agent using a desalting spin column, dialysis, or size-exclusion chromatography.[1][8][15]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the "click" reaction between the DBCO-labeled molecule and an azide-containing molecule.

  • Reactant Preparation:

    • Prepare the DBCO-labeled molecule and the azide-labeled molecule in a compatible, azide-free buffer (e.g., PBS).[8]

  • Click Reaction:

    • Mix the DBCO-functionalized molecule with the azide-functionalized molecule. A molar excess of 1.5 to 10 equivalents of one of the components can be used to enhance conjugation efficiency.[17][19]

    • Incubate the reaction at room temperature for 4-12 hours or overnight at 4°C.[17][19] Higher temperatures generally lead to faster reaction rates.[17]

  • Purification and Analysis:

    • Purify the final conjugate using an appropriate method such as HPLC, size-exclusion chromatography, or affinity chromatography to remove any unreacted starting materials.[1][11][20]

    • Characterize the final conjugate using techniques like SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.[9][20][21]

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for DBCO-NHS Ester Conjugation to Proteins

ParameterRecommended RangeNotes
Molar Excess of DBCO-NHS Ester 10-20 fold over proteinMay need optimization for each specific protein.[3][8][9]
Protein Concentration 1-5 mg/mLHigher concentrations can improve efficiency but may increase aggregation risk.[1][14]
Reaction pH 7.0-9.0NHS ester reaction with primary amines is favored at neutral to slightly basic pH.[5][18][19]
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures may be necessary for sensitive proteins.[1][15]
Incubation Time 30-60 minutes at RT, 2-4 hours at 4°CLonger incubation times may be required for lower concentrations.[1][8][15]
Organic Solvent (e.g., DMSO) < 20%High concentrations can lead to protein precipitation.[15][17]

Table 2: Recommended Reaction Conditions for SPAAC (DBCO-Azide) Reaction

ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1 (or inverted)The more abundant or less critical component should be in excess.[17][19]
Reaction Temperature 4°C to 37°CHigher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[9][17]
Incubation Time 4-12 hoursCan be extended up to 48 hours to maximize yield.[17]

Visualizations

G cluster_0 Step 1: DBCO Labeling cluster_1 Step 2: SPAAC Reaction Protein Protein Labeled_Protein DBCO-Labeled Protein Protein->Labeled_Protein  + DBCO-NHS (pH 7-9) DBCO_NHS DBCO-NHCO-PEG12-NHS Ester Labeled_Protein_2 DBCO-Labeled Protein Azide_Molecule Azide-Containing Molecule Final_Conjugate Final Conjugate Labeled_Protein_2->Final_Conjugate  + Azide (Click Reaction)

Caption: Experimental workflow for this compound conjugation.

G Start Low Conjugation Efficiency? Check_Reagents Check Reagent Integrity (Freshness, Storage) Start->Check_Reagents Yes Optimize_Ratio Optimize Molar Ratio (DBCO vs. Azide) Check_Reagents->Optimize_Ratio Optimize_Conditions Optimize Reaction Conditions (pH, Temp, Time) Optimize_Ratio->Optimize_Conditions Check_Aggregation Observe for Aggregation/ Precipitation Optimize_Conditions->Check_Aggregation Aggregation_Solutions Reduce Protein Concentration Optimize Buffer Lower DBCO:Protein Ratio Check_Aggregation->Aggregation_Solutions Yes Purification Review Purification Strategy Check_Aggregation->Purification No Aggregation_Solutions->Optimize_Conditions Success Improved Yield Purification->Success

References

Technical Support Center: DBCO-NHCO-PEG12-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving DBCO-NHCO-PEG12-amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional linker used in bioconjugation.[1][2][3] It features two primary reactive moieties:

  • A Dibenzocyclooctyne (DBCO) group, which participates in copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), reacting with azide-containing molecules.[1][4][5]

  • A primary amine (-NH2) group, which can react with electrophiles such as NHS esters, carboxylic acids, and aldehydes to form stable covalent bonds.[2] The molecule also contains a 12-unit polyethylene (B3416737) glycol (PEG) spacer, which enhances water solubility and provides a flexible linker arm to minimize steric hindrance.[2]

Q2: What are the optimal storage and handling conditions for this compound?

For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture.[6] For experimental use, it is recommended to prepare fresh stock solutions in an anhydrous, water-miscible organic solvent like DMSO or DMF.[6] While these stock solutions can be stored at -20°C for short periods, repeated freeze-thaw cycles should be avoided.[6] It is best practice to prepare aqueous working solutions on the day of the experiment.[6]

Q3: Which buffer systems are compatible with reactions involving this compound?

The choice of buffer is critical and depends on which end of the linker you are reacting.

  • For the DBCO group (reacting with an azide): Use amine-free and, most importantly, azide-free buffers. Phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers are generally suitable.[7] Avoid buffers containing sodium azide (B81097) as a preservative, as it will react with the DBCO group.[6]

  • For the terminal amine group (reacting with an NHS ester): A pH range of 7.2 to 9 is generally recommended to facilitate the reaction with primary amines while minimizing hydrolysis of the NHS ester.[8] Common buffers include PBS (pH 7.2-8.0), HEPES, and borate buffer.[7] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended reaction.[6]

Q4: Can the DBCO group react with other functional groups besides azides?

While the DBCO-azide reaction is highly specific (bioorthogonal), side reactions can occur under certain conditions.[4] The DBCO group has been reported to react with thiols, such as those in cysteine residues, especially in a reducing environment. This thiol-yne addition is a potential side reaction to consider when working with proteins. Some studies also indicate that DBCO can be unstable in strongly acidic conditions (pH < 5) and may be susceptible to oxidation.[6][9]

Troubleshooting Guides

Issue 1: Low Yield or No Product Formation in SPAAC (Click Chemistry) Reaction

If you are observing low or no yield when reacting the DBCO moiety of the linker with an azide-functionalized molecule, consider the following:

Potential Cause Troubleshooting Solution
Degraded DBCO Reagent DBCO compounds can degrade if not stored properly. Use fresh reagent and ensure it was stored at -20°C, protected from light and moisture.[6] Allow the vial to warm to room temperature before opening to prevent condensation.
Azide-Containing Buffers Sodium azide in your buffer will react with the DBCO group, quenching the reaction.[6] Use azide-free buffers for all steps, including purification of your azide-labeled molecule.
Suboptimal Reaction Conditions SPAAC reactions are generally efficient at room temperature, but kinetics can be influenced by pH and buffer composition. Higher pH values (up to 8.5) can sometimes increase the reaction rate.[10] Reaction times can range from 2 to 24 hours; longer incubation can improve yield.[11]
Steric Hindrance The bulky nature of the molecules being conjugated can physically prevent the DBCO and azide groups from reacting. The PEG12 linker is designed to mitigate this, but for very large molecules, a longer PEG spacer might be necessary.
Incorrect Molar Ratio For optimal results, use a molar excess of one reactant. A common starting point is 1.5 to 3 molar equivalents of the DBCO-linker for every 1 equivalent of the azide-containing molecule.[11]

Troubleshooting Workflow for Low SPAAC Yield

start Low or No SPAAC Product check_reagent Is DBCO reagent fresh and properly stored? start->check_reagent check_buffer Is the reaction buffer free of sodium azide? check_reagent->check_buffer Yes solution_reagent Use fresh DBCO reagent. check_reagent->solution_reagent No check_conditions Are reaction conditions (pH, temp, time) optimal? check_buffer->check_conditions Yes solution_buffer Use azide-free buffers (e.g., PBS, HEPES). check_buffer->solution_buffer No check_ratio Is the molar ratio of DBCO to azide appropriate? check_conditions->check_ratio Yes solution_conditions Optimize pH (7.4-8.5) and extend reaction time. check_conditions->solution_conditions No solution_ratio Adjust molar ratio (e.g., 3:1 DBCO:azide). check_ratio->solution_ratio No

Caption: Decision tree for troubleshooting low SPAAC reaction yield.

Issue 2: Low Conjugation Efficiency of the Amine Group

If you are having trouble reacting the terminal amine of the linker with another molecule (e.g., an NHS-activated protein), consider these points:

Potential Cause Troubleshooting Solution
Competing Amines in Buffer Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the activated group (e.g., NHS ester). Use amine-free buffers like PBS, HEPES, or borate buffer.
Incorrect pH The reaction of primary amines with NHS esters is pH-dependent. The optimal pH range is typically 7.2-9. At lower pH, the amine is protonated and less nucleophilic, while at higher pH (>9), hydrolysis of the NHS ester becomes a significant competing reaction.
Hydrolysis of Activated Ester NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive. Use fresh, high-quality activated esters and prepare solutions immediately before use.
Protein Aggregation Changes to a protein's surface charge after conjugation can lead to aggregation and precipitation. Using a hydrophilic linker like this compound helps, but you can also try lowering the protein concentration, adjusting buffer salinity, or including stabilizing excipients.

Logical Relationship for Amine Conjugation

cluster_0 Key Factors for Successful Amine Conjugation cluster_1 Reaction Environment A This compound (Nucleophilic -NH2) C Successful Conjugation (Stable Amide Bond) A->C B Activated Molecule (e.g., NHS Ester) B->C D Amine-Free Buffer (e.g., PBS, HEPES) D->C E Optimal pH (7.2 - 9.0) E->C F Fresh Reagents F->C

Caption: Factors influencing successful amine group conjugation.

Experimental Protocol: Labeling an Antibody with this compound

This protocol describes the activation of a carboxyl group on an antibody using EDC/Sulfo-NHS chemistry, followed by conjugation to this compound.

Materials:

  • Antibody in MES buffer (or other amine-free, carboxylate-free buffer), pH 6.0.

  • This compound, freshly dissolved in anhydrous DMSO.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Sulfo-NHS (N-Hydroxysulfosuccinimide).

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Reaction Buffer: PBS, pH 7.4.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Antibody Preparation: Prepare the antibody in the Activation Buffer at a concentration of 2-5 mg/mL.

  • Activation of Antibody:

    • Add a 50-fold molar excess of EDC to the antibody solution.

    • Immediately add a 100-fold molar excess of Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Linker Addition:

    • Add a 20 to 50-fold molar excess of the this compound solution (from DMSO stock) to the activated antibody solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Reaction Buffer (PBS).

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add Quenching Solution to a final concentration of 50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis into an appropriate storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).

Experimental Workflow Diagram

start Start: Antibody in MES Buffer pH 6.0 step1 Add EDC and Sulfo-NHS to activate carboxyl groups start->step1 step2 Incubate 15-30 min at RT step1->step2 step3 Add this compound and adjust pH to 7.4 step2->step3 step4 Incubate 2h at RT or overnight at 4°C step3->step4 step5 Quench with Tris buffer step4->step5 step6 Purify via SEC or Dialysis step5->step6 end End: DBCO-labeled Antibody step6->end

Caption: Workflow for labeling an antibody with this compound.

References

Technical Support Center: DBCO-NHCO-PEG12-Amine Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-NHCO-PEG12-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on the reactivity of this reagent and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the reactive functional groups on this compound and what do they react with?

A1: this compound is a heterobifunctional linker with two key reactive groups:

  • A primary amine (-NH2): This group readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.[1][2] This is a common method for conjugating the DBCO-PEG linker to proteins, antibodies, or other molecules containing a carboxylic acid that has been activated.

  • A Dibenzocyclooctyne (DBCO) group: This is a strained alkyne that specifically and efficiently reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[2][3] This reaction forms a stable triazole linkage.

Q2: What is the optimal pH for reacting the amine group of this compound with an NHS ester?

A2: The optimal pH range for the reaction between the primary amine of this compound and an NHS ester is between 7.0 and 9.0.[1][3][4][5][6] A slightly alkaline pH (7.2-8.5) is generally recommended to ensure the primary amine is deprotonated and thus sufficiently nucleophilic, while minimizing the hydrolysis of the NHS ester, which increases at higher pH values.[1][4]

Q3: Which buffers should I use for the NHS ester-amine conjugation reaction?

A3: It is crucial to use an amine-free buffer for this conjugation. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate (B1201080), or carbonate/bicarbonate buffers.[3][4][5][6] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the this compound for reaction with the NHS ester.[4][6]

Q4: Does pH affect the subsequent DBCO-azide (SPAAC) click chemistry reaction?

A4: Yes, pH can influence the rate of the SPAAC reaction. Studies have shown that higher pH values (from 5 to 10) generally increase the reaction rates of SPAAC, although this can be buffer-dependent.[7][8] However, the stability of the DBCO group and the molecules being conjugated should also be considered at extreme pH values. For most biological applications, performing the SPAAC reaction at a physiological pH of 7.4 is common and effective.

Q5: How stable is the DBCO group at different pH values?

A5: The DBCO group is generally stable in the pH range used for most bioconjugation reactions (pH 6-9). However, its stability can be compromised by other factors. For instance, DBCO can be degraded by reducing agents like TCEP and thiols such as glutathione (B108866) (GSH).[9][10] One study noted that in certain cellular environments, degradation of DBCO occurred at neutral pH, not at acidic pH.[11] For long-term storage of DBCO-conjugated molecules, it is advisable to avoid azide- and thiol-containing buffers.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Conjugation Efficiency Incorrect pH: The pH of the reaction buffer is outside the optimal range of 7-9 for the NHS-amine reaction.[3]Ensure the conjugation buffer is freshly prepared and the pH is accurately measured to be within the 7-9 range.
Hydrolysis of NHS ester: The NHS ester reagent was exposed to moisture before or during the reaction.[3][4]Allow the NHS ester vial to equilibrate to room temperature before opening. Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[3][4]
Competing amines in buffer: The buffer contains primary amines (e.g., Tris, glycine).[4][6]Use an amine-free buffer such as PBS, HEPES, or borate buffer.[4][6]
Insufficient molar excess: The molar ratio of the NHS ester to the this compound is too low.Increase the molar excess of the activated ester, particularly for dilute protein solutions (a 20- to 50-fold molar excess may be needed for samples < 5 mg/ml).[4][6]
Precipitation of Reagents Low solubility of DBCO reagent: DBCO is hydrophobic and may precipitate in aqueous solutions.[3]Ensure the reaction contains a sufficient amount of an organic co-solvent like DMSO or DMF, but be mindful that high concentrations (>15%) can precipitate proteins.[3][4]
Degradation of Biomolecule Sub-optimal pH: The pH is too high or too low, leading to the degradation of the target biomolecule.[3]Confirm the stability of your biomolecule at the chosen reaction pH. If necessary, perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration.[4]
No DBCO-Azide Click Reaction Degradation of DBCO group: The DBCO-conjugated molecule was stored improperly or for too long. DBCO reactivity can decrease over time.[4][12]Use freshly prepared DBCO-conjugated molecules for the best results. Store conjugates at -20°C for up to a month and avoid repeated freeze-thaw cycles.[12]
Presence of interfering substances: The reaction buffer contains azides or thiols which can react with the DBCO group.[4]Ensure the buffer for the DBCO-conjugated molecule is free of azides and thiols.[4]

Quantitative Data Summary

Table 1: Recommended pH and Buffer Conditions for NHS Ester-Amine Conjugation

Parameter Recommended Range/Condition Reference
pH 7.0 - 9.0[3][4][6]
Optimal pH 7.2 - 8.5[1]
Recommended Buffers PBS, HEPES, Borate, Carbonate/Bicarbonate[3][4][5][6]
Buffers to Avoid Tris, Glycine (or any buffer with primary amines)[4][6]

Table 2: Influence of pH and Buffer on SPAAC Reaction Rates

Buffer pH Relative Reaction Rate Reference
PBS7Low[7][8]
HEPES7High[7][8]
General Trend5 to 10Increasing rate with higher pH (except in HEPES)[7][8]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via NHS Ester Chemistry

  • Protein Preparation:

    • Dissolve the protein to be labeled in an amine-free conjugation buffer (e.g., 20 mM sodium phosphate, 150 mM sodium chloride, pH 7.4).

    • Ensure the protein concentration is at least 1-5 mg/mL to improve reaction efficiency.[3] If the buffer contained primary amines, perform a buffer exchange using a desalting column or dialysis.

  • Reagent Preparation:

    • Allow the vials of the NHS ester-activated molecule and this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution (e.g., 10 mM) of the NHS ester-activated molecule in anhydrous DMSO.

    • Prepare a stock solution of this compound in the conjugation buffer.

  • Conjugation Reaction:

    • Add the desired molar excess of the NHS ester stock solution to the protein solution. For protein concentrations > 5 mg/mL, a 10-fold molar excess is a good starting point. For more dilute solutions, a 20- to 50-fold molar excess may be required.[4][6]

    • Add the this compound solution to the reaction mixture.

    • Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C overnight.[4][6]

  • Quenching and Purification:

    • Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[6] Incubate for 15 minutes at room temperature.[4]

    • Remove the excess, unreacted reagents by dialysis or using a desalting column. The resulting DBCO-labeled protein is now ready for the subsequent SPAAC reaction.

Protocol 2: Copper-Free Click Chemistry (SPAAC) with the DBCO-Labeled Protein

  • Prepare the Azide-Containing Molecule:

    • Dissolve the azide-functionalized molecule in a compatible reaction buffer (e.g., PBS, pH 7.4).

  • Click Reaction:

    • Mix the purified DBCO-labeled protein with the azide-containing molecule. A 1.5 to 10-fold molar excess of one component can be used to drive the reaction to completion.[5]

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[5][6] Reactions can be performed at 37°C to increase the rate if the biomolecules are stable at that temperature.[5]

  • Purification:

    • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or HPLC, to remove any unreacted starting materials.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Conjugation cluster_step1 Step 1: Amine Reaction (Amide Bond Formation) cluster_step2 Step 2: SPAAC (Copper-Free Click Chemistry) Molecule_NHS Molecule-COOH + NHS/EDC or Molecule-NHS Ester Step1_Product Molecule-CONH-PEG12-NHCO-DBCO Molecule_NHS->Step1_Product pH 7.0 - 9.0 Amine-free buffer DBCO_PEG_Amine This compound DBCO_PEG_Amine->Step1_Product Final_Conjugate Final Bioconjugate (Triazole Linkage) Step1_Product->Final_Conjugate Physiological pH (e.g., 7.4) Azide_Molecule Azide-Molecule (R-N3) Azide_Molecule->Final_Conjugate Troubleshooting_Workflow Troubleshooting Low Conjugation Yield Start Low or No Conjugation Check_pH Is pH between 7.0 and 9.0? Start->Check_pH Check_Buffer Is buffer amine-free (e.g., PBS, HEPES)? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.0 - 9.0 Check_pH->Adjust_pH No Check_Reagents Are NHS ester and DBCO-amine reagents fresh and handled under anhydrous conditions? Check_Buffer->Check_Reagents Yes Change_Buffer Switch to an amine-free buffer Check_Buffer->Change_Buffer No Check_Molar_Ratio Is molar excess of NHS ester sufficient? Check_Reagents->Check_Molar_Ratio Yes Use_Fresh_Reagents Use fresh, anhydrous reagents Check_Reagents->Use_Fresh_Reagents No Success Conjugation Successful Check_Molar_Ratio->Success Yes Increase_Molar_Ratio Increase molar excess (20-50x for dilute samples) Check_Molar_Ratio->Increase_Molar_Ratio No Adjust_pH->Start Change_Buffer->Start Use_Fresh_Reagents->Start Increase_Molar_Ratio->Start Logical_Relationships Factors Influencing Amine Reactivity center_node Amine Reactivity (with NHS Ester) pH pH pH->center_node Optimal at 7-9 NHS_Stability NHS Ester Stability pH->NHS_Stability High pH increases hydrolysis Buffer_Type Buffer Composition Buffer_Type->center_node Amine-free is critical NHS_Stability->center_node Hydrolyzed ester is non-reactive Concentration Reagent Concentration Concentration->center_node Higher conc. improves efficiency

References

Validation & Comparative

The Impact of PEG Linker Length on Antibody-Drug Conjugate Performance: A Comparative Analysis of DBCO-NHCO-PEG12-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving optimal therapeutic outcomes. The linker, a critical component connecting the antibody to the cytotoxic payload, significantly influences the ADC's stability, pharmacokinetics (PK), and overall efficacy. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have gained considerable attention for their ability to modulate these properties. This guide provides an objective comparison of DBCO-NHCO-PEG12-amine with other PEG lengths, supported by experimental data, to inform the selection of the most appropriate linker for ADC development.

The inclusion of a PEG spacer in ADC linkers, such as the DBCO-NHCO-PEG-amine series, offers several advantages. The hydrophilic nature of PEG can counteract the hydrophobicity of many cytotoxic payloads, reducing the propensity for ADC aggregation and subsequent rapid clearance from circulation.[1][2] This enables the use of higher drug-to-antibody ratios (DARs) without compromising the physicochemical properties of the conjugate.[2][3] The length of the PEG chain is a key variable that can be fine-tuned to balance pharmacokinetic enhancement with potent cytotoxicity.[2]

Comparative Analysis of PEG Linker Lengths in ADCs

The choice of PEG linker length represents a critical optimization step in ADC design. While longer PEG chains generally enhance solubility and extend plasma half-life, they may also introduce steric hindrance or lead to reduced in vitro potency in some cases.[4][5] The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths. It is important to note that the data is compiled from studies using different antibody-payload combinations and experimental models.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
LinkerClearance Rate (mL/day/kg)Plasma Half-lifeKey Observations
No PEG ~15ShortestRapid clearance, limiting tumor accumulation.[6]
PEG2 ~10ShortModest improvement in clearance compared to no PEG.[6]
PEG4 ~7ModerateSignificant reduction in clearance rate.[6]
PEG8 ~5LongApproaching the clearance rate of the parent antibody; benefits may plateau beyond this length.[6][7]
PEG12 ~5 Long Similar clearance to PEG8, suggesting an optimal range for minimizing clearance.[6]
PEG24 ~5LongestFurther extension of half-life, with potential for increased tumor accumulation but also possible reduction in in vitro cytotoxicity.[6][8]
Table 2: Influence of PEG Linker Length on In Vitro and In Vivo Efficacy
LinkerIn Vitro Cytotoxicity (IC50)In Vivo Tumor Growth InhibitionGeneral Trends
Short PEG (e.g., PEG4) Generally more potentEffective, but may be limited by PKMay exhibit higher potency in vitro due to less steric hindrance.[4][5]
Medium PEG (e.g., PEG8) PotentOften enhancedA good balance between in vitro potency and improved in vivo efficacy due to better PK.
Long PEG (e.g., PEG12) Potentially slightly reduced Often enhanced Improved in vivo efficacy is frequently observed due to prolonged circulation and tumor accumulation.[2]
Very Long PEG (e.g., PEG24) May be reducedContext-dependentWhile PK is enhanced, in vitro potency can be compromised; the overall in vivo effect depends on the specific ADC and tumor model.[3][8]

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of ADCs with varying PEG linker lengths.

Protocol 1: Synthesis of ADCs using DBCO-NHCO-PEG-Amine Linkers

This protocol describes a two-step conjugation strategy involving the modification of an azide-functionalized antibody with a DBCO-PEG-payload construct.

1. Preparation of the DBCO-PEG-Payload:

  • The amine group of the DBCO-NHCO-PEG-amine linker is reacted with an activated form of the cytotoxic payload (e.g., an NHS ester or a carboxylic acid activated with coupling agents like HATU).

  • The reaction is typically carried out in an anhydrous organic solvent (e.g., DMF or DMSO).

  • The resulting DBCO-PEG-payload is purified by chromatography (e.g., HPLC).

2. Antibody-Payload Conjugation (SPAAC Click Chemistry):

  • The azide-functionalized antibody is prepared in a suitable buffer (e.g., PBS, pH 7.4).

  • The purified DBCO-PEG-payload is added to the antibody solution in a molar excess (typically 3-5 fold excess per azide (B81097) site).

  • The reaction mixture is incubated at room temperature or 37°C for 2-12 hours.

  • The resulting ADC is purified from unconjugated payload and linker using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

3. Characterization of the ADC:

  • Drug-to-Antibody Ratio (DAR): Determined by UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

  • Purity and Aggregation: Assessed by size-exclusion chromatography (SEC).

  • Integrity: Confirmed by SDS-PAGE and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of an ADC to kill cancer cells in culture.[1][9]

1. Cell Seeding:

  • Target cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium.

  • The plate is incubated overnight at 37°C with 5% CO₂ to allow for cell attachment.

2. ADC Treatment:

  • Serial dilutions of the ADCs with different PEG linker lengths, a non-targeting isotype control ADC, and the free payload are prepared in culture medium.

  • The medium from the cell plate is removed and replaced with the ADC solutions.

  • The plate is incubated for 72-96 hours at 37°C with 5% CO₂.

3. MTT Addition and Incubation:

  • 20 µL of 5 mg/mL MTT solution in PBS is added to each well.[1]

  • The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[1]

4. Formazan Solubilization:

  • The medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[1]

5. Absorbance Measurement:

  • The absorbance is read at 570 nm using a microplate reader.[9][10]

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Visualizing the Impact and Workflow

Diagrams illustrating the experimental workflow and the conceptual impact of PEG linker length can aid in understanding these complex relationships.

ADC_Synthesis_Workflow cluster_payload_activation Payload Activation & Linker Attachment cluster_conjugation Antibody Conjugation (SPAAC) cluster_purification Purification & Characterization Payload Cytotoxic Payload (with reactive group) DBCO_PEG_Payload DBCO-PEG-Payload Payload->DBCO_PEG_Payload Activation & Coupling DBCO_PEG_Amine DBCO-NHCO-PEG-Amine DBCO_PEG_Amine->DBCO_PEG_Payload ADC Antibody-Drug Conjugate (ADC) DBCO_PEG_Payload->ADC Click Chemistry Azide_Ab Azide-functionalized Antibody Azide_Ab->ADC Purification Purification (SEC/TFF) ADC->Purification Characterization Characterization (DAR, Purity) Purification->Characterization

Caption: Workflow for ADC Synthesis using DBCO-PEG Linkers.

PEG_Length_Impact cluster_linker PEG Linker Length cluster_properties Resulting ADC Properties Short_PEG Short PEG (e.g., PEG4) PK Pharmacokinetics Short_PEG->PK Rapid Clearance Potency In Vitro Potency Short_PEG->Potency High Medium_PEG Medium PEG (e.g., PEG8) Medium_PEG->PK Improved Efficacy In Vivo Efficacy Medium_PEG->Efficacy Balanced Long_PEG Long PEG (e.g., PEG12/PEG24) Long_PEG->PK Extended Half-life Solubility Solubility & Stability Long_PEG->Solubility Increased Long_PEG->Efficacy Often Increased Long_PEG->Potency May Decrease

Caption: Impact of PEG Linker Length on ADC Properties.

Conclusion

The length of the PEG linker is a critical parameter in the design of ADCs, with a significant impact on their therapeutic index.[2] While shorter PEG linkers may offer higher in vitro potency, longer linkers, such as PEG12, generally enhance pharmacokinetic properties and in vivo efficacy, particularly for ADCs with hydrophobic payloads.[2] However, the optimal PEG linker length is context-dependent and is influenced by the specific antibody, payload, and target antigen.[3] A systematic evaluation of a range of PEG linker lengths, using the standardized protocols outlined in this guide, is crucial for the rational design and development of safe and effective antibody-drug conjugates.

References

A Head-to-Head Comparison: DBCO-NHCO-PEG12-amine vs. SMCC Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, particularly for targeted therapeutics like antibody-drug conjugates (ADCs). The linker's properties profoundly influence the stability, efficacy, pharmacokinetics, and safety of the final product. This guide provides an objective, data-driven comparison between a modern, PEGylated click chemistry linker, DBCO-NHCO-PEG12-amine, and a conventional maleimide-based crosslinker, SMCC.

This comparison delves into their respective chemistries, impact on drug-to-antibody ratios (DAR), stability, and overall performance, supported by experimental protocols and data to inform the selection of the most appropriate linker for specific research and development needs.

Executive Summary of Key Differences

The fundamental distinction between these two linkers lies in their reaction mechanisms and physicochemical properties. This compound utilizes a bioorthogonal, copper-free click chemistry reaction, offering high specificity and biocompatibility.[1] The inclusion of a 12-unit polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, which can be advantageous when working with hydrophobic payloads.[2][3][4] In contrast, SMCC is a heterobifunctional crosslinker that couples primary amines to sulfhydryl groups, a well-established but potentially less specific method.[5][6] The hydrophobic nature of SMCC can present challenges, such as aggregation, especially with hydrophobic drugs at higher DARs.[2]

Data Presentation: A Comparative Analysis

The following table summarizes the key performance characteristics of this compound and SMCC linkers based on available data.

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)NHS ester reaction with primary amines and maleimide (B117702) reaction with sulfhydryls
Specificity High bioorthogonal specificity; DBCO reacts exclusively with azides.[1]NHS esters can react with any accessible primary amine (e.g., lysine), and maleimides react with sulfhydryls.
Biocompatibility Excellent; copper-free click chemistry is suitable for in vivo applications.Generally good, but the maleimide group can have off-target reactions.
Hydrophilicity High, due to the PEG12 spacer.[2][3][4]Low; the linker is hydrophobic.[2]
Drug-to-Antibody Ratio (DAR) Higher DARs are achievable without significant aggregation, especially with hydrophobic payloads.[2][4]Limited DAR to avoid aggregation, particularly with hydrophobic drugs.[2]
Stability of Conjugate Forms a highly stable triazole linkage.[1]Forms a stable amide bond and a thioether bond. However, the thioether bond can be susceptible to retro-Michael addition, leading to payload loss.[7]
In Vivo Half-Life The hydrophilic PEG spacer can contribute to an extended half-life of the conjugate.[2]Generally results in a shorter half-life compared to PEGylated alternatives.[2]
Potential for Aggregation Low, the hydrophilic PEG spacer mitigates aggregation.[2][3][4]Higher potential for aggregation, especially with hydrophobic payloads.[2]
Bystander Effect As a non-cleavable linker, it relies on the degradation of the antibody for payload release, which may limit the bystander effect.[8][9]As a non-cleavable linker, it also limits the bystander effect, as the payload is released after lysosomal degradation of the antibody.[8][10]

Signaling Pathways and Experimental Workflows

The choice of linker dictates the entire workflow of bioconjugation, from initial antibody modification to the final purification and analysis of the conjugate.

Logical Relationship of Linker Properties and ADC Performance

cluster_DBCO This compound cluster_SMCC SMCC cluster_Performance ADC Performance Metrics DBCO_Chem SPAAC Click Chemistry DBCO_Spec High Specificity DBCO_Chem->DBCO_Spec DBCO_Prop High Hydrophilicity (PEG12) DAR Higher DAR DBCO_Prop->DAR enables Aggregation Reduced Aggregation DBCO_Prop->Aggregation prevents HalfLife Longer Half-Life DBCO_Prop->HalfLife contributes to DBCO_Stab Stable Triazole Linkage Stability Improved In Vivo Stability DBCO_Stab->Stability SMCC_Chem Amine-Thiol Coupling SMCC_Prop Hydrophobic SMCC_Prop->DAR limits SMCC_Prop->Aggregation can cause SMCC_Prop->HalfLife shorter SMCC_Spec Less Specific (Lysine targeting) SMCC_Stab Thioether Bond (potential instability) SMCC_Stab->Stability less stable Toxicity Reduced Off-Target Toxicity Aggregation->Toxicity Stability->Toxicity HalfLife->Toxicity

Caption: Logical flow from linker properties to ADC performance outcomes.

Experimental Workflow for this compound Conjugation

A 1. Antibody Preparation (Buffer exchange to amine-free buffer) D 4. Antibody-Linker Conjugation (React DBCO-linker with antibody's primary amines) A->D B 2. Payload Modification (Introduce azide (B81097) group to payload) E 5. Click Reaction (React DBCO-modified antibody with azide-modified payload) B->E C 3. DBCO-Linker Activation (Activate amine group of DBCO-linker with payload's reactive group) C->D D->E F 6. Purification (Size-Exclusion Chromatography) E->F G 7. Characterization (Determine DAR, purity, and aggregation) F->G

Caption: General experimental workflow for antibody-drug conjugation using this compound.

Experimental Workflow for SMCC Conjugation

A 1. Antibody Preparation (Ensure amine-free buffer) C 3. Antibody Activation with SMCC (React antibody's primary amines with NHS ester of SMCC) A->C B 2. Payload Preparation (Ensure presence of a free thiol group) E 5. Conjugation (React maleimide-activated antibody with thiol-containing payload) B->E D 4. Removal of Excess SMCC (Desalting column) C->D D->E F 6. Purification (Size-Exclusion or Hydrophobic Interaction Chromatography) E->F G 7. Characterization (Determine DAR, purity, and aggregation) F->G

Caption: General experimental workflow for antibody-drug conjugation using the SMCC linker.

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol outlines a general procedure for conjugating a payload to an antibody using the this compound linker. This typically involves a two-step process where the antibody is first functionalized with the DBCO linker, followed by the click reaction with an azide-modified payload.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Activation reagents for the amine group of the linker (e.g., NHS/EDC if the payload has a carboxylic acid)

  • Azide-modified payload

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., Tris or glycine (B1666218) solution)

  • Desalting columns or size-exclusion chromatography (SEC) system

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody solution (typically 1-10 mg/mL) is in an amine-free buffer like PBS.[5] If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Activation of this compound (if necessary):

    • The primary amine on the DBCO linker can be reacted with various functional groups on the payload. For a payload with a carboxylic acid, activate the acid with NHS/EDC before reacting it with the DBCO linker's amine.

  • Antibody Modification with DBCO-linker:

    • Prepare a stock solution of the activated DBCO-linker in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the DBCO-linker solution to the antibody solution.[11] The final concentration of DMSO should not exceed 10% to maintain antibody integrity.[11]

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[]

  • Removal of Excess Linker:

    • Remove unreacted DBCO-linker using a desalting column or SEC.[13]

  • Click Reaction:

    • Add the azide-modified payload to the DBCO-functionalized antibody solution at a 2- to 4-fold molar excess.[14]

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[13][14]

  • Purification of the ADC:

    • Purify the resulting ADC using SEC to remove unreacted payload and any aggregates.[15]

  • Characterization:

    • Determine the DAR using UV-Vis spectroscopy or mass spectrometry.

    • Assess the purity and aggregation level of the ADC using SEC-HPLC.

Protocol 2: Antibody Conjugation with SMCC

This protocol describes the two-step conjugation of a thiol-containing payload to an antibody via its lysine (B10760008) residues using the SMCC linker.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • SMCC crosslinker

  • Thiol-containing payload

  • Anhydrous DMSO or DMF

  • Desalting columns

  • Reaction buffers: Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2) and Thiol Reaction Buffer.[5]

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 1-10 mg/mL in Amine Reaction Buffer.[5]

  • Antibody Activation with SMCC:

    • Prepare a stock solution of SMCC in anhydrous DMSO (e.g., 50 mM).[16]

    • Add a 20-fold molar excess of the SMCC solution to the antibody solution.[16]

    • Incubate for 30-60 minutes at room temperature.[16]

  • Removal of Excess SMCC:

    • Immediately after incubation, remove unreacted SMCC using a desalting column equilibrated with Thiol Reaction Buffer.[5] This step is crucial to prevent quenching of the thiol-containing payload.[5]

  • Conjugation of Payload:

    • Dissolve the thiol-containing payload in a compatible solvent like DMSO.

    • Add the payload solution to the maleimide-activated antibody solution. The molar ratio will depend on the desired DAR.

    • Incubate for 1-2 hours at room temperature.[]

  • Quenching (Optional):

    • The reaction can be quenched by adding an excess of a thiol-containing molecule like cysteine to cap any unreacted maleimide groups.[]

  • Purification of the ADC:

    • Purify the ADC using SEC or hydrophobic interaction chromatography (HIC) to remove unreacted payload, linker, and any aggregates.

  • Characterization:

    • Determine the DAR using UV-Vis spectroscopy or mass spectrometry.

    • Assess the purity and aggregation of the final ADC by SEC-HPLC.

Conclusion

The choice between this compound and SMCC linkers is highly dependent on the specific application and the properties of the payload.

Choose this compound when:

  • High biocompatibility is critical: The copper-free click chemistry is ideal for in vivo applications.

  • Working with hydrophobic payloads: The PEG12 spacer enhances solubility and allows for higher DARs without aggregation.[2][4]

  • High specificity is required: The bioorthogonal nature of the reaction minimizes side reactions.[1]

Choose SMCC when:

  • Working with a well-established system: SMCC is a robust and well-documented linker for conjugating molecules with available primary amines and thiols.

  • A hydrophobic linker is acceptable or desired: For certain applications, the hydrophobicity of SMCC may not be a significant drawback.

  • Cost is a primary consideration: SMCC is generally a more economical option.

Ultimately, the optimal linker choice should be guided by empirical data from in vitro and in vivo studies that evaluate the stability, efficacy, and toxicity of the specific bioconjugate. This guide provides the foundational information and protocols to embark on such an evaluation.

References

A Head-to-Head Comparison of Bioconjugation Chemistries: DBCO vs. Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the precise and stable attachment of molecules to proteins, antibodies, and other biomolecules is paramount for the development of effective therapeutics, diagnostics, and research reagents. Among the plethora of available chemical ligation strategies, strain-promoted alkyne-azide cycloaddition (SPAAC), utilizing reagents like DBCO-NHCO-PEG12-amine, and maleimide-thiol chemistry stand out as two of the most prevalent methods. This guide provides an objective comparison of these two powerful techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal chemistry for their specific application.

Executive Summary

Dibenzocyclooctyne (DBCO) chemistry, a cornerstone of "click chemistry," offers a highly specific and bioorthogonal reaction between a DBCO-functionalized molecule and an azide-modified partner. This reaction forms an exceptionally stable triazole linkage. In contrast, maleimide (B117702) chemistry targets the thiol group of cysteine residues, forming a thioether bond through a Michael addition reaction. While widely used, the stability of the resulting maleimide-thiol adduct can be a concern due to its susceptibility to retro-Michael reaction and thiol exchange in biological environments.

Recent studies and comparative analyses underscore that click chemistry, and by extension the use of DBCO linkers, can provide greater control over conjugation stoichiometry and may result in conjugates with better preservation of biological function compared to the more random nature of maleimide-thiol coupling.[1][2]

At a Glance: DBCO vs. Maleimide Chemistry

FeatureThis compound (via SPAAC)Maleimide Chemistry
Reactive Partners DBCO (dibenzocyclooctyne) and Azide (B81097)Maleimide and Thiol (Sulfhydryl)
Reaction Type Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Michael Addition
Bond Formed Stable TriazoleThioether (Thiosuccinimide)
Specificity High, bioorthogonal (reacts only with azides)[3][4]High selectivity for thiols at neutral pH[5][6][7]
Reaction pH Wide range, typically 4-9Optimal at pH 6.5-7.5[4][5]
Catalyst Required No (copper-free)[3][4]No
Conjugate Stability Very high, resistant to hydrolysis and enzymatic cleavageSusceptible to retro-Michael reaction and thiol exchange[8][9][10][11]
Half-life in presence of GSH ~71 minutes (DBCO-Azide)[12]~4 minutes (Maleimide-Thiol)[12]
Key Advantages Bioorthogonality, high stability of conjugate, controlled stoichiometry[1]Targets readily available cysteine residues, well-established protocols
Key Disadvantages DBCO's hydrophobicity can cause aggregation[13][14], requires introduction of an azide groupConjugate instability[8][9][10], potential for off-target reactions at higher pH[4]

Reaction Mechanisms

The fundamental difference between DBCO and maleimide chemistries lies in their reaction mechanisms, which dictates their specificity and the stability of the final conjugate.

DBCO-Azide (SPAAC) Chemistry

DBCO reagents react with azide-functionalized molecules through a strain-promoted alkyne-azide [3+2] cycloaddition. The inherent ring strain of the DBCO molecule allows this reaction to proceed efficiently without the need for a cytotoxic copper catalyst, making it ideal for use in biological systems.[3][4] The resulting triazole linkage is extremely stable.

DBCO_Mechanism cluster_product Product DBCO DBCO-R1 Triazole R1-Triazole-R2 DBCO->Triazole + Azide N3-R2 Azide->Triazole Maleimide_Mechanism cluster_product Product Maleimide Maleimide-R1 Thioether R1-S-R2 (Thioether) Maleimide->Thioether + Thiol HS-R2 Thiol->Thioether Conjugation_Workflow cluster_dbco DBCO-Azide Pathway cluster_maleimide Maleimide-Thiol Pathway start_dbco Start with Protein & Azide-Molecule activate_protein Activate Protein with DBCO-NHS Ester start_dbco->activate_protein quench_dbco Quench Excess DBCO activate_protein->quench_dbco purify_dbco_protein Purify DBCO-Protein quench_dbco->purify_dbco_protein click_reaction Perform Click Reaction purify_dbco_protein->click_reaction final_purification Final Conjugate Purification click_reaction->final_purification Final Purification (e.g., SEC) start_maleimide Start with Thiol-Containing Protein reduce_disulfides Reduce Disulfides (Optional) start_maleimide->reduce_disulfides conjugate_maleimide Conjugate with Maleimide Reagent reduce_disulfides->conjugate_maleimide conjugate_maleimide->final_purification final_conjugate Characterize Final Conjugate final_purification->final_conjugate

References

A Comparative Guide to Cleavable and Non-Cleavable DBCO Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a pivotal decision in the design of targeted drug delivery systems such as antibody-drug conjugates (ADCs). Among the various conjugation technologies, the strain-promoted alkyne-azide cycloaddition (SPAAC) using dibenzocyclooctyne (DBCO) has gained prominence due to its bioorthogonal nature, allowing for efficient conjugation without the need for a cytotoxic copper catalyst. This guide provides an objective comparison of cleavable and non-cleavable DBCO linkers, supported by experimental data and detailed methodologies, to facilitate the rational design of next-generation drug conjugates.

Executive Summary

The fundamental distinction between cleavable and non-cleavable DBCO linkers lies in their payload release mechanism, which in turn dictates their stability, efficacy, and safety profile.

Non-cleavable DBCO linkers form a highly stable bond between the antibody and the cytotoxic payload. The release of the drug is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[1][2] This inherent stability generally translates to higher plasma stability, minimizing premature drug release and reducing the risk of off-target toxicity.[2][3] However, the released payload remains attached to an amino acid residue from the antibody, which can sometimes reduce its potency and limit its ability to diffuse across cell membranes to kill neighboring cancer cells (a phenomenon known as the "bystander effect").[2][4]

Cleavable DBCO linkers , in contrast, are engineered with a labile moiety that is designed to be selectively cleaved under specific conditions prevalent within the tumor microenvironment or inside the target cell.[1] These triggers can include the acidic pH of endosomes and lysosomes, the high concentration of reducing agents like glutathione (B108866) in the cytoplasm, or the presence of specific enzymes such as cathepsins that are often overexpressed in tumor cells.[1] The release of an unmodified, potent payload can lead to a significant bystander effect, enhancing the therapeutic efficacy, particularly in heterogeneous tumors where not all cells express the target antigen.[4][5] However, this controlled release mechanism can sometimes be associated with lower plasma stability compared to non-cleavable linkers.[6]

The choice between a cleavable and non-cleavable DBCO linker is therefore a critical consideration and depends on the specific therapeutic strategy, the nature of the target antigen, the properties of the payload, and the desired balance between efficacy and safety.[7]

Performance Comparison: A Data-Driven Analysis

While direct head-to-head comparative studies for ADCs utilizing exclusively DBCO-based cleavable versus non-cleavable linkers are not extensively available in the public domain, the following sections present representative data from well-characterized ADCs with other linker types to illustrate the expected performance differences. This data provides a valuable framework for understanding the implications of choosing a cleavable or non-cleavable strategy.

In Vitro Cytotoxicity

The in vitro potency of an ADC is typically determined by its half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. Lower IC50 values indicate higher potency.

Linker TypeADC ExampleTarget Cell LineIC50 (ng/mL)Bystander Killing of Antigen-Negative CellsReference
Cleavable Trastuzumab-vc-MMAESK-BR-3 (HER2+++)0.5Yes[8]
Non-cleavable Trastuzumab-DM1 (T-DM1)SK-BR-3 (HER2+++)3No[8]
Cleavable Trastuzumab-vc-MMAEJIMT-1 (HER2++)10Yes[8]
Non-cleavable Trastuzumab-DM1 (T-DM1)JIMT-1 (HER2++)30No[8]

Key Findings:

  • ADCs with cleavable linkers often exhibit higher potency in vitro, as evidenced by lower IC50 values.

  • The ability of the released payload from cleavable linkers to diffuse and kill neighboring antigen-negative cells (bystander effect) is a key advantage, particularly for heterogeneous tumors.

  • Non-cleavable linkers, while still potent, may show reduced activity, especially in cell lines with lower antigen expression, due to the lack of a bystander effect.

Plasma Stability

The stability of an ADC in circulation is crucial for its safety and efficacy. Premature release of the payload can lead to systemic toxicity and reduced therapeutic index.

Linker TypeADC ExamplePlasma Half-life (t½)SpeciesReference
Non-cleavable Trastuzumab-DM1 (T-DM1)~3-4 daysHuman[8]
Cleavable Trastuzumab-vc-MMAE~2-3 daysHuman[8]
Cleavable Inotuzumab ozogamicin (B1678132) (hydrazone linker)~2 daysHuman[9]

Key Findings:

  • Non-cleavable linkers generally demonstrate superior plasma stability, leading to a longer half-life of the intact ADC in circulation.[3][8]

  • Cleavable linkers, while designed for controlled release, can sometimes exhibit a shorter plasma half-life due to a low level of premature cleavage.[8]

In Vivo Efficacy

The ultimate measure of an ADC's performance is its ability to inhibit tumor growth in preclinical animal models.

Linker TypeADC ExampleTumor ModelDosingTumor Growth Inhibition (TGI)Reference
Cleavable Trastuzumab-vc-MMAEJIMT-1 XenograftSingle dose, 3 mg/kgSuperior efficacy compared to T-DM1[10]
Non-cleavable Trastuzumab-DM1 (T-DM1)JIMT-1 XenograftSingle dose, 3 mg/kgLess efficacious than Trastuzumab-vc-MMAE[10]
Cleavable Anti-CD30-vc-MMAEAnaplastic Large Cell Lymphoma XenograftSingle dose, 1 mg/kgComplete tumor regression[6]
Non-cleavable Anti-CD30-SMCC-DM1Anaplastic Large Cell Lymphoma XenograftSingle dose, 1 mg/kgSlower tumor regression[6]

Key Findings:

  • In preclinical models of heterogeneous tumors, ADCs with cleavable linkers can demonstrate superior efficacy due to the bystander effect.[10]

  • For tumors with high and uniform antigen expression, ADCs with non-cleavable linkers can be highly effective and may offer a better safety profile.[11]

  • The choice of linker can significantly impact the therapeutic window of an ADC in vivo.

Signaling Pathways and Mechanisms of Action

The cytotoxic payloads delivered by ADCs typically induce cell death by targeting critical cellular machinery. A common payload, monomethyl auristatin E (MMAE), is a potent anti-tubulin agent that disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

MMAE_Mechanism Mechanism of Action of MMAE Payload ADC ADC Internalization and Trafficking to Lysosome Payload_Release Payload Release (Cleavable or Non-cleavable) ADC->Payload_Release MMAE Free MMAE Payload_Release->MMAE Tubulin_Polymerization Tubulin Polymerization Microtubule_Formation Microtubule Formation Tubulin_Polymerization->Microtubule_Formation Mitotic_Spindle Mitotic Spindle Assembly Microtubule_Formation->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis MMAE->Tubulin_Polymerization Inhibits

Mechanism of action of the MMAE payload.

Experimental Workflows

The following diagram illustrates a general workflow for the comparative evaluation of ADCs with cleavable and non-cleavable DBCO linkers.

ADC_Evaluation_Workflow Comparative Evaluation Workflow for ADCs cluster_synthesis ADC Synthesis and Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis_Cleavable Synthesis of ADC (Cleavable DBCO Linker) Characterization Characterization (DAR, Purity, etc.) Synthesis_Cleavable->Characterization Synthesis_NonCleavable Synthesis of ADC (Non-cleavable DBCO Linker) Synthesis_NonCleavable->Characterization Cytotoxicity_Assay Cytotoxicity Assay (IC50) Characterization->Cytotoxicity_Assay Bystander_Assay Bystander Effect Assay Characterization->Bystander_Assay Plasma_Stability Plasma Stability Assay Characterization->Plasma_Stability Xenograft_Model Xenograft Tumor Model Cytotoxicity_Assay->Xenograft_Model Bystander_Assay->Xenograft_Model Plasma_Stability->Xenograft_Model Efficacy_Study Efficacy Study (TGI) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity/Safety Assessment Xenograft_Model->Toxicity_Study Data_Analysis Data Analysis and Comparison Efficacy_Study->Data_Analysis Toxicity_Study->Data_Analysis

A generalized workflow for ADC evaluation.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linkers.

General Protocol for DBCO-NHS Ester Conjugation to an Antibody

This protocol outlines the general steps for conjugating a DBCO-NHS ester to an antibody via available lysine (B10760008) residues.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer.

  • DBCO-NHS Ester Solution Preparation: Immediately before use, dissolve the DBCO-NHS ester in the organic solvent to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5-20 molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent antibody denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification: Remove the unreacted DBCO-NHS ester and byproducts by size-exclusion chromatography (desalting column) or dialysis.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (antigen-positive and antigen-negative)

  • Complete cell culture medium

  • ADC constructs (cleavable and non-cleavable)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and add them to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each ADC.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the extent of premature payload release in plasma.

Materials:

  • ADC constructs

  • Human or mouse plasma

  • Incubator at 37°C

  • Protein A or G magnetic beads for ADC capture

  • LC-MS/MS system for analysis

Procedure:

  • Incubation: Incubate the ADC in plasma at a final concentration of 0.1-1 mg/mL at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • ADC Capture: At each time point, capture the ADC from the plasma sample using Protein A or G beads.

  • Analysis of Intact ADC: Elute the captured ADC and analyze by LC-MS to determine the average DAR. A decrease in DAR over time indicates linker instability.

  • Analysis of Released Payload: Alternatively, the plasma supernatant can be analyzed by LC-MS/MS to quantify the amount of released payload.

In Vivo Efficacy Study in a Xenograft Model

This study assesses the anti-tumor activity of the ADCs in an animal model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line for tumor implantation

  • ADC constructs

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth.

  • Group Randomization: When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADCs and vehicle control to the respective groups, typically via intravenous injection.

  • Tumor Measurement and Body Weight: Measure the tumor volume and body weight of the mice 2-3 times per week.

  • Study Endpoint: The study is concluded when the tumors in the control group reach a predefined maximum size or after a specified duration.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion: Selecting the Optimal Linker

The choice between a cleavable and non-cleavable DBCO linker is a multifaceted decision that requires a thorough evaluation of the therapeutic goals.

Cleavable DBCO linkers are often favored for their potential to induce a potent bystander effect, which can be highly advantageous for treating heterogeneous tumors.[4] The release of an unmodified payload can also lead to higher in vitro potency. However, careful consideration must be given to their plasma stability to minimize off-target toxicity.

Non-cleavable DBCO linkers offer the significant advantage of enhanced plasma stability, which can lead to a wider therapeutic window and a better safety profile.[2][3] They are particularly well-suited for targeting tumors with high and uniform antigen expression where a localized cytotoxic effect is desired. The absence of a bystander effect, however, may limit their efficacy in some contexts.

Ultimately, the optimal DBCO linker strategy is not universal but is instead dependent on the specific biological context of the disease and the physicochemical properties of the ADC components. A comprehensive preclinical evaluation, employing the robust experimental methodologies outlined in this guide, is paramount to making an informed decision and advancing the most promising ADC candidate toward clinical development.

References

Characterizing DBCO-Labeled Antibodies: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensure their efficacy and safety. Dibenzocyclooctyne (DBCO)-labeled antibodies, key components in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, require rigorous analysis to confirm successful labeling and determine the degree of labeling (DOL). This guide provides an objective comparison of mass spectrometry with other common analytical techniques for the characterization of DBCO-labeled antibodies, supported by experimental data and detailed protocols.

Mass spectrometry (MS) has emerged as a powerful tool for the detailed characterization of antibodies and their conjugates due to its high sensitivity, accuracy, and ability to provide comprehensive structural information.[1][2] It allows for the determination of not only the molecular weight of the intact antibody and its subunits but also the distribution of drug-to-antibody ratios (DAR) in antibody-drug conjugates (ADCs).[1][3]

Comparative Analysis of Characterization Techniques

The choice of analytical technique for characterizing DBCO-labeled antibodies depends on the specific information required, the available instrumentation, and the desired throughput. While mass spectrometry offers unparalleled detail, other methods provide valuable and often complementary information.

TechniqueInformation ProvidedSample TypeThroughputCostKey AdvantagesLimitations
Mass Spectrometry (MS) - Intact mass of conjugate- Degree of Labeling (DOL)- Heterogeneity of labeling- Confirmation of conjugation site (with MS/MS)SolutionLow-MediumHighHigh accuracy and resolution, provides detailed structural information, can analyze complex mixtures.[1][4]Requires specialized equipment and expertise, can be time-consuming.[5]
UV-Vis Spectroscopy - Quantitative (DOL)SolutionHighLowSimple, rapid, and widely available.[5][6]Indirect measurement; potential interference from other molecules that absorb at similar wavelengths.[5] The accuracy depends on the molar extinction coefficients of the antibody and DBCO.[7]
Reverse-Phase HPLC (RP-HPLC) - Confirmation of conjugation- Purification of conjugate- Relative quantification of labeled vs. unlabeled antibodySolutionMediumMediumHigh resolution and sensitivity, provides both qualitative and quantitative data, can be used for purification.[5]Can be time-consuming for method development.[5]
Fluorescence Spectroscopy - Quantitative (DOL)SolutionHighMediumHigh sensitivity.[6]Requires a fluorescent probe to react with the DBCO group; potential for quenching or background fluorescence.[6]
SDS-PAGE - Qualitative confirmation of conjugationGelHighLowSimple and widely available for assessing changes in molecular weight.Low resolution, not quantitative, and small mass changes due to DBCO labeling may not be easily detectable.

In-Depth Look at Mass Spectrometry

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides a detailed molecular profile of DBCO-labeled antibodies. Both top-down and middle-down MS approaches are increasingly popular for analyzing intact antibodies and their large subunits, respectively.[1][8] These methods preserve information about post-translational modifications and the distribution of conjugated moieties.[1]

A key application of MS in this context is the "click-and-release" strategy, where DBCO-labeled antibodies are used to capture and then release a mass-tagged reporter molecule for quantification by LC-MS/MS. This technique offers excellent sensitivity, with limits of detection in the picomolar range.

Experimental Protocols

Protocol 1: General Labeling of Antibodies with DBCO-NHS Ester

This protocol describes a common method for labeling antibodies with a DBCO moiety using an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester (dissolved in anhydrous DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Desalting spin columns or size-exclusion chromatography system

Procedure:

  • Prepare the antibody solution at a concentration of 1-5 mg/mL in the reaction buffer.[7]

  • Add the DBCO-NHS ester solution to the antibody solution at a specific molar excess (e.g., 6-fold molar excess).[9]

  • Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.[9]

  • Remove unreacted DBCO-NHS ester using a desalting spin column or size-exclusion chromatography.[7]

  • Determine the antibody concentration and degree of labeling using UV-Vis spectroscopy by measuring the absorbance at 280 nm and ~309 nm.[5][7]

Protocol 2: Characterization of DBCO-Labeled Antibody by LC-MS

This protocol outlines the general steps for analyzing a DBCO-labeled antibody using LC-MS.

Instrumentation and Reagents:

  • LC-MS system (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.[10]

  • Reversed-phase column suitable for protein analysis (e.g., C4 or C8)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Optional: PNGase F for deglycosylation to simplify mass spectra.[10]

Procedure:

  • Sample Preparation: Dilute the purified DBCO-labeled antibody to a suitable concentration (e.g., 0.1-1 mg/mL) in Mobile Phase A. For subunit analysis, the antibody may be reduced using a reducing agent like DTT.

  • LC Separation: Inject the sample onto the reversed-phase column. Elute the antibody using a linear gradient of Mobile Phase B. A typical gradient might be 5-95% B over 30-60 minutes.[5]

  • MS Analysis: Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 800-4000 m/z). The instrument should be calibrated prior to analysis.[10]

  • Data Processing: Deconvolute the raw mass spectra to obtain the zero-charge mass of the antibody and its labeled variants. The mass shift corresponding to the addition of DBCO moieties will allow for the determination of the degree of labeling.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the characterization of DBCO-labeled antibodies and the logical relationship between different characterization techniques.

G cluster_0 Antibody Labeling cluster_1 Characterization mAb Monoclonal Antibody Reaction Conjugation Reaction mAb->Reaction DBCO_NHS DBCO-NHS Ester DBCO_NHS->Reaction Purification Purification (SEC / Desalting) Reaction->Purification Labeled_mAb DBCO-Labeled Antibody Purification->Labeled_mAb LC_MS LC-MS Analysis Labeled_mAb->LC_MS UV_Vis UV-Vis Spectroscopy Labeled_mAb->UV_Vis RP_HPLC RP-HPLC Analysis Labeled_mAb->RP_HPLC SDS_PAGE SDS-PAGE Labeled_mAb->SDS_PAGE Intact_Mass Intact Mass & DOL LC_MS->Intact_Mass Provides DOL_Quant DOL Quantification UV_Vis->DOL_Quant Provides Purity Purity & Conjugation Confirmation RP_HPLC->Purity Provides MW_Shift Molecular Weight Shift SDS_PAGE->MW_Shift Provides

Workflow for DBCO-antibody conjugation and characterization.

G cluster_MS Mass Spectrometry cluster_Alternatives Alternative Techniques Central_Node DBCO-Labeled Antibody Characterization MS Mass Spectrometry Central_Node->MS UV_Vis UV-Vis Spectroscopy Central_Node->UV_Vis HPLC RP-HPLC Central_Node->HPLC Fluorescence Fluorescence Assay Central_Node->Fluorescence MS_Info - Intact Mass - Degree of Labeling - Heterogeneity - Structural Confirmation MS->MS_Info UV_Vis_Info - DOL Quantification UV_Vis->UV_Vis_Info HPLC_Info - Purity Check - Relative Quantification HPLC->HPLC_Info Fluorescence_Info - Sensitive DOL Quantification Fluorescence->Fluorescence_Info

Comparison of Mass Spectrometry and alternative techniques.

References

A Researcher's Guide to Quantifying DBCO Labeling Efficiency on Proteins

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of "click chemistry," is prized for its high specificity and biocompatibility. Central to this reaction is the dibenzocyclooctyne (DBCO) group, which reacts selectively with azides without the need for a cytotoxic copper catalyst. For researchers developing antibody-drug conjugates (ADCs), imaging agents, or other protein-based tools, accurately quantifying the number of DBCO molecules attached to a protein is a critical step for ensuring reproducibility and optimal performance.

This guide provides a comparative overview of common methods used to determine DBCO labeling efficiency, expressed as the Degree of Labeling (DOL)—the average number of DBCO molecules conjugated per protein molecule. We compare techniques ranging from the straightforward and accessible to the highly precise, providing the experimental frameworks to support your selection.

Below is the general workflow for labeling a protein with a DBCO-NHS ester, a common reagent that targets primary amines (e.g., lysine (B10760008) residues) on the protein surface.

cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Quantification P Protein Solution in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) Mix Combine Protein and DBCO-NHS Ester (5-20 fold molar excess) P->Mix DBCO DBCO-NHS Ester Stock Solution (in anhydrous DMSO) DBCO->Mix Incubate Incubate (e.g., 1 hr at RT) Mix->Incubate Reaction Purify Remove Excess DBCO (e.g., Desalting Column, Dialysis) Incubate->Purify Post-Reaction Quant Quantify Labeling Efficiency (DOL) Purify->Quant Analysis

Caption: General workflow for DBCO-protein conjugation.

Comparison of Quantification Methods

Choosing the right method to quantify DBCO labeling depends on the required accuracy, sample purity, and available instrumentation. While UV-Vis spectrophotometry is often sufficient for routine checks, mass spectrometry provides the most definitive and detailed analysis.

Method Principle Pros Cons Typical DOL Range
UV-Vis Spectrophotometry Measures absorbance of the protein (at 280 nm) and the DBCO group (at ~309 nm) to calculate the molar ratio.Rapid, simple, requires common lab equipment (spectrophotometer).Requires a pure sample, less accurate for low DOL, protein extinction coefficient must be known, potential interference from other UV-absorbing molecules.1 - 15
SDS-PAGE with Densitometry The addition of DBCO groups causes a slight increase in molecular weight, visible as a band shift on a gel. The relative intensity of labeled vs. unlabeled bands is measured.Visual confirmation of conjugation, widely available equipment, can detect gross heterogeneity.Semi-quantitative at best, low resolution, insensitive to small mass changes, requires careful standardization for accuracy.2 - 10
Mass Spectrometry (MS) Directly measures the mass of the intact protein. The mass shift corresponds to the number of attached DBCO molecules.Highly accurate and precise, provides distribution of species (DOL=0, 1, 2...), can detect subtle mass changes.Requires expensive, specialized equipment and expertise, sample preparation can be complex.0 - 20+
Fluorescence Assay (via Azide-Fluorophore) The DBCO-labeled protein is reacted with an excess of an azide-containing fluorophore. The fluorescence intensity is then measured and compared to a standard curve.Very high sensitivity, good for low DOL, can be adapted to plate-reader formats.Indirect method, requires an additional reaction step, potential for quenching or steric hindrance, requires a fluorometer.0.1 - 10

Detailed Experimental Protocols

UV-Vis Spectrophotometry

This is the most common method for estimating the Degree of Labeling. It relies on the Beer-Lambert law to determine the concentration of both the protein and the attached DBCO moiety.[1][2][3][4][5][6]

cluster_workflow UV-Vis Spectrophotometry Workflow Start Purified DBCO-Protein Conjugate Measure Measure Absorbance at 280 nm (A280) and 309 nm (A309) Start->Measure Calc_Prot Calculate Protein Concentration Measure->Calc_Prot Calc_DBCO Calculate DBCO Concentration Measure->Calc_DBCO Calc_DOL Calculate DOL Calc_Prot->Calc_DOL Calc_DBCO->Calc_DOL End DOL Value Calc_DOL->End cluster_workflow Mass Spectrometry Workflow Start Purified DBCO-Protein Conjugate Prepare Sample Preparation (e.g., Desalting) Start->Prepare Analyze Analyze via ESI-MS or MALDI-TOF MS Prepare->Analyze Deconvolute Deconvolute Mass Spectrum Analyze->Deconvolute Determine Determine Mass Shift & Species Distribution Deconvolute->Determine cluster_workflow Fluorescence Assay Workflow Start Purified DBCO-Protein Conjugate React React with excess Azide-Fluorophore Start->React Purify Remove unreacted Azide-Fluorophore React->Purify Measure Measure Fluorescence Intensity Purify->Measure Quantify Quantify vs. Standard Curve Measure->Quantify

References

A Researcher's Guide to Confirming DBCO Conjugation: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules using Dibenzocyclooctyne (DBCO) is a critical step in creating advanced bioconjugates, including antibody-drug conjugates (ADCs) and targeted imaging agents. Verifying the successful attachment of DBCO and the subsequent click chemistry reaction is paramount for ensuring the quality, efficacy, and safety of these complex molecules. This guide provides an objective comparison of common analytical methods for confirming DBCO conjugation, supported by experimental data and detailed protocols to aid in selecting the most appropriate technique for your research needs.

The choice of analytical method for confirming DBCO conjugation depends on several factors, including the nature of the biomolecule, the required level of detail, and the available instrumentation. This guide will delve into the principles, advantages, and limitations of several key techniques: UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

Comparative Analysis of Analytical Methods

The following table summarizes the key performance characteristics of the most common methods used to confirm and quantify DBCO conjugation.

FeatureUV-Vis SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)SDS-PAGE
Primary Information Degree of Labeling (DOL)Confirmation of conjugation, purity, and quantification of species with different labeling degrees.Precise mass measurement, confirmation of covalent bond formation, determination of drug-to-antibody ratio (DAR), and identification of conjugation sites.[1]Qualitative assessment of molecular weight shift.
Quantitative Data Yes (Average DOL)Yes (Relative quantification of species)Yes (Precise mass and DAR distribution)No (Qualitative)
Resolution LowHighVery HighLow
Throughput HighMediumLow to MediumHigh
Advantages Quick, simple, and non-destructive.[2]High resolution and sensitivity, provides both qualitative and quantitative data, and can be used for purification.[2]Provides the most accurate determination of molecular weight and detailed structural information.[3]Simple, widely available, and provides a quick qualitative assessment.[2]
Limitations Indirect method, can be affected by other molecules that absorb at similar wavelengths.[2]Can be time-consuming and requires specialized equipment.[2] Denaturing conditions in RP-HPLC may not be suitable for all proteins.[3]Requires specialized and expensive instrumentation, and can be complex to perform and interpret.Low resolution, not suitable for small molecule labeling, and does not provide precise quantitative data.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy

This protocol describes how to calculate the average number of DBCO molecules per protein.

Methodology:

  • Measure the absorbance of the purified DBCO-protein conjugate solution at 280 nm (A280) and 309 nm (A309) using a spectrophotometer.[3]

  • Calculate the concentration of the protein, correcting for the absorbance of the DBCO group at 280 nm.

  • Calculate the concentration of the DBCO moiety.

  • The Degree of Labeling (DOL) is calculated using the following formula[3][4]:

    DOL = (A309 * ε_protein) / ((A280 - (CF * A309)) * ε_DBCO)

    • A280 and A309: Absorbance values at 280 nm and 309 nm.

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[3]

    • ε_DBCO: Molar extinction coefficient of the DBCO group at 309 nm (~12,000 M⁻¹cm⁻¹).[3]

    • CF: Correction factor for the DBCO group's absorbance at 280 nm (typically around 0.90 to 1.089).[3]

Protocol 2: Analysis of DBCO Conjugates by Reverse-Phase HPLC (RP-HPLC)

This method separates the conjugated protein from the unconjugated protein based on hydrophobicity.

Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is required.[2]

  • A C4, C8, or C18 wide-pore column is typically used for protein separations.[3]

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a common starting point.[2] The gradient should be optimized for the specific conjugate.

  • Flow Rate: Typically 0.5 - 1.0 mL/min for analytical columns.[3]

  • Detection: Monitor the absorbance at 280 nm for the protein and 309 nm for the DBCO group.[3]

  • Analysis:

    • Inject an unconjugated protein standard to determine its retention time.

    • Inject the DBCO-conjugated sample. A successful conjugation is indicated by the appearance of a new peak with a longer retention time compared to the unconjugated protein, due to the increased hydrophobicity of the DBCO group.[2]

Protocol 3: Analysis of DBCO Conjugates by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions, making it suitable for analyzing the distribution of different drug-to-antibody ratios (DARs).[1][5]

Instrumentation and Columns:

  • An HPLC system with a UV detector and a HIC column (e.g., Butyl, Phenyl).[1][3]

Methodology:

  • Mobile Phase Preparation:

  • Gradient Elution: A descending salt gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.[3]

  • Flow Rate: 0.5 - 1.0 mL/min.[5]

  • Detection: Monitor the absorbance at 280 nm.[5]

  • Analysis: The addition of the hydrophobic DBCO group increases the protein's retention on the HIC column. This allows for the separation of unconjugated protein from conjugated species, and often, the separation of species with different numbers of conjugated DBCO moieties.[3]

Protocol 4: Mass Spectrometry (MS) Analysis of DBCO Conjugates

MS provides the most accurate molecular weight determination of the conjugate, confirming successful conjugation and allowing for the determination of the distribution of labeled species.[3]

Instrumentation:

  • Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.

Methodology:

  • Sample Preparation: The purified conjugate is desalted and prepared in a volatile buffer compatible with MS analysis.

  • Data Acquisition: Acquire the mass spectrum of the unconjugated protein and the DBCO-conjugated protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein and its conjugates.[1]

    • The mass difference between the unconjugated and conjugated protein peaks corresponds to the mass of the attached DBCO moiety.[1]

    • The distribution of peaks will indicate the heterogeneity of the conjugation, showing species with one, two, or more DBCO groups attached.[3]

Visualizing the Process: Workflows and Comparisons

To better illustrate the experimental and logical relationships, the following diagrams were generated using Graphviz.

DBCO_Conjugation_Workflow cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis Protein Target Protein Reaction Conjugation Reaction Protein->Reaction DBCO_Reagent DBCO-NHS Ester DBCO_Reagent->Reaction Purification Removal of Excess Reagent (e.g., Desalting Column) Reaction->Purification Crude Conjugate Analysis Analytical Confirmation Purification->Analysis Purified DBCO-Protein UV_Vis UV-Vis (DOL) Analysis->UV_Vis HPLC HPLC (Purity, Heterogeneity) Analysis->HPLC MS Mass Spec (Precise Mass, DAR) Analysis->MS SDS_PAGE SDS-PAGE (MW Shift) Analysis->SDS_PAGE

Caption: General workflow for DBCO-protein conjugation, purification, and analysis.

Analytical_Method_Comparison cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Analysis SDS_PAGE SDS-PAGE (Molecular Weight Shift) UV_Vis UV-Vis Spectroscopy (Average DOL) HPLC HPLC (Purity, Heterogeneity) MS Mass Spectrometry (Precise Mass, DAR) Conjugate DBCO-Conjugated Sample Conjugate->SDS_PAGE Conjugate->UV_Vis Conjugate->HPLC Conjugate->MS

Caption: Comparison of analytical methods for DBCO conjugation confirmation.

References

A Comparative Guide to the Stability of DBCO Linker Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable linker is a critical step in the development of bioconjugates, influencing not only the efficacy but also the stability and pharmacokinetic properties of the final product. Dibenzocyclooctyne (DBCO) linkers have become a cornerstone in the field of bioorthogonal chemistry, enabling copper-free click chemistry for the precise conjugation of biomolecules. However, the stability of the DBCO linker itself can vary depending on its chemical structure and the surrounding environment. This guide provides an objective comparison of the stability of different DBCO linker derivatives, supported by experimental data, to aid researchers in selecting the optimal linker for their specific application.

Understanding DBCO Linker Stability

The stability of a DBCO linker is paramount to ensure the integrity of the bioconjugate from its synthesis and storage to its application in complex biological systems. Several factors can influence the stability of the DBCO moiety, including pH, temperature, and the presence of nucleophiles such as thiols. Degradation of the DBCO group can lead to a loss of reactivity towards its azide (B81097) partner, resulting in lower conjugation yields and potentially inactive bioconjugates.

Comparison of DBCO Derivative Stability

The stability of DBCO linkers can be modulated by the nature of the functional group attached to the DBCO core (e.g., NHS ester, acid, maleimide) and the presence and length of a polyethylene (B3416737) glycol (PEG) spacer.

Hydrolytic Stability

The hydrolytic stability of the functional group is a key consideration, especially for derivatives like N-hydroxysuccinimide (NHS) esters that are used for conjugation to primary amines.

DBCO DerivativeConditionHalf-life / Remaining ActivityKey Observations
DBCO-NHS Ester pH 74-5 hoursProne to hydrolysis, which is a competing reaction to amine conjugation. Should be prepared fresh and used immediately.[1][2]
pH 81 hourHydrolysis rate increases with higher pH.
pH 8.610 minutesRapid hydrolysis at higher pH significantly reduces conjugation efficiency.
DBCO-acid Aqueous Buffer (pH 6-9)HighThe carboxylic acid group is generally stable under typical bioconjugation conditions.[3]
DBCO-Amide Physiological ConditionsVery HighAmide bonds are generally very stable under physiological conditions.[4]
DBCO-modified IgG 4°C or -20°C in buffer~95-97% reactivity after 4 weeks[2]Gradual loss of reactivity can occur over time due to oxidation or hydration of the triple bond.[5]
Stability in the Presence of Thiols

Thiols, such as glutathione (B108866) (GSH) present in the intracellular environment and in serum, can react with some linkers, affecting their stability.

Linker ChemistryReactive PartnersHalf-life in presence of GSHKey Stability Considerations
DBCO-Azide (SPAAC) DBCO + Azide~71 minutes[4]The hydrophobicity of the DBCO group can also contribute to faster clearance.[4]
BCN-Azide (SPAAC) BCN + Azide~6 hours[4]BCN is generally more stable to thiols like GSH compared to DBCO.[4]
Maleimide-Thiol Maleimide + Thiol~4 minutes[4]Susceptible to retro-Michael reaction and exchange with serum thiols.

The Influence of PEG Spacers on Stability

Polyethylene glycol (PEG) spacers are often incorporated into DBCO linkers to improve hydrophilicity, reduce aggregation, and minimize steric hindrance. While PEG itself is highly stable, its presence can indirectly influence the overall stability and performance of the bioconjugate. Longer PEG chains can enhance the stability of the conjugate in circulation by creating a hydrophilic shield, potentially reducing clearance rates.

Experimental Protocols

Protocol 1: Assessment of DBCO-Linker Hydrolytic Stability by HPLC

This protocol allows for the quantification of the degradation of a DBCO linker derivative in aqueous buffers over time.

Materials:

  • DBCO linker derivative (e.g., DBCO-NHS ester, DBCO-PEG4-acid)

  • Anhydrous DMSO or DMF

  • Aqueous buffers of choice (e.g., PBS at pH 7.4, carbonate buffer at pH 8.5)

  • Reverse-Phase HPLC (RP-HPLC) with a C18 column

  • UV Detector (monitoring at ~309 nm for DBCO)

  • Thermostated incubator

Procedure:

  • Prepare Stock Solution: Dissolve the DBCO linker in anhydrous DMSO to a concentration of 10 mM.

  • Prepare Working Solution: Dilute the stock solution into the desired aqueous buffer to a final concentration of 100 µM.

  • Timepoint Zero (T=0): Immediately inject an aliquot of the working solution onto the RP-HPLC system to determine the initial peak area of the intact linker.

  • Incubation: Incubate the remaining working solution at a controlled temperature (e.g., 25°C or 37°C).

  • Collect Timepoints: At various time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot onto the HPLC.

  • Data Analysis: Calculate the percentage of the remaining intact linker at each time point relative to the T=0 peak area. The degradation rate and half-life can be determined from these data.

Protocol 2: Assessment of DBCO-Conjugate Stability in Serum by LC-MS

This protocol outlines a general method for determining the stability of a DBCO-bioconjugate in a complex biological matrix like serum.

Materials:

  • DBCO-bioconjugate (e.g., DBCO-labeled antibody)

  • Human or mouse serum

  • PBS (phosphate-buffered saline)

  • Cold acetonitrile (B52724)

  • LC-MS system

Procedure:

  • Sample Preparation: Dilute the DBCO-bioconjugate into serum to a final concentration of 1 mg/mL. Prepare a control sample by diluting the conjugate in PBS to the same concentration.

  • Incubation: Incubate both the serum and PBS samples at 37°C.

  • Timepoint Collection: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Protein Precipitation: To the serum samples, add three volumes of cold acetonitrile to precipitate serum proteins. Centrifuge to pellet the precipitate.

  • Analysis: Analyze the supernatant (and the diluted PBS control) by LC-MS to identify and quantify the intact bioconjugate and any degradation products.

  • Data Analysis: The percentage of intact conjugate at each time point is calculated relative to the T=0 time point to determine the stability profile.

Visualizing Experimental Workflows

experimental_workflow

serum_stability_workflow

Signaling Pathways and Logical Relationships

dbco_conjugation_pathway

Conclusion

The choice of a DBCO linker derivative has significant implications for the stability of the resulting bioconjugate. For applications requiring pre-activation for amine coupling, DBCO-acid offers superior long-term storage stability compared to the hydrolytically sensitive DBCO-NHS ester. When working in thiol-rich environments, such as intracellular applications, alternative cyclooctynes like BCN may offer enhanced stability over DBCO. The inclusion of PEG spacers can improve the overall properties of the bioconjugate, including its stability in biological fluids. By carefully considering the experimental conditions and the desired attributes of the final product, researchers can select the most appropriate DBCO linker to ensure the successful development of stable and effective bioconjugates.

References

Determining the Degree of Labeling of DBCO-Conjugated Molecules: A Comparative Guide to UV-Vis Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the accurate determination of the degree of labeling (DoL) is critical for ensuring the quality, efficacy, and reproducibility of their work. When utilizing dibenzocyclooctyne (DBCO) reagents for copper-free click chemistry, UV-Vis spectroscopy presents a rapid and accessible method for quantifying the extent of labeling. This guide provides a comprehensive comparison of UV-Vis analysis with other common techniques, supported by experimental protocols and data, to assist in selecting the most suitable method for your research needs.

The covalent attachment of DBCO to biomolecules, such as proteins and antibodies, is a cornerstone of modern bioconjugation, enabling the subsequent attachment of reporter molecules, drugs, or other functional moieties through strain-promoted alkyne-azide cycloaddition (SPAAC). The DoL, which represents the average number of DBCO molecules conjugated to each biomolecule, directly impacts the performance of the final conjugate. Therefore, its precise measurement is paramount.

Comparison of Methods for Determining Degree of Labeling

While UV-Vis spectroscopy is a widely used technique for DoL determination due to its simplicity and accessibility, several other methods can provide complementary or more detailed information. The choice of method often depends on the specific requirements of the experiment, including the nature of the biomolecule, the desired level of accuracy, and the available instrumentation.

MethodPrincipleInformation ProvidedAdvantagesLimitations
UV-Vis Spectroscopy Measures the absorbance of light by the protein (at 280 nm) and the DBCO moiety (at ~309 nm).Degree of Labeling (DoL).[1][2]Quick, simple, non-destructive, and requires common laboratory equipment.[1]Indirect method; can be affected by other molecules that absorb in the same region; does not confirm the site of labeling.[1]
Reverse-Phase HPLC (RP-HPLC) Separates molecules based on hydrophobicity. The addition of the hydrophobic DBCO group alters the retention time.Confirmation of successful conjugation, purification of the labeled product, and quantitative DoL data.[1]High resolution and sensitivity; provides both qualitative and quantitative data; can be used for purification.[1]Can be time-consuming and requires specialized equipment.[1]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules to determine their precise molecular weight.Confirmation of covalent bond formation, precise DoL, identification of conjugation sites, and detection of byproducts.[2]Provides the most detailed and accurate information.[2]Requires specialized and expensive instrumentation; can be complex to perform and analyze.
SDS-PAGE Separates proteins based on their molecular weight.Visualization of a shift in molecular weight after conjugation.[1]Simple and widely available; provides a quick qualitative assessment.[1]Low resolution; not suitable for small molecule labeling; does not provide precise quantitative data.[1]
Flow Cytometry Analyzes single cells in a fluid stream.Assesses cell surface labeling efficiency when using fluorescently tagged DBCO reagents.[1]High-throughput analysis of cell populations; provides quantitative data at the single-cell level.[1]Limited to cell-based assays and requires fluorescently labeled reagents.[1]

Experimental Protocol: Determining Degree of Labeling using UV-Vis Spectroscopy

This protocol outlines the steps for determining the DoL of a DBCO-labeled protein using UV-Vis spectroscopy.

Materials:

  • DBCO-labeled protein sample

  • Purification method (e.g., spin desalting columns, dialysis cassettes)

  • Phosphate-buffered saline (PBS) or another suitable amine-free and azide-free buffer

  • UV-Vis spectrophotometer (a NanoDrop spectrophotometer is recommended for convenience)[3]

Procedure:

  • Purify the DBCO-labeled Protein: It is crucial to remove any unreacted DBCO reagent from the labeling reaction mixture. This can be achieved using a spin desalting column or through dialysis.[3]

  • Prepare the Sample: If the concentration of the purified conjugate is high, dilute a small amount with PBS.

  • Measure Absorbance:

    • Measure the absorbance of the sample at 280 nm (A280), which corresponds to the protein absorbance.

    • Measure the absorbance at 309 nm (A309), which is the characteristic absorbance maximum for the DBCO group.[1][3]

  • Calculate the Protein Concentration:

    • The concentration of the protein can be calculated using the Beer-Lambert law, correcting for the absorbance of the DBCO group at 280 nm.[3][4] The formula is as follows: Protein Concentration (M) = [A280 - (A309 x Correction Factor)] / (Molar Extinction Coefficient of Protein x Path Length)

      • The correction factor for the DBCO contribution to the A280 reading is approximately 0.90.[3][4]

      • The molar extinction coefficient for a typical IgG is 203,000 M⁻¹cm⁻¹.[3][4]

  • Calculate the Moles of DBCO:

    • The concentration of the DBCO moiety can be calculated using its absorbance at 309 nm and its molar extinction coefficient. Moles of DBCO (M) = A309 / (Molar Extinction Coefficient of DBCO x Path Length)

      • The molar extinction coefficient of DBCO is approximately 12,000 M⁻¹cm⁻¹.[3][4]

  • Calculate the Degree of Labeling (DoL):

    • The DoL is the molar ratio of DBCO to the protein. DoL = Moles of DBCO / Moles of Protein

Experimental Workflow for DoL Determination

The following diagram illustrates the key steps in the experimental workflow for determining the Degree of Labeling of a DBCO-conjugated protein using UV-Vis analysis.

DoL_Workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_analysis UV-Vis Analysis cluster_result Result Protein Protein Solution Incubation Incubation Protein->Incubation DBCO_Reagent DBCO Reagent DBCO_Reagent->Incubation Purification Removal of Excess DBCO Reagent Incubation->Purification Spectrophotometer Measure A280 & A309 Purification->Spectrophotometer Calculation Calculate DoL Spectrophotometer->Calculation DoL_Value Degree of Labeling Calculation->DoL_Value

Caption: Experimental workflow for determining the Degree of Labeling (DoL) of a DBCO-labeled protein using UV-Vis spectroscopy.

References

A Researcher's Guide to HPLC Analysis of DBCO-Conjugated Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical biology, the precise analysis of dibenzocyclooctyne (DBCO)-conjugated products is critical for ensuring the purity, stability, and efficacy of novel therapeutics and research tools. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile analytical technique for the characterization of these conjugates. This guide provides a comprehensive comparison of the most common HPLC methods—Reverse-Phase (RP-HPLC), Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Hydrophilic Interaction Liquid Chromatography (HILIC)—supported by experimental protocols and data to facilitate method selection and implementation.

Comparison of HPLC Methods for DBCO-Conjugate Analysis

The choice of an appropriate HPLC method is contingent on the specific analytical goal, such as purity assessment, quantification of aggregation, or determination of the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs). Each method offers distinct advantages and operates on different separation principles.

Method Principle of Separation Primary Applications for DBCO Conjugates Advantages Limitations
Reverse-Phase (RP-HPLC) Partitioning based on hydrophobicity.Purity assessment, DAR analysis (often after reduction), analysis of peptides and small molecules.High resolution and sensitivity, compatible with mass spectrometry (MS).[1][2][3]Can cause protein denaturation due to organic solvents and acidic pH.[4]
Size-Exclusion (SEC) Separation based on hydrodynamic volume (size and shape).Quantification of aggregates (dimers, multimers) and fragments.[5][6][7]Non-denaturing mobile phases preserve protein structure, reliable for aggregate analysis.[5][7]Lower resolution for species of similar size, not suitable for separating unconjugated and conjugated species of the same size.
Hydrophobic Interaction (HIC) Separation based on surface hydrophobicity under non-denaturing conditions.DAR analysis of intact ADCs, separation of conjugated from unconjugated proteins.[8][9][10]Non-denaturing conditions preserve protein integrity, sensitive to changes in hydrophobicity upon conjugation.[11]Generally lower resolution than RP-HPLC, mobile phases are often not directly compatible with MS.[12]
Hydrophilic Interaction (HILIC) Partitioning based on hydrophilicity.Analysis of hydrophilic molecules like DBCO-labeled glycans and polar peptides.[13][14][15]Effective for separating highly polar analytes, compatible with MS.[15]Less commonly used for large proteins, can have longer equilibration times.

Experimental Data Summary

The following table summarizes representative chromatographic results for the analysis of a DBCO-conjugated monoclonal antibody (mAb) using RP-HPLC, SEC, and HIC.

Parameter RP-HPLC (Reduced mAb) SEC (Intact mAb) HIC (Intact mAb)
Retention Time (Unconjugated Light Chain) 8.5 min--
Retention Time (DBCO-Light Chain) 9.2 min--
Retention Time (Unconjugated Heavy Chain) 12.1 min--
Retention Time (DBCO-Heavy Chain) 12.8 min--
Retention Time (Aggregate) -10.2 min-
Retention Time (Monomer) -12.5 min-
Retention Time (Unconjugated mAb) --15.3 min
Retention Time (DAR=1) --16.8 min
Retention Time (DAR=2) --18.2 min
Resolution (Unconjugated vs. Conjugated Light Chain) 2.1--
Resolution (Monomer vs. Dimer) ->2.0-
Resolution (Unconjugated mAb vs. DAR=1) --1.8
Peak Asymmetry (Monomer/Main Peak) 1.11.01.2

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows for DBCO conjugation and subsequent analysis by different HPLC methods.

experimental_workflow cluster_conjugation DBCO Conjugation cluster_purification Initial Purification cluster_hplc HPLC Analysis A Protein/Molecule C Conjugation Reaction A->C B DBCO-NHS Ester B->C D Removal of Excess DBCO Reagent (e.g., Desalting Column/SEC) C->D E RP-HPLC D->E Purity/DAR F SEC D->F Aggregation G HIC D->G DAR (intact) H HILIC D->H Glycan Analysis

General workflow for DBCO conjugation and subsequent HPLC analysis.

hplc_logic A DBCO-Conjugated Product B Analyze Purity and Heterogeneity? A->B C Analyze Aggregation? B->C No E RP-HPLC or HIC B->E Yes D Analyze Glycosylation? C->D No F SEC C->F Yes G HILIC D->G Yes

Decision tree for selecting an appropriate HPLC method.

Detailed Experimental Protocols

Below are detailed protocols for the analysis of DBCO-conjugated products using various HPLC methods.

Protocol 1: Reverse-Phase HPLC (RP-HPLC) for Purity and DAR Analysis

This method is ideal for assessing the purity of DBCO-conjugated peptides or for determining the DAR of reduced ADCs.

  • Sample Preparation: For DAR analysis of an antibody, reduce the conjugate by adding a reducing agent like DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes. For peptide analysis, dissolve the sample in the mobile phase A.

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: A wide-pore C4 or C18 column (e.g., 300 Å pore size) is suitable for proteins and large peptides. For smaller peptides, a C18 column with a smaller pore size (e.g., 100 Å) can be used.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min for analytical columns.

  • Detection: Monitor absorbance at 280 nm (for protein/peptide) and 309 nm (for DBCO).

  • Analysis: Successful conjugation is confirmed by a shift to a longer retention time for the conjugated species due to the increased hydrophobicity from the DBCO group.[1] The DAR can be calculated from the peak areas of the conjugated and unconjugated chains.[1][9]

Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate Analysis

SEC is the gold standard for quantifying aggregates in protein therapeutics.

  • Sample Preparation: Dilute the DBCO-conjugated protein to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • HPLC System: A biocompatible HPLC or UHPLC system with a UV detector.

  • Column: An appropriate SEC column with a pore size suitable for the molecular weight range of the analyte (e.g., 250-300 Å for monoclonal antibodies).

  • Mobile Phase: A buffered saline solution, such as 150 mM sodium phosphate, pH 7.0.

  • Flow Rate: An isocratic flow rate of 0.5 - 1.0 mL/min.

  • Detection: Monitor absorbance at 280 nm.

  • Analysis: Aggregates, such as dimers and higher-order oligomers, will elute earlier than the monomeric form.[7]

Protocol 3: Hydrophobic Interaction Chromatography (HIC) for Intact Conjugate Analysis

HIC is particularly useful for analyzing the DAR of intact ADCs under non-denaturing conditions.

  • Sample Preparation: Dilute the sample in Mobile Phase A.

  • HPLC System: A biocompatible HPLC system with a UV detector.

  • Column: A HIC column with a suitable stationary phase (e.g., Butyl, Phenyl).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).

  • Gradient: A reverse linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: Monitor absorbance at 280 nm and 309 nm.

  • Analysis: The addition of the hydrophobic DBCO group increases the protein's affinity for the HIC stationary phase, resulting in a longer retention time compared to the unconjugated protein.[4][8] Different DAR species can often be resolved.

Protocol 4: Hydrophilic Interaction Liquid Chromatography (HILIC) for Glycan Analysis

HILIC is the method of choice for the separation and analysis of released and DBCO-labeled glycans.

  • Sample Preparation: Enzymatically release N-glycans from the glycoprotein (B1211001) using PNGase F. Label the released glycans with a DBCO-containing fluorescent tag. Purify the labeled glycans using a solid-phase extraction (SPE) HILIC cartridge.

  • HPLC System: An HPLC or UHPLC system with a fluorescence detector and optionally a mass spectrometer.

  • Column: A HILIC column with an amide or aminopropyl stationary phase.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 50 mM Ammonium Formate, pH 4.4.

  • Gradient: A gradient from high to low concentration of Mobile Phase A.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Detection: Fluorescence detection (excitation and emission wavelengths will depend on the fluorescent tag used) and/or mass spectrometry.

  • Analysis: The separation is based on the hydrophilicity of the glycans, allowing for detailed profiling of the glycan population.[13][14]

References

Safety Operating Guide

Personal protective equipment for handling DBCO-NHCO-PEG12-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DBCO-NHCO-PEG12-amine. The following procedures are designed to ensure safe handling, storage, and disposal of this reagent.

This compound is a heterobifunctional linker containing a dibenzocyclooctyne (DBCO) group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a primary amine. The DBCO group facilitates copper-free click chemistry reactions with azide-containing molecules, while the amine group readily reacts with activated esters and carboxylic acids.[1][2] The PEG spacer enhances the solubility of the molecule in aqueous solutions.[2]

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contact with the chemical occurs.[3]
Body Protection Laboratory coatA long-sleeved lab coat should be worn and fully buttoned. For handling larger quantities or when there is a splash risk, a disposable gown resistant to chemical permeation is advised.[3][4]
Eye and Face Protection Safety glasses with side shields or gogglesMust meet ANSI Z87.1 standards. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing.[3][5]
Respiratory Protection Not generally requiredUse in a well-ventilated area or a chemical fume hood. If aerosols may be generated and engineering controls are not sufficient, a respirator may be necessary based on a risk assessment.
Foot Protection Closed-toe shoesShoes must cover the entire foot.[3]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Storage:

  • Upon receipt, store this compound at -20°C in a tightly sealed container, protected from light and moisture.[1][2]

  • Before use, allow the container to equilibrate to room temperature to prevent condensation.

  • It is recommended to prepare solutions fresh for each use to avoid degradation.[1] Avoid repeated freeze-thaw cycles.[1]

2. Weighing and Dissolving:

  • Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.

  • Use appropriate tools (e.g., anti-static spatula) for weighing.

  • The compound is soluble in solvents such as DMSO, DMF, and DCM.[6] The hydrophilic PEG spacer also increases its water solubility.[2]

3. Reaction Setup (Copper-Free Click Chemistry):

  • This compound is used for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[1][7]

  • This reaction is advantageous as it avoids the use of a cytotoxic copper catalyst.

  • Combine the DBCO-reagent with the azide-containing molecule in a suitable solvent.

  • The reaction can typically proceed at room temperature.

4. Post-Reaction Work-up:

  • Follow the specific purification protocol for your conjugated product (e.g., dialysis, chromatography).

The following diagram illustrates the general workflow for handling this chemical.

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction storage Store at -20°C equilibrate Equilibrate to Room Temp storage->equilibrate weigh Weigh in Fume Hood equilibrate->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Copper-Free Click Reaction dissolve->react Add to Azide purify Purify Product react->purify analyze Analyze Product purify->analyze

Handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container.[8]

  • Liquid Waste: Solutions containing the compound should be collected in a designated organic solvent waste container. Do not mix with aqueous or other incompatible waste streams.[8]

  • Contaminated Materials: Dispose of items that have come into direct contact with the chemical, such as pipette tips, tubes, and gloves, in a designated solid chemical waste container.[8]

2. Professional Disposal:

  • All waste containing this compound must be disposed of through a licensed chemical waste disposal service.[8]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[8]

  • Do not discharge any of this chemical or its solutions down the drain. While the PEG component is considered biodegradable, the overall compound should be treated as chemical waste.[8]

The logical relationship for the disposal plan is outlined in the diagram below.

G start Generate Waste solid Solid Waste (Unused Reagent) start->solid liquid Liquid Waste (Solutions) start->liquid contaminated Contaminated Labware (Gloves, Tips) start->contaminated collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Solvent Waste Container liquid->collect_liquid collect_contaminated Collect in Labeled Solid Waste Container contaminated->collect_contaminated store Store Waste in Designated Area collect_solid->store collect_liquid->store collect_contaminated->store dispose Arrange for Pickup by Licensed Disposal Service store->dispose

Disposal plan for this compound waste.

References

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